Product packaging for (S)-Metalaxyl(Cat. No.:CAS No. 69516-34-3)

(S)-Metalaxyl

Cat. No.: B3416261
CAS No.: 69516-34-3
M. Wt: 279.33 g/mol
InChI Key: ZQEIXNIJLIKNTD-LBPRGKRZSA-N
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Description

(S)-metalaxyl is a methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alaninate that is the less active S-enantiomer of metalaxyl. It is a methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alaninate and a L-alanine derivative. It is an enantiomer of a metalaxyl-M.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO4 B3416261 (S)-Metalaxyl CAS No. 69516-34-3

Properties

IUPAC Name

methyl (2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEIXNIJLIKNTD-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20897116
Record name Methyl (2S)-2-[(2,6-dimethylphenyl)(methoxyacetyl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69516-34-3
Record name Methyl (2S)-2-[(2,6-dimethylphenyl)(methoxyacetyl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (S)-Metalaxyl on Oomycetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Metalaxyl, the R-enantiomer of metalaxyl also known as mefenoxam, is a highly effective systemic fungicide with specific activity against oomycete pathogens. This technical guide provides a comprehensive overview of its molecular mechanism of action, focusing on its primary target, the resulting biochemical cascade, and the stereospecific nature of its activity. Detailed experimental protocols for assessing its efficacy and elucidating its mechanism are provided, along with quantitative data on its potency against key oomycete species. Visual representations of the signaling pathway and experimental workflows are included to facilitate a deeper understanding of this crucial anti-oomycete agent.

Introduction

Oomycetes, or water molds, are a group of destructive eukaryotic microorganisms that are phylogenetically distinct from true fungi. They are responsible for devastating plant diseases, including late blight of potato and tomato (Phytophthora infestans), downy mildews, and various root and stem rots caused by Pythium and Phytophthora species.[1] The development of effective and specific chemical control agents is paramount for managing these diseases in agriculture. This compound is a phenylamide fungicide that has been a cornerstone of oomycete disease management for decades.[2][3] Its systemic properties allow for rapid uptake and translocation within the plant, providing both preventative and curative protection.[2][4] This guide delves into the core of this compound's efficacy: its precise molecular mechanism of action.

Molecular Mechanism of Action

The primary mode of action of this compound is the specific inhibition of ribosomal RNA (rRNA) synthesis in oomycetes.[5][6][7] This is achieved through the targeted disruption of the RNA polymerase I (Pol I) enzyme complex, which is exclusively responsible for transcribing rRNA genes in the nucleolus.[2][6]

The Target: RNA Polymerase I

Unlike other eukaryotic organisms which have three distinct RNA polymerases for the synthesis of different RNA types, the specifics of oomycete RNA polymerases are a key area of study. However, the available evidence strongly points to RNA polymerase I as the direct target of this compound.[6] The inhibition of this enzyme prevents the synthesis of the large ribosomal RNA precursor, which is essential for the formation of ribosomes.

Biochemical Cascade

The inhibition of rRNA synthesis by this compound sets off a cascade of events within the oomycete cell:

  • Cessation of Ribosome Biogenesis: Without the continuous production of rRNA, the assembly of new ribosomes is halted.

  • Inhibition of Protein Synthesis: The decline in the number of functional ribosomes leads to a rapid decrease in protein synthesis. This is a secondary effect, as the direct inhibition of protein synthesis is not the primary mode of action.[4]

  • Suppression of Growth and Development: The inability to synthesize essential proteins arrests critical cellular processes, including mycelial growth, sporangia formation, and zoospore production.[2][6][7] The effect on mycelial growth is particularly pronounced.[5]

The following diagram illustrates the signaling pathway of this compound's action.

G cluster_plant Plant System cluster_oomycete Oomycete Cell S_Metalaxyl_applied This compound (Mefenoxam) Uptake Systemic Uptake & Translocation S_Metalaxyl_applied->Uptake Cell_entry Entry into Oomycete Uptake->Cell_entry RNAPolI RNA Polymerase I Cell_entry->RNAPolI Binds to Nucleolus Nucleolus rRNA_synthesis rRNA Synthesis RNAPolI->rRNA_synthesis Inhibition rDNA rDNA (template) rDNA->rRNA_synthesis Transcription by Ribosome_biogenesis Ribosome Biogenesis rRNA_synthesis->Ribosome_biogenesis Protein_synthesis Protein Synthesis Ribosome_biogenesis->Protein_synthesis Growth_inhibition Inhibition of Mycelial Growth, Sporulation, etc. Protein_synthesis->Growth_inhibition Leads to G start Start prep_media Prepare amended agar medium (e.g., V8 or cornmeal agar) with serial dilutions of this compound. start->prep_media inoculate Inoculate center of each plate with a mycelial plug from an actively growing culture. prep_media->inoculate incubate Incubate plates in the dark at optimal temperature for the specific oomycete. inoculate->incubate measure Measure colony diameter at regular intervals until control plate is fully grown. incubate->measure calculate Calculate percent growth inhibition relative to the control. Determine EC50 value using probit analysis. measure->calculate end End calculate->end G start Start culture Grow oomycete in liquid culture to obtain sufficient mycelium. start->culture isolate_nuclei Isolate nuclei from mycelium using a suitable buffer and homogenization method. culture->isolate_nuclei assay_setup Set up reaction mixtures containing: - Isolated nuclei - Reaction buffer - NTPs - Radiolabeled UTP (e.g., [3H]-UTP) - this compound at various concentrations. isolate_nuclei->assay_setup incubate Incubate reaction mixtures at an appropriate temperature to allow for RNA synthesis. assay_setup->incubate precipitate Stop the reaction and precipitate the newly synthesized RNA (e.g., using trichloroacetic acid). incubate->precipitate quantify Collect the precipitate on filters and quantify the incorporated radioactivity using a scintillation counter. precipitate->quantify analyze Calculate the percentage inhibition of UTP incorporation for each This compound concentration relative to the control. quantify->analyze end End analyze->end

References

Enantioselective Synthesis of (S)-Metalaxyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core enantioselective synthesis pathways for (S)-Metalaxyl, the biologically active enantiomer of the widely used fungicide Metalaxyl. The development of stereoselective synthetic routes is crucial for producing enantiomerically pure agrochemicals, leading to improved efficacy, reduced environmental impact, and lower application rates. This document provides a detailed overview of the most prominent and effective strategies for achieving high enantiopurity of this compound, with a focus on asymmetric hydrogenation and enzymatic kinetic resolution.

Asymmetric Hydrogenation of an Enamide Precursor

A highly efficient and economically viable method for the synthesis of this compound is the asymmetric hydrogenation of a prochiral enamide precursor. This pathway involves the use of chiral rhodium-diphosphine catalysts to achieve high enantioselectivity.

Synthesis of the Enamide Precursor

The synthesis of the key enamide intermediate is a critical preliminary step. The general route involves the reaction of methyl 2-oxopropanoate with 2,6-dimethylaniline, followed by acylation with methoxyacetyl chloride.

Experimental Protocol: Synthesis of Methyl 2-(N-(2,6-dimethylphenyl)-N-(methoxyacetyl)amino)acrylate

  • Formation of the Imine: In a round-bottom flask equipped with a Dean-Stark apparatus, a solution of 2,6-dimethylaniline (1.0 eq) and methyl 2-oxopropanoate (1.1 eq) in toluene is heated at reflux. The reaction is monitored by the removal of water. Upon completion, the solvent is removed under reduced pressure to yield the crude imine.

  • Acylation: The crude imine is dissolved in a suitable aprotic solvent, such as dichloromethane, and cooled to 0 °C. Methoxyacetyl chloride (1.2 eq) is added dropwise to the solution, followed by the slow addition of a tertiary amine base, such as triethylamine (1.5 eq), to neutralize the generated HCl. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the pure enamide precursor.

Enantioselective Hydrogenation

The pivotal step in this pathway is the asymmetric hydrogenation of the enamide precursor using a chiral rhodium catalyst. A variety of chiral diphosphine ligands have been screened for this transformation, with ligands from the Josiphos and DuPhos families demonstrating superior performance in terms of both enantioselectivity and catalytic activity.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

A solution of the enamide precursor (1.0 eq) in a degassed solvent, typically methanol or a mixture of solvents, is placed in a high-pressure autoclave. The chiral rhodium catalyst, pre-formed from a rhodium precursor like [Rh(COD)₂]BF₄ and a chiral diphosphine ligand (e.g., a Josiphos or DuPhos variant) at a substrate-to-catalyst ratio (S/C) ranging from 1000 to 10,000, is added to the solution. The autoclave is purged with hydrogen gas and then pressurized to a specified pressure (typically 10-100 bar). The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C) until the reaction is complete. The conversion and enantiomeric excess (e.e.) are determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis. Upon completion, the solvent is removed, and the product, this compound, is purified.

Quantitative Data for Asymmetric Hydrogenation

The following table summarizes the performance of various Rh-diphosphine catalysts in the asymmetric hydrogenation of the Metalaxyl enamide precursor.

LigandCatalyst SystemEnantiomeric Excess (e.e. %)Turnover Frequency (TOF) (h⁻¹)
(R,R)-Me-DuPhos[Rh(COD)]BF₄95.4 (R)4000
(S,S)-Et-DuPhos[Rh(COD)]BF₄91.2 (S)>2000
(R)-(S)-PPF-P(t-Bu)₂ (Josiphos)[Rh(COD)]BF₄90.1 (R)>2000
(S)-Cy₂-BIPHEMP[Rh(COD)]BF₄94.2 (S)4600
(S)-Cy₂-p-Tol-BIPHEMP[Rh(COD)]BF₄93.5 (S)4600

Data sourced from a screening program for the asymmetric hydrogenation of the enamide precursor.

Synthesis Pathway Diagram

Asymmetric_Hydrogenation_Pathway cluster_precursor Enamide Precursor Synthesis cluster_hydrogenation Asymmetric Hydrogenation DMA 2,6-Dimethylaniline Imine Imine Intermediate DMA->Imine Toluene, Reflux MOP Methyl 2-oxopropanoate MOP->Imine Enamide Enamide Precursor Imine->Enamide CH2Cl2, Et3N MAC Methoxyacetyl Chloride MAC->Enamide S_Metalaxyl This compound Enamide->S_Metalaxyl Catalyst [Rh(COD)]BF4 + Chiral Ligand (e.g., Josiphos) Catalyst->S_Metalaxyl cat. Hydrogen H2 (g) Hydrogen->S_Metalaxyl

Asymmetric hydrogenation pathway for this compound.

Lipase-Catalyzed Kinetic Resolution

A biocatalytic approach offers a highly enantioselective route to this compound through the kinetic resolution of a racemic intermediate. This method leverages the stereospecificity of enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

Synthesis of Racemic Precursor

The substrate for the enzymatic resolution is the racemic methyl N-(2,6-dimethylphenyl)alaninate. This can be synthesized by the alkylation of 2,6-dimethylaniline with methyl 2-bromopropionate.

Experimental Protocol: Synthesis of Racemic Methyl N-(2,6-dimethylphenyl)alaninate

A mixture of 2,6-dimethylaniline (1.0 eq), methyl 2-bromopropionate (1.1 eq), and a non-nucleophilic base such as sodium bicarbonate (1.5 eq) in a polar aprotic solvent like acetonitrile is heated at reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield racemic methyl N-(2,6-dimethylphenyl)alaninate.

Enzymatic Kinetic Resolution

The kinetic resolution is performed by the enantioselective hydrolysis of the racemic ester using a lipase. The lipase preferentially hydrolyzes one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the desired (S)-ester unreacted and in high enantiomeric excess.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

Racemic methyl N-(2,6-dimethylphenyl)alaninate is suspended in a phosphate buffer solution (pH ~7). A commercially available lipase, such as Lipase PS from Pseudomonas cepacia, is added to the suspension. The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C), and the pH is maintained at a constant value by the controlled addition of a base (e.g., NaOH solution) to neutralize the acid formed during the hydrolysis. The reaction is monitored by chiral HPLC until approximately 50% conversion is reached.

Separation and Final Synthesis Step

Once the desired conversion is achieved, the unreacted (S)-ester is extracted from the aqueous phase with an organic solvent. The aqueous phase containing the (R)-acid can be treated to racemize and recycle the starting material. The extracted (S)-methyl N-(2,6-dimethylphenyl)alaninate is then acylated with methoxyacetyl chloride, as described in section 1.1, to yield the final product, this compound, with high enantiomeric purity. A study has shown that this method can produce (R)-Metalaxyl with an enantiomeric excess of >98%.

Quantitative Data for Lipase-Catalyzed Resolution
EnzymeSubstrateConversion (%)Enantiomeric Excess (e.e. %) of Product
Lipase PS (Pseudomonas cepacia)Racemic methyl N-(2,6-dimethylphenyl)alaninate~50>98 (for the unreacted ester)

Synthesis Pathway Diagram

Enzymatic_Resolution_Pathway cluster_racemate_synthesis Racemic Precursor Synthesis cluster_resolution Enzymatic Kinetic Resolution cluster_final_synthesis Final Acylation DMA 2,6-Dimethylaniline Racemic_Ester Racemic Methyl N-(2,6- dimethylphenyl)alaninate DMA->Racemic_Ester Acetonitrile, NaHCO3, Reflux MBP Methyl 2-bromopropionate MBP->Racemic_Ester S_Ester (S)-Ester (unreacted) Racemic_Ester->S_Ester Phosphate Buffer, pH 7 R_Acid (R)-Acid (hydrolyzed) Racemic_Ester->R_Acid Lipase Lipase PS Lipase->R_Acid cat. S_Metalaxyl This compound S_Ester->S_Metalaxyl CH2Cl2, Et3N MAC Methoxyacetyl Chloride MAC->S_Metalaxyl

In-Depth Technical Guide to the Physicochemical Properties of Metalaxyl-M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Metalaxyl-M, the biologically active R-enantiomer of the fungicide metalaxyl. The information is curated for researchers, scientists, and professionals involved in drug development and environmental science. This document summarizes key quantitative data in structured tables, details established experimental protocols for their determination, and presents visual workflows for these methodologies.

Overview of Metalaxyl-M

Metalaxyl-M is a systemic fungicide belonging to the phenylamide group.[1][2] It is specifically the R-enantiomer of metalaxyl and is known for its effectiveness against Oomycete fungi by inhibiting ribosomal RNA synthesis.[3] Understanding its physicochemical properties is crucial for predicting its environmental fate, bioavailability, and for the development of effective and safe formulations.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of Metalaxyl-M.

Table 1: General and Physical Properties

PropertyValueReference
Molecular Formula C₁₅H₂₁NO₄[4]
Molecular Weight 279.33 g/mol [5]
Appearance Pale yellow, clear viscous liquid[4]
Melting Point/Freezing Point -38.7 °C[6]
Boiling Point Decomposes at ~270°C[4]
Relative Density 1.125 g/cm³ at 20°C[4]

Table 2: Solubility

SolventSolubilityTemperatureReference
Water 26 g/L (26,000 mg/L)25°C[4][7]
n-Hexane Miscible20°C[8]
Toluene Miscible20°C[8]
Ethanol 400 g/L25°C[5]
Acetone 450 g/L25°C[5]
n-Octanol 68 g/L25°C[5]
DMSO 250 mg/mLNot Specified[9]

Table 3: Partition and Distribution Coefficients

ParameterValueTemperatureReference
Octanol-Water Partition Coefficient (log P) 1.7125°C[4]
Henry's Law Constant 3.5 x 10⁻⁵ Pa m³/mol25°C[4]

Table 4: Vapor Pressure and Stability

ParameterValueConditionsReference
Vapor Pressure 3.3 x 10⁻³ Pa25°C[4]
Hydrolysis Stable at pH 750°C[4]
Photolysis Stable in water and soil under natural sunlightEnvironmental conditions[10]

Experimental Protocols

The determination of the physicochemical properties of agrochemicals like Metalaxyl-M is guided by internationally recognized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA).

Water Solubility: OECD Guideline 105 (Flask Method)

This method is suitable for substances with a solubility greater than 10⁻² g/L.[8][11][12]

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved material.

Detailed Methodology:

  • Preparation: An amount of the test substance in excess of its expected water solubility is added to a flask containing purified water.

  • Equilibration: The flask is agitated at a temperature slightly above the test temperature for a sufficient period to reach equilibrium. Subsequently, the solution is cooled to the test temperature and agitation is continued to allow for the precipitation of excess solute and the attainment of a stable saturated solution.

  • Phase Separation: The undissolved substance is separated from the aqueous solution by centrifugation or filtration.

  • Analysis: The concentration of Metalaxyl-M in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicates: The experiment is performed in duplicate to ensure the reliability of the results.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess Metalaxyl-M to water in a flask B Agitate at T > Test T A->B C Cool to Test T and continue agitation B->C D Centrifuge or filter to remove undissolved solid C->D E Determine concentration in aqueous phase (e.g., HPLC) D->E

Caption: Workflow for Water Solubility Determination (OECD 105).

Octanol-Water Partition Coefficient (log P): OECD Guideline 107 (Shake Flask Method)

This method is the "gold standard" for determining the log P value for compounds that are not surface-active.[9][13][14]

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water.

Detailed Methodology:

  • Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol prior to the experiment.

  • Test Solution Preparation: A stock solution of Metalaxyl-M is prepared in either n-octanol or water.

  • Partitioning: A known volume of the stock solution and the other solvent are placed in a vessel, typically a centrifuge tube with a screw cap. The vessel is then shaken until equilibrium is reached.

  • Phase Separation: The two phases are separated by centrifugation.

  • Concentration Analysis: The concentration of Metalaxyl-M in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The log P is the base-10 logarithm of this value.

  • Replicates and Ratios: The experiment is conducted with different volume ratios of n-octanol to water and in duplicate to ensure accuracy.

G cluster_prep Preparation cluster_part Partitioning cluster_sep Phase Separation cluster_analysis Analysis & Calculation A Saturate n-octanol with water and vice versa B Prepare stock solution of Metalaxyl-M A->B C Mix stock solution and second solvent B->C D Shake to reach equilibrium C->D E Centrifuge to separate phases D->E F Determine concentration in both phases E->F G Calculate P = C_octanol / C_water F->G H Calculate log P G->H

Caption: Workflow for log P Determination (OECD 107).

Vapor Pressure: OECD Guideline 104

This guideline describes several methods for determining the vapor pressure of a substance, applicable to different pressure ranges.[15][16][17] For a compound like Metalaxyl-M with a low vapor pressure, the gas saturation method or effusion methods are often employed.

Principle of the Gas Saturation Method: A stream of inert gas is passed through or over the test substance at a known flow rate and temperature, becoming saturated with the substance's vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

Detailed Methodology:

  • Apparatus Setup: A temperature-controlled chamber houses the sample. An inert carrier gas (e.g., nitrogen) is passed through the chamber at a precisely controlled flow rate.

  • Saturation: The carrier gas flows over a large surface area of Metalaxyl-M to ensure it becomes fully saturated with the vapor.

  • Trapping: The vapor-saturated gas is passed through a trap (e.g., a cold trap or a sorbent tube) to collect the transported Metalaxyl-M.

  • Quantification: The amount of Metalaxyl-M collected in the trap is quantified using an appropriate analytical technique (e.g., gas chromatography).

  • Calculation: The vapor pressure is calculated using the ideal gas law and the measured mass of the substance, the volume of gas passed, and the temperature.

  • Temperature Dependence: The measurement is repeated at several temperatures to determine the temperature dependence of the vapor pressure.

G cluster_setup Setup cluster_sat Saturation cluster_trap Trapping cluster_analysis Analysis & Calculation A Place Metalaxyl-M in a temperature-controlled chamber B Pass inert gas at a known flow rate over the sample A->B C Collect transported vapor in a trap B->C D Quantify the collected Metalaxyl-M C->D E Calculate vapor pressure D->E

Caption: Workflow for Vapor Pressure Determination (OECD 104).

Conclusion

The physicochemical properties of Metalaxyl-M presented in this guide are fundamental to understanding its behavior in various applications and environments. The provided data, sourced from reputable databases and regulatory documents, offers a solid foundation for research and development activities. The detailed experimental protocols, based on OECD guidelines, ensure that these properties can be reliably and reproducibly determined. This comprehensive guide serves as a valuable resource for scientists and professionals working with this important fungicide.

References

Stereospecific Bioactivity of Metalaxyl Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metalaxyl, a phenylamide fungicide, has been a cornerstone in the management of plant diseases caused by Oomycetes since its introduction. It is a chiral compound, existing as a racemic mixture of two enantiomers: R-metalaxyl and S-metalaxyl. It is now well-established that the fungicidal activity of metalaxyl is stereospecific, with the R-enantiomer, also known as mefenoxam, being the significantly more active component.[1] This technical guide provides an in-depth analysis of the stereospecific bioactivity of metalaxyl enantiomers, focusing on their differential efficacy, mechanism of action, and the experimental methodologies used for their evaluation.

Data Presentation: Quantitative Comparison of Enantiomeric Bioactivity

The fungicidal efficacy of a compound is typically quantified by its half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of the pathogen's growth. The stereospecificity of metalaxyl's bioactivity is evident in the significantly lower EC₅₀ values of the R-enantiomer compared to the S-enantiomer and the racemic mixture.

Fungicide FormPathogenEC₅₀ (µg/mL)Reference
Mefenoxam (R-metalaxyl)Phytophthora capsici (sensitive)0.568 (range: 0.12 - 1.1)
Metalaxyl (racemic)Phytophthora capsici (sensitive)0.27 (range: 0.00002 - 1.3)
Mefenoxam (R-metalaxyl)Phytophthora infestans (sensitive)~0.1 - 1.0
Metalaxyl (racemic)Phytophthora infestans (sensitive)~0.1 - 5.0

Note: The EC₅₀ values can vary depending on the specific isolate, experimental conditions, and assay methodology. The data presented here is for comparative purposes to highlight the enhanced activity of the R-enantiomer. It has been reported that R-metalaxyl is approximately 1000 times more efficient in vitro and 3-10 times more efficient in vivo than S-metalaxyl.[1]

Mechanism of Action: Inhibition of RNA Polymerase I

The primary mode of action of metalaxyl is the inhibition of ribosomal RNA (rRNA) synthesis in Oomycetes.[1] This is achieved through the specific inhibition of RNA polymerase I, the enzyme responsible for transcribing the genes that code for rRNA. The stereospecificity of metalaxyl's bioactivity arises from the differential interaction of its enantiomers with the target enzyme. The R-enantiomer exhibits a much higher affinity for and inhibitory effect on RNA polymerase I than the S-enantiomer.

The inhibition of rRNA synthesis leads to a cascade of downstream effects, ultimately disrupting protein synthesis and leading to the cessation of mycelial growth and eventual cell death.

Signaling Pathway Diagram

Metalaxyl_MoA cluster_fungus Oomycete Cell Metalaxyl R-Metalaxyl RNAP_I RNA Polymerase I Metalaxyl->RNAP_I Inhibits pre_rRNA pre-rRNA Transcript RNAP_I->pre_rRNA Transcription rDNA rDNA (genes for rRNA) rDNA->RNAP_I Ribosome Ribosome Biogenesis pre_rRNA->Ribosome Processing Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Essential for Mycelial_Growth Mycelial Growth Protein_Synthesis->Mycelial_Growth Drives Cell_Death Cell Death Mycelial_Growth->Cell_Death Inhibition leads to Experimental_Workflow cluster_assay1 Mycelial Growth Inhibition Assay cluster_assay2 In Vitro RNA Polymerase I Inhibition Assay A1 Prepare Fungicide-Amended Media A2 Inoculate with Mycelial Plugs A1->A2 A3 Incubate at Optimal Temperature A2->A3 A4 Measure Colony Diameter A3->A4 A5 Calculate % Inhibition A4->A5 A6 Determine EC50 A5->A6 B1 Prepare Reaction Mix with rDNA & NTPs B2 Add Metalaxyl Enantiomers B1->B2 B3 Initiate Reaction with RNA Pol I & Radiolabeled NTP B2->B3 B4 Incubate for RNA Synthesis B3->B4 B5 Terminate Reaction & Precipitate RNA B4->B5 B6 Quantify Radioactivity B5->B6 B7 Determine IC50 B6->B7

References

(S)-Metalaxyl and RNA Polymerase I: A Technical Guide to its Mode of Action and Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Metalaxyl, a member of the phenylamide class of fungicides, is a stereoisomer of the systemic fungicide metalaxyl. Its primary mode of action in oomycetes, a group of destructive plant pathogens, is the specific inhibition of ribosomal RNA (rRNA) synthesis. This inhibition is achieved by targeting RNA polymerase I (Pol I), the enzyme responsible for transcribing the genes that code for rRNA. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, its interaction with RNA polymerase I, and the experimental methodologies used to characterize this interaction. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Introduction

Metalaxyl is a widely used systemic fungicide effective against oomycete pathogens such as Phytophthora and Pythium species.[1][2] It exists as a racemic mixture of two enantiomers: the R-enantiomer (Mefenoxam) and the S-enantiomer (this compound). The fungicidal activity of metalaxyl is primarily attributed to the R-enantiomer, which is significantly more active than the S-enantiomer.[3][4] Both isomers, however, contribute to the overall biological activity by inhibiting the synthesis of ribosomal RNA.[3] This guide focuses on the mode of action of the less active enantiomer, this compound, and its role in the inhibition of RNA polymerase I.

Mode of Action: Inhibition of RNA Polymerase I

The primary molecular target of phenylamide fungicides, including this compound, is RNA polymerase I.[1][2] This enzyme is exclusively responsible for the transcription of ribosomal DNA (rDNA) into precursor rRNA molecules, which are essential components of ribosomes. By inhibiting RNA polymerase I, this compound disrupts ribosome biogenesis, leading to a cessation of protein synthesis and ultimately, fungal cell death.[5]

The specificity of this compound for oomycete RNA polymerase I over the host plant's enzyme contributes to its effectiveness as a fungicide.[5]

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway for the action of this compound, leading to the inhibition of protein synthesis in oomycetes.

S_Metalaxyl This compound Membrane Cell Membrane S_Metalaxyl->Membrane Uptake RNAPol_I RNA Polymerase I S_Metalaxyl->RNAPol_I Inhibition pre_rRNA pre-rRNA RNAPol_I->pre_rRNA Transcription rDNA rDNA (in Nucleolus) rDNA->RNAPol_I Ribosome Ribosome Assembly pre_rRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Growth Fungal Growth Protein->Growth cluster_workflow IC50 Determination Workflow start Start prep Prepare Oomycete Enzyme Extract start->prep reaction Set up In Vitro Transcription Reactions (with varying [S]-Metalaxyl) prep->reaction incubation Incubate at Optimal Temperature reaction->incubation quant Quantify RNA Synthesis (Radiolabel or Fluorescence) incubation->quant analysis Data Analysis: Calculate % Inhibition quant->analysis plot Plot Inhibition vs. log[this compound] analysis->plot ic50 Determine IC50 Value plot->ic50 cluster_resistance Mechanism of Metalaxyl Resistance Metalaxyl This compound WT_RNAPol Wild-Type RNA Polymerase I Metalaxyl->WT_RNAPol Binds and Inhibits Mut_RNAPol Mutant RNA Polymerase I (Altered Binding Site) Metalaxyl->Mut_RNAPol Reduced Binding and Inhibition Inhibition Inhibition of rRNA Synthesis WT_RNAPol->Inhibition No_Inhibition Continued rRNA Synthesis Mut_RNAPol->No_Inhibition RPA190_WT Wild-Type RPA190 Gene RPA190_WT->WT_RNAPol Encodes RPA190_Mut Mutated RPA190 Gene RPA190_Mut->Mut_RNAPol Encodes

References

Microbial Degradation of (S)-Metalaxyl in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation pathways of the fungicide (S)-Metalaxyl in soil environments. This compound, the more active enantiomer of the phenylamide fungicide Metalaxyl, is subject to enantioselective degradation by soil microorganisms, a process significantly influenced by soil properties. This document details the primary degradation products, the microorganisms and enzymes involved, quantitative degradation data, and the experimental protocols used to elucidate these pathways.

Introduction to this compound and its Environmental Fate

Metalaxyl is a chiral fungicide widely used in agriculture to control pathogens of the order Peronosporales, which cause diseases such as downy mildew and late blight. The fungicidal activity is primarily attributed to the (R)-enantiomer, while the (S)-enantiomer is less active. Understanding the environmental fate of this compound is crucial for assessing its persistence and potential ecological impact. Microbial degradation is the primary route of dissipation for Metalaxyl in soil, with the process often exhibiting enantioselectivity.

Microbial Degradation Pathways of this compound

The microbial degradation of this compound in soil is a complex process that primarily involves the cleavage of the ester bond, leading to the formation of Metalaxyl acid as the major metabolite. This transformation is microbially mediated and occurs with retention of the chiral configuration.

Primary Degradation Pathway

The principal degradation step is the hydrolysis of the methyl ester group of this compound to form this compound carboxylic acid (MX-acid). This reaction is catalyzed by microbial enzymes.

A simplified representation of this primary degradation step is as follows:

This compound → this compound Acid

Further degradation of Metalaxyl acid can occur, though it is generally more persistent in the soil than the parent compound.

Key Metabolites

The primary and most frequently reported metabolite of this compound degradation in soil is:

  • This compound Carboxylic Acid (MX-acid): Formed by the hydrolysis of the ester linkage.

Involved Microorganisms and Enzymes

Several soil microorganisms have been identified as capable of degrading Metalaxyl, often in an enantioselective manner. These include:

  • Brevibacillus brevis : This bacterium has been shown to preferentially degrade the (R)-enantiomer of Metalaxyl.

  • Aspergillus wentii : This aquatic fungus can utilize Metalaxyl as a sole carbon source, achieving significant degradation.

  • Gongronella sp. and Rhizopus oryzae : These fungal strains have also been identified as capable of degrading Metalaxyl in soil.

The enzymatic machinery responsible for Metalaxyl degradation is beginning to be understood:

  • Cytochrome P450 (CYP450): In Aspergillus wentii, CYP450 has been identified as the enzyme responsible for the metabolism of Metalaxyl.

  • Esterases: A stereoselective esterase, LacE, from a Bacillus sp. has been implicated in the degradation of the related fungicide furalaxyl, suggesting that similar enzymes may be involved in Metalaxyl degradation.

Quantitative Data on this compound Degradation

The degradation rate of this compound in soil is influenced by various factors, including soil type, pH, temperature, and microbial population. The degradation often follows first-order kinetics.

Soil TypeEnantiomerHalf-life (days)Degradation Rate Constant (k, day⁻¹)ConditionsReference
German Soil(R)-Metalaxyl-0.064Aerobic, pH > 5
German SoilThis compound-0.033Aerobic, pH > 5
Cameroonian Soil(R)-MetalaxylSlower than (S)-Aerobic
Cameroonian SoilThis compoundFaster than (R)-Aerobic
Temperate Sandy Loam(R)-MetalaxylFaster than (S)-Aerobic
Various Aerobic Soils(R)-MetalaxylFaster than (S)-pH > 5
Various Aerobic Soils(R)-Metalaxyl ≈ this compound--pH 4-5
Various Aerobic Soils(R)-MetalaxylSlower than (S)-pH < 4
Anaerobic Sewage SludgeThis compoundFaster than (R)-Anaerobic

Experimental Protocols

The study of this compound degradation in soil involves a combination of soil microcosm experiments and advanced analytical techniques.

Soil Microcosm Incubation Study

This protocol outlines a typical laboratory experiment to assess the degradation of this compound in soil.

Objective: To determine the degradation rate and enantioselectivity of this compound in a specific soil under controlled conditions.

Materials:

  • Freshly collected soil, sieved (<2 mm)

  • This compound and (R)-Metalaxyl analytical standards

  • Racemic Metalaxyl

  • Sterile deionized water

  • Glass incubation vessels (e.g., flasks or jars)

  • Incubator

Procedure:

  • Soil Preparation: Adjust the moisture content of the sieved soil to a predetermined level (e.g., 60% of water holding capacity).

  • Spiking: Treat a known amount of soil with a solution of racemic Metalaxyl or enantiopure this compound to achieve the desired initial concentration. Ensure homogenous mixing.

  • Incubation: Place the treated soil into incubation vessels. A control group with sterilized soil can be included to assess abiotic degradation. Incubate the vessels in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample triplicate vessels for each treatment.

  • Extraction: Extract Metalaxyl and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture). The extraction can be facilitated by shaking or sonication.

  • Analysis: Analyze the extracts using chiral HPLC or GC-MS to determine the concentrations of (R)- and this compound and Metalaxyl acid.

Analytical Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of Metalaxyl and its acid metabolite.

Instrumentation:

  • HPLC system with a pump, autosampler, and a UV or mass spectrometer detector.

  • Chiral column (e.g., Whelk-O1).

Typical HPLC Parameters:

  • Mobile Phase: A mixture of n-hexane and ethanol or isopropanol, often with a small amount of acetic acid for the analysis of the acid metabolite. The exact ratio is optimized for the specific column and separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detector at a wavelength of 220 nm or a mass spectrometer for higher sensitivity and selectivity.

  • Injection Volume: 20 µL.

  • Quantification: Based on the peak areas of the enantiomers compared to calibration curves prepared from analytical standards.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

cluster_degradation Microbial Degradation Pathway of this compound S_Metalaxyl This compound MX_Acid This compound Acid S_Metalaxyl->MX_Acid Hydrolysis (Ester Cleavage) by Microbial Esterases/CYP450

Caption: Primary microbial degradation pathway of this compound in soil.

cluster_workflow Experimental Workflow for this compound Degradation Study Soil_Collection 1. Soil Collection and Sieving Microcosm_Setup 2. Soil Microcosm Setup and Spiking Soil_Collection->Microcosm_Setup Incubation 3. Controlled Incubation Microcosm_Setup->Incubation Sampling 4. Time-course Sampling Incubation->Sampling Extraction 5. Solvent Extraction Sampling->Extraction Analysis 6. Chiral HPLC or GC-MS Analysis Extraction->Analysis Data_Analysis 7. Data Analysis (Kinetics, Enantioselectivity) Analysis->Data_Analysis

Caption: General experimental workflow for studying this compound degradation.

cluster_factors Factors Influencing this compound Degradation S_Metalaxyl This compound Degradation Soil_pH Soil pH Soil_pH->S_Metalaxyl Redox Redox Potential (Aerobic/Anaerobic) Redox->S_Metalaxyl Microbial_Community Microbial Community (e.g., Bacteria, Fungi) Microbial_Community->S_Metalaxyl Temperature Temperature Temperature->S_Metalaxyl Soil_Type Soil Type (Organic Matter, Clay Content) Soil_Type->S_Metalaxyl

Caption: Key factors influencing the degradation of this compound in soil.

(S)-Metalaxyl's Potential for Bioaccumulation in Aquatic Environments: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Metalaxyl, the R-enantiomer of the fungicide metalaxyl and also known as mefenoxam, is a widely used agricultural chemical. Understanding its potential to bioaccumulate in aquatic ecosystems is critical for a comprehensive environmental risk assessment. This technical guide synthesizes the available data on the bioaccumulation of this compound in aquatic systems, details the standard experimental protocols for its assessment, and provides visual representations of key concepts and workflows. The evidence strongly indicates a low bioaccumulation potential for this compound in aquatic organisms, primarily attributed to its high water solubility and low octanol-water partition coefficient.

Quantitative Bioaccumulation Data

The bioaccumulation potential of a substance in an aquatic organism is most commonly quantified by the Bioconcentration Factor (BCF). BCF is the ratio of the concentration of a chemical in an organism to the concentration of the chemical in the surrounding water at steady state. A low BCF value suggests that the substance is not significantly accumulating in the organism.

Regulatory assessments and available scientific literature indicate a low BCF for this compound. One key study reports a steady-state bioconcentration factor of 3.70[1]. Furthermore, studies on the racemic mixture, metalaxyl, have shown that it does not accumulate significantly in the edible portions of fish—not exceeding seven times the concentration in the surrounding water—and is rapidly eliminated when the fish are returned to clean water[2].

For context, the United States Environmental Protection Agency (EPA) considers chemicals with BCF values below 250 to have a low potential for bioaccumulation. Chemicals with BCF values of 1,000 or greater are considered to be of high concern for bioaccumulation[3].

The following table summarizes the key physicochemical properties and the reported BCF value for this compound, which collectively support the assessment of its low bioaccumulation potential.

ParameterValueReference
Bioconcentration Factor (BCF) 3.70[1]
Log Octanol-Water Partition Coefficient (Log Pow) 1.71[4]
Water Solubility 26 g/L at 25°C[4]

Experimental Protocols for BCF Determination

The determination of the Bioconcentration Factor for a chemical like this compound in fish is typically conducted following standardized guidelines, such as the OECD Test Guideline 305 and the US EPA Ecological Effects Test Guidelines (OPPTS 850.1730).[1][3][5] These protocols ensure data quality and comparability across different studies and substances.

A typical fish bioconcentration study consists of two phases:

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in the water. The concentration of the substance in the fish tissue and the water is measured at regular intervals until a steady state is reached, where the concentration in the fish tissue no longer increases.

  • Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water. The concentration of the substance in the fish tissue is then monitored over time to determine the rate of elimination (depuration).

Key Methodological Details:
  • Test Organisms: A variety of fish species can be used, with rainbow trout (Oncorhynchus mykiss) and fathead minnows (Pimephales promelas) being common choices. The fish should be healthy, from a single stock, and acclimated to the test conditions.

  • Test System: A flow-through system is preferred to maintain a constant concentration of the test substance in the water and to ensure adequate water quality (e.g., dissolved oxygen, temperature, pH).

  • Test Concentrations: At least two concentrations of the test substance are typically used. A control group of fish is maintained in clean water under the same conditions.

  • Sampling and Analysis: At specified time points during both the uptake and depuration phases, a representative number of fish are sampled. The concentration of the parent compound, and potentially its major metabolites, is measured in the whole fish or specific tissues. Water samples are also taken regularly to confirm the exposure concentrations.

  • Data Analysis: The Bioconcentration Factor (BCF) can be calculated in two ways:

    • Steady-State BCF (BCFSS): Calculated as the ratio of the concentration in the fish (Cf) to the concentration in the water (Cw) at steady state.

    • Kinetic BCF (BCFK): Calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2). This method does not require reaching a steady state.

Visualizing Key Concepts and Processes

To aid in the understanding of the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Bioaccumulation_Concepts Water Water (Direct Contact) Organism Aquatic Organism Water->Organism k1 (Uptake) Bioconcentration Bioconcentration (from water only) Food Food (Dietary) Food->Organism Ingestion Organism->Water k2 (Depuration) Biomagnification Biomagnification (Trophic Transfer) Organism->Biomagnification Consumed by Predator Bioaccumulation Bioaccumulation (from all sources)

Caption: Conceptual diagram illustrating the relationships between bioconcentration, bioaccumulation, and biomagnification in aquatic organisms.

BCF_Experimental_Workflow cluster_uptake Uptake Phase cluster_depuration Depuration Phase start Start acclimation Acclimation of Test Fish to Laboratory Conditions start->acclimation uptake_exposure Expose Fish to this compound in Flow-Through System acclimation->uptake_exposure uptake_sampling Sample Fish and Water at Predetermined Intervals uptake_exposure->uptake_sampling transfer Transfer Fish to Clean Water uptake_sampling->transfer Steady-State Reached or End of Exposure Period analysis Chemical Analysis of Fish Tissue and Water Samples uptake_sampling->analysis depuration_sampling Sample Fish at Predetermined Intervals transfer->depuration_sampling depuration_sampling->analysis calculation Calculate BCF (Steady-State or Kinetic) analysis->calculation end End calculation->end

Caption: Standard experimental workflow for determining the Bioconcentration Factor (BCF) of a substance in fish according to OECD 305 and EPA OPPTS 850.1730 guidelines.

Conclusion

The available scientific data, including a low experimentally determined Bioconcentration Factor and physicochemical properties such as high water solubility and a low octanol-water partition coefficient, consistently indicate that this compound has a low potential for bioaccumulation in aquatic systems. Standardized experimental protocols are well-established for the reliable determination of the BCF, providing a robust framework for the environmental risk assessment of this and other chemical substances. For professionals in research and drug development, this information is crucial for understanding the environmental footprint of this compound and for the development of environmentally safer alternatives.

References

The Evolution of a Systemic Fungicide: A Technical Guide to the Discovery and Development of (R)-Metalaxyl (Mefenoxam)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and development of the highly effective systemic fungicide, (R)-Metalaxyl, commercially known as Mefenoxam or Metalaxyl-M. Originally developed by Ciba-Geigy in the 1970s as a racemic mixture, Metalaxyl provided a novel mode of action against oomycete pathogens. Subsequent research led to the resolution of its enantiomers and the identification of the (R)-enantiomer as the sole source of fungicidal activity. This guide provides an in-depth look at the history, chemical synthesis, mechanism of action, and biological efficacy of (R)-Metalaxyl, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction: From Racemate to Enantiopure Active Ingredient

The story of Metalaxyl begins with its introduction as a racemic mixture, a 1:1 combination of its (R)- and (S)-enantiomers, by Ciba-Geigy in 1977.[1] It quickly became a cornerstone for managing diseases caused by oomycetes, a group of destructive plant pathogens including Phytophthora, Plasmopara, and Pythium species. These pathogens are responsible for devastating diseases such as late blight of potato and tomato, and downy mildews on a variety of crops.

Early on, it was discovered that the fungicidal activity of the racemic mixture resided almost exclusively in the (R)-enantiomer. The (S)-enantiomer was found to be largely inactive. This pivotal discovery prompted the development of a pure (R)-enantiomer product, which was later commercialized by Syngenta under the trade names Ridomil Gold® and Apron XL®. This enantiopure formulation, known as Mefenoxam or Metalaxyl-M, offered the same level of disease control as the original racemic mixture but at a significantly lower application rate, thereby reducing the chemical load on the environment.

Chemical Synthesis and Properties

Synthesis of Racemic Metalaxyl

The synthesis of racemic Metalaxyl, as first disclosed by Ciba-Geigy, involves a two-step process.[2] The first step is the alkylation of 2,6-dimethylaniline with methyl 2-bromopropionate to form the alanine derivative. This intermediate is then acylated with methoxyacetyl chloride to yield racemic Metalaxyl.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Acylation 2,6-Dimethylaniline 2,6-Dimethylaniline Alanine derivative Alanine derivative 2,6-Dimethylaniline->Alanine derivative + Methyl 2-bromopropionate Methyl 2-bromopropionate Methyl 2-bromopropionate->Alanine derivative Racemic Metalaxyl Racemic Metalaxyl Alanine derivative->Racemic Metalaxyl + Methoxyacetyl chloride Methoxyacetyl chloride Methoxyacetyl chloride->Racemic Metalaxyl

Caption: Synthesis pathway of racemic Metalaxyl.

Enantioselective Synthesis of (R)-Metalaxyl (Mefenoxam)

The commercial production of (R)-Metalaxyl is achieved through the resolution of the racemic mixture.[3] This process separates the two enantiomers, allowing for the isolation of the desired biologically active (R)-enantiomer. While specific industrial methods are proprietary, chiral resolution is typically accomplished using techniques such as fractional crystallization with a chiral resolving agent or chiral chromatography.

G Racemic Metalaxyl Racemic Metalaxyl Chiral Resolution Chiral Resolution Racemic Metalaxyl->Chiral Resolution R-Metalaxyl (Mefenoxam) R-Metalaxyl (Mefenoxam) Chiral Resolution->R-Metalaxyl (Mefenoxam) S-Metalaxyl (inactive) S-Metalaxyl (inactive) Chiral Resolution->S-Metalaxyl (inactive)

Caption: Chiral resolution of racemic Metalaxyl.

Mechanism of Action: Inhibition of rRNA Polymerase I

(R)-Metalaxyl exhibits a highly specific mode of action, targeting the synthesis of ribosomal RNA (rRNA) in oomycetes. It achieves this by inhibiting the activity of RNA polymerase I, the enzyme responsible for transcribing the genes that code for rRNA. This disruption of rRNA synthesis halts protein production and ultimately leads to the death of the pathogen. The systemic nature of (R)-Metalaxyl allows it to be readily absorbed by the plant and transported throughout its tissues, providing both curative and preventative protection against oomycete diseases.

G (R)-Metalaxyl (R)-Metalaxyl RNA Polymerase I RNA Polymerase I (R)-Metalaxyl->RNA Polymerase I Inhibits rRNA Synthesis rRNA Synthesis RNA Polymerase I->rRNA Synthesis Catalyzes Protein Synthesis Protein Synthesis rRNA Synthesis->Protein Synthesis Enables Fungal Growth Inhibition Fungal Growth Inhibition Protein Synthesis->Fungal Growth Inhibition Leads to

Caption: Mechanism of action of (R)-Metalaxyl.

Biological Efficacy: Quantitative Data

The development of (R)-Metalaxyl was driven by its significantly higher fungicidal activity compared to the (S)-enantiomer. The following tables summarize the effective concentration required to inhibit 50% of pathogen growth (EC50) for both racemic Metalaxyl and (R)-Metalaxyl (Mefenoxam) against key oomycete pathogens.

Table 1: In Vitro Efficacy (EC50 values in µg/mL) of Metalaxyl and Mefenoxam against Phytophthora species.

PathogenRacemic Metalaxyl (µg/mL)(R)-Metalaxyl (Mefenoxam) (µg/mL)Reference
Phytophthora infestans (sensitive)~0.1 - 1.0~0.01 - 0.1[4]
Phytophthora capsici (sensitive)0.27 (range: 0.00002 - 1.3)0.568 (range: 0.12 - 1.1)[4]
Phytophthora erythroseptica (sensitive)<1.0<1.0[5]

Table 2: In Vitro Efficacy (EC50 values in µg/mL) of Metalaxyl and Mefenoxam against Plasmopara viticola and Pythium species.

PathogenRacemic Metalaxyl (µg/mL)(R)-Metalaxyl (Mefenoxam) (µg/mL)Reference
Plasmopara viticola (sensitive)MIC > 100 (resistant)-[6]
Pythium ultimum (sensitive)<1.0<1.0[5]
Pythium spp. (sensitive)0.01 - 5-[7]

Note: EC50 values can vary depending on the specific isolate and testing conditions. The data presented represents a range of reported values from the literature.

Experimental Protocols

Protocol for In Vitro Fungicide Sensitivity Assay (Amended Agar Method)

This protocol is a standard method for determining the EC50 value of a fungicide against a mycelial-growing oomycete.

G cluster_0 Preparation cluster_1 Inoculation cluster_2 Incubation & Measurement cluster_3 Data Analysis Prepare fungicide stock solutions Prepare fungicide stock solutions Amend cooled agar with fungicide concentrations Amend cooled agar with fungicide concentrations Prepare fungicide stock solutions->Amend cooled agar with fungicide concentrations Prepare and autoclave agar medium Prepare and autoclave agar medium Prepare and autoclave agar medium->Amend cooled agar with fungicide concentrations Pour amended agar into Petri dishes Pour amended agar into Petri dishes Amend cooled agar with fungicide concentrations->Pour amended agar into Petri dishes Place a single mycelial plug in the center of each amended plate Place a single mycelial plug in the center of each amended plate Pour amended agar into Petri dishes->Place a single mycelial plug in the center of each amended plate Culture oomycete pathogen on non-amended agar Culture oomycete pathogen on non-amended agar Cut mycelial plugs from the edge of an actively growing colony Cut mycelial plugs from the edge of an actively growing colony Culture oomycete pathogen on non-amended agar->Cut mycelial plugs from the edge of an actively growing colony Cut mycelial plugs from the edge of an actively growing colony->Place a single mycelial plug in the center of each amended plate Incubate plates in the dark at a controlled temperature Incubate plates in the dark at a controlled temperature Place a single mycelial plug in the center of each amended plate->Incubate plates in the dark at a controlled temperature Measure the diameter of the fungal colony at set time points Measure the diameter of the fungal colony at set time points Incubate plates in the dark at a controlled temperature->Measure the diameter of the fungal colony at set time points Calculate the percentage of growth inhibition relative to the control Calculate the percentage of growth inhibition relative to the control Measure the diameter of the fungal colony at set time points->Calculate the percentage of growth inhibition relative to the control Plot inhibition data against fungicide concentration Plot inhibition data against fungicide concentration Calculate the percentage of growth inhibition relative to the control->Plot inhibition data against fungicide concentration Determine the EC50 value using probit or log-logistic regression Determine the EC50 value using probit or log-logistic regression Plot inhibition data against fungicide concentration->Determine the EC50 value using probit or log-logistic regression

Caption: Workflow for in vitro fungicide sensitivity testing.

Methodology:

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of the fungicide in a suitable solvent (e.g., dimethyl sulfoxide or water).

    • Prepare a suitable culture medium (e.g., V8 juice agar or cornmeal agar) and autoclave.

    • Cool the autoclaved medium to approximately 50-60°C.

    • Add the appropriate volume of the fungicide stock solution to the molten agar to achieve the desired final concentrations. A dilution series is typically used (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).

    • Pour the amended agar into sterile Petri dishes.

  • Inoculation:

    • Grow the oomycete pathogen on non-amended agar plates until the colony is actively growing.

    • Using a sterile cork borer, cut mycelial plugs (e.g., 5 mm in diameter) from the leading edge of the colony.

    • Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended plate.

  • Incubation and Measurement:

    • Incubate the plates in the dark at the optimal growth temperature for the specific pathogen.

    • At regular intervals (e.g., every 24 hours), measure the diameter of the fungal colony in two perpendicular directions.

  • Data Analysis:

    • Calculate the mean colony diameter for each treatment.

    • Determine the percentage of growth inhibition for each fungicide concentration relative to the control (0 µg/mL).

    • Plot the percentage of inhibition against the logarithm of the fungicide concentration.

    • Use probit or log-logistic regression analysis to calculate the EC50 value.

Protocol for Greenhouse Efficacy Trial

This protocol outlines a general procedure for evaluating the efficacy of a fungicide in a controlled greenhouse environment.

Methodology:

  • Plant Propagation and Acclimation:

    • Grow susceptible host plants from seed or cuttings in a sterile potting medium.

    • Maintain the plants in a controlled greenhouse environment with optimal conditions for growth.

    • Allow the plants to acclimate for a set period before the start of the experiment.

  • Fungicide Application:

    • Prepare the fungicide solutions at the desired concentrations according to the product label.

    • Apply the fungicide to the plants using a calibrated sprayer to ensure uniform coverage. Applications can be preventative (before inoculation) or curative (after inoculation).

  • Pathogen Inoculation:

    • Prepare an inoculum of the oomycete pathogen (e.g., a zoospore suspension or a mycelial slurry).

    • Inoculate the plants with the pathogen using a standardized method (e.g., spraying the inoculum onto the foliage or drenching the soil).

  • Incubation and Disease Assessment:

    • Place the inoculated plants in a high-humidity environment to promote infection and disease development.

    • At regular intervals, assess the disease severity on each plant using a standardized rating scale (e.g., percentage of leaf area affected).

  • Data Analysis:

    • Calculate the mean disease severity for each treatment group.

    • Use appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in disease severity between the fungicide treatments and the untreated control.

Conclusion

The development of (R)-Metalaxyl (Mefenoxam) from its racemic predecessor represents a significant advancement in the field of chemical crop protection. By isolating the biologically active enantiomer, the agricultural industry was provided with a more efficient and environmentally conscious tool for the management of devastating oomycete diseases. The targeted mode of action, inhibiting rRNA polymerase I, remains a key mechanism for controlling these important plant pathogens. This technical guide provides a comprehensive overview of the key scientific and technical aspects of (R)-Metalaxyl's discovery and development, offering valuable insights for researchers and professionals in the field.

References

Toxicological Profile of (S)-Metalaxyl in Non-Target Organisms: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Metalaxyl, the more biologically active R-enantiomer of the fungicide metalaxyl, is widely used in agriculture to control oomycete pathogens. Its targeted mode of action, the inhibition of ribosomal RNA (rRNA) synthesis, raises pertinent questions about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound in various non-target species, including terrestrial and aquatic fauna. It summarizes key toxicological endpoints, details the experimental protocols used for their determination, and visually represents the underlying biochemical pathways and experimental workflows. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and environmental safety assessment.

Introduction

This compound, also known as Metalaxyl-M or Mefenoxam, is a systemic phenylamide fungicide.[1][2] Its efficacy lies in the specific inhibition of rRNA synthesis in oomycete fungi by targeting RNA polymerase I.[2][3] While this specificity is advantageous for its fungicidal activity, the potential for off-target effects in a diverse range of non-target organisms necessitates a thorough toxicological evaluation. This guide synthesizes the available data on the acute and chronic toxicity, as well as sublethal effects, of this compound on these organisms.

Acute and Chronic Toxicity Data

The following tables summarize the quantitative toxicological data for this compound and its racemic mixture, metalaxyl, in various non-target organisms. It is important to distinguish between the two, as this compound is the more active enantiomer.[2]

Table 1: Acute Toxicity of this compound and Metalaxyl to Non-Target Organisms

Organism GroupSpeciesTest SubstanceEndpointValue (mg/kg or mg/L)Reference
Birds Colinus virginianus (Bobwhite Quail)Metalaxyl-MLD50 (oral)>2000 mg/kg[4]
Anas platyrhynchos (Mallard Duck)MetalaxylLD50 (oral)1466 mg/kg[5]
Fish Oncorhynchus mykiss (Rainbow Trout)Metalaxyl-MLC50 (96-hour)>100 mg/L[4]
Cyprinus carpio (Carp)MetalaxylLC50 (96-hour)>100 mg/L[5]
Lepomis macrochirus (Bluegill Sunfish)MetalaxylLC50 (96-hour)>100 mg/L[5]
Aquatic Invertebrates Daphnia magna (Water Flea)Metalaxyl-MEC50 (48-hour, immobilization)>100 mg/L[4]
Daphnia magna (Water Flea)MetalaxylLC50 (48-hour)12.5 - 28 mg/L[5]
Mammals RatMetalaxyl-MLD50 (oral)375 - 669 mg/kg[6]
RatMetalaxylLD50 (oral)669 mg/kg[5]
RabbitMetalaxylLD50 (dermal)>3100 mg/kg[5]
Bees Apis mellifera (Honeybee)Metalaxyl-MLD50 (contact, 48-hour)>100 µ g/bee [4]
Apis mellifera (Honeybee)Metalaxyl-MLD50 (oral, 48-hour)>97.3 µ g/bee [4]

Table 2: Chronic and Sublethal Toxicity of this compound and Metalaxyl to Non-Target Organisms

Organism GroupSpeciesTest SubstanceEndpointValue (mg/kg or mg/L)Reference
Fish Pimephales promelas (Fathead Minnow)MetalaxylNOEC (30-day, growth)9.1 mg/L[7]
Aquatic Invertebrates Daphnia magna (Water Flea)Metalaxyl-MNOEC (21-day, reproduction)1.0 mg/L[4]
Mammals RatMetalaxyl-MNOAEL (2-year, dietary)2.5 mg/kg bw/day[1]
DogMetalaxylNOAEL (6-month, dietary)~0.04 mg/kg bw/day[5]
Soil Organisms Folsomia candida (Springtail)Metalaxyl-MNOEC (chronic)125 mg/kg soil dw[4]
Developmental/Reproductive RatMetalaxylNOAEL (3-generation reproduction)2.5 mg/kg/day[5]
RatMetalaxylNOAEL (developmental)120 mg/kg/day[5]

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). Below are detailed methodologies for key experiments.

Avian Acute Oral Toxicity (based on OECD Guideline 401)
  • Test Species: Commonly used species include Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).[4][5]

  • Administration: The test substance is administered orally by gavage in graduated doses to several groups of birds, with one dose per group.[4]

  • Dosage: At least 5 rodents are used at each dose level.[4] Doses are selected based on a range-finding test.[4]

  • Observation Period: Birds are observed for mortality and clinical signs of toxicity for at least 14 days.[4]

  • Endpoint: The primary endpoint is the LD50 (Lethal Dose 50%), which is the statistically derived single dose expected to cause death in 50% of the test animals.[4]

Fish Acute Toxicity Test (based on OECD Guideline 203)
  • Test Species: Recommended species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).[8]

  • Exposure: Fish are exposed to at least five concentrations of the test substance in a geometric series for a period of 96 hours.[1] The test can be static, semi-static, or flow-through.[9]

  • Test Conditions: Temperature, pH, and dissolved oxygen levels are maintained within a narrow range. A 12 to 16-hour photoperiod is applied.[10]

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[1]

  • Endpoint: The primary endpoint is the LC50 (Lethal Concentration 50%), the concentration that kills 50% of the fish within the 96-hour exposure period.[1]

Aquatic Invertebrate Acute Immobilization Test (based on OECD Guideline 202)
  • Test Species: Daphnia magna is the preferred species.[11]

  • Exposure: Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[12]

  • Test Conditions: The test is conducted in a defined medium with controlled pH and hardness.[11]

  • Observations: Immobilization, defined as the inability to swim within 15 seconds after gentle agitation, is recorded at 24 and 48 hours.[11]

  • Endpoint: The primary endpoint is the EC50 (Effective Concentration 50%), the concentration that causes immobilization in 50% of the daphnids.[12]

Daphnia magna Reproduction Test (based on OECD Guideline 211)
  • Test Species: Young female Daphnia magna (<24 hours old).[13]

  • Exposure: Daphnids are exposed to a range of test substance concentrations for 21 days under semi-static or flow-through conditions.[14]

  • Observations: The total number of living offspring produced per parent animal is recorded.[14] Parental mortality and other sublethal effects are also noted.[14]

  • Endpoints: The primary endpoints are the NOEC (No Observed Effect Concentration) and LOEC (Lowest Observed Effect Concentration) for reproduction.[13] The ECx (e.g., EC10, EC20, EC50) for reproductive output can also be determined.[13]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of RNA Polymerase I

This compound's primary mode of action is the disruption of fungal nucleic acid synthesis by specifically inhibiting RNA polymerase I.[2] This enzyme is responsible for the transcription of ribosomal RNA (rRNA), an essential component of ribosomes. Inhibition of rRNA synthesis leads to a cessation of protein synthesis and ultimately cell death in susceptible oomycetes. Research suggests that resistance to phenylamide fungicides like metalaxyl is associated with single nucleotide polymorphisms (SNPs) in the gene encoding the large subunit of RNA polymerase I, indicating this is the likely binding site.[14]

G cluster_1 Nucleolus This compound This compound RNA_Polymerase_I_Complex RNA Polymerase I Complex This compound->RNA_Polymerase_I_Complex Binds to and inhibits pre_rRNA pre-rRNA Transcript rDNA Ribosomal DNA (rDNA) rDNA->pre_rRNA Transcription by RNA Polymerase I Ribosome_Biogenesis Ribosome Biogenesis pre_rRNA->Ribosome_Biogenesis Protein_Synthesis Protein Synthesis Ribosome_Biogenesis->Protein_Synthesis Cell_Growth_Proliferation Cell Growth & Proliferation Protein_Synthesis->Cell_Growth_Proliferation G cluster_tests Toxicity Testing Protocols Start Start: Problem Formulation Hazard_ID Hazard Identification (Toxicity Testing) Start->Hazard_ID Exposure_Assessment Exposure Assessment (Environmental Fate) Start->Exposure_Assessment Dose_Response Dose-Response Assessment Hazard_ID->Dose_Response Acute_Tests Acute Toxicity (e.g., OECD 202, 203) Hazard_ID->Acute_Tests Chronic_Tests Chronic & Sublethal (e.g., OECD 211, 222) Hazard_ID->Chronic_Tests Risk_Characterization Risk Characterization (Integration of Hazard & Exposure) Exposure_Assessment->Risk_Characterization Dose_Response->Risk_Characterization Risk_Management Risk Management & Decision Making Risk_Characterization->Risk_Management

References

The Journey of a Systemic Fungicide: An In-depth Technical Guide to the Uptake and Translocation of (S)-Metalaxyl in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Metalaxyl, also known as Metalaxyl-M or mefenoxam, is the R-enantiomer of the fungicide metalaxyl and the component responsible for its fungicidal activity against Oomycete pathogens. Its efficacy is intrinsically linked to its systemic nature, allowing it to be absorbed by the plant and transported to various tissues, providing protection from within. This technical guide delves into the core mechanisms of this compound's uptake and translocation in plants, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Data Presentation: Quantitative Analysis of this compound Distribution

The distribution of this compound within a plant is a dynamic process influenced by the application method, plant species, and environmental conditions. The following tables summarize quantitative data from various studies, providing insights into the concentration of this compound and its metabolites in different plant tissues.

Plant SpeciesApplication MethodTissueConcentration (mg/kg)Time After ApplicationReference
Grapes (Vitis vinifera) Foliar SprayGrapes2.0 (Parent Metalaxyl)52 days[1]
Grapes0.83 (Parent Metalaxyl)68 days[1]
Leaves30 (as metalaxyl)52 days[2]
Lettuce (Lactuca sativa) Foliar SprayLeaves~20% of total residue (Parent Metalaxyl)Not Specified[1]
Potato (Solanum tuberosum) Foliar SprayTubers0.02 (as metalaxyl)5 weeks[2]
Durian (Durio zibethinus) Foliar Spray (4 g/L)Leaf19.82 ± 1.68 (µg/g tissue)6 hours
Soil Drench (4 g/L)Leaf~8 times higher than foliar sprayNot Specified
Scallions (Allium fistulosum) Foliar SprayWhole Plant<0.001–0.0887 days[3]
Cucumber (Cucumis sativus) Foliar Spray (1/1000 dilution)Fruit>5.0 (10x MRL of 0.5)4 days[4]
FruitBelow 0.521 days[4]

Table 1: Concentration of this compound and its metabolites in various plant tissues following application.

Experimental Protocols: Methodologies for Analysis

Accurate quantification of this compound in plant tissues is crucial for understanding its uptake, translocation, and persistence. Below are detailed methodologies for key experiments cited in the literature.

Sample Preparation: Modified QuEChERS Method for Rice

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis. A modified version for rice grains, paddy soil, and water is described below[5]:

Workflow for QuEChERS Extraction

QuEChERS_Workflow start Homogenized Sample (Rice, Soil, or Water) extraction Add Acetonitrile and Shake Vigorously start->extraction salts Add Salting-out Agents (e.g., MgSO4, NaCl) extraction->salts centrifuge1 Centrifuge to Separate Layers salts->centrifuge1 cleanup Take Aliquot of Acetonitrile Layer for Dispersive SPE centrifuge1->cleanup dspe Add d-SPE Sorbent (e.g., PSA, C18) and Vortex cleanup->dspe centrifuge2 Centrifuge to Pellet Sorbents dspe->centrifuge2 analysis Collect Supernatant for LC-MS/MS Analysis centrifuge2->analysis

Caption: A streamlined workflow of the modified QuEChERS protocol for this compound extraction.

Protocol Steps:

  • Homogenization: Homogenize a representative sample of the plant tissue, soil, or water.

  • Extraction: Place a subsample into a centrifuge tube and add acetonitrile. Shake vigorously to extract the analyte.

  • Salting-Out: Add a mixture of salts, such as magnesium sulfate and sodium chloride, to induce phase separation between the aqueous and organic layers.

  • Centrifugation: Centrifuge the sample to achieve a clean separation of the layers.

  • Dispersive Solid-Phase Extraction (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a tube containing a d-SPE sorbent (e.g., primary secondary amine for removing fatty acids and C18 for removing non-polar interferences). Vortex to mix.

  • Final Centrifugation: Centrifuge the d-SPE tube to pellet the sorbent material.

  • Analysis: The resulting supernatant is ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Quantification: LC-MS/MS

LC-MS/MS is a highly sensitive and selective technique for the quantification of pesticide residues.

Typical LC-MS/MS Parameters for this compound Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column
Mobile PhaseGradient of acetonitrile and water with 0.1% formic acid
Flow Rate0.2 - 0.4 mL/min
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)280.1
Product Ions (m/z)220.1, 192.1 (for confirmation)
Collision EnergyOptimized for specific instrument

Table 2: Representative LC-MS/MS parameters for the analysis of this compound.

Radiolabeling Studies for Uptake and Translocation

Radiolabeling provides a powerful tool to trace the movement of this compound within the plant.

Workflow for a Radiolabeled this compound Study

Radiolabel_Workflow start Synthesize [14C]-(S)-Metalaxyl application Apply to Plant (Foliar, Soil, or Hydroponic) start->application incubation Incubate for a Defined Period application->incubation harvest Harvest and Dissect Plant Tissues (Roots, Stems, Leaves) incubation->harvest combustion Combust Tissue Samples to CO2 harvest->combustion lsc Quantify 14C in CO2 using Liquid Scintillation Counting combustion->lsc analysis Calculate this compound Concentration in Each Tissue lsc->analysis

Caption: Experimental workflow for tracing [14C]-(S)-Metalaxyl in plant tissues.

Protocol Steps:

  • Synthesis: Synthesize this compound with a radioactive isotope, typically Carbon-14 ([14C]), incorporated into its structure.

  • Application: Apply the radiolabeled compound to the plant via the desired route (e.g., foliar spray, soil drench, or addition to a hydroponic solution).

  • Incubation: Grow the plants for a predetermined period to allow for uptake and translocation.

  • Harvest and Dissection: Harvest the plants and carefully dissect them into different tissues (roots, stems, leaves, fruits).

  • Sample Preparation: Dry and weigh the tissue samples.

  • Combustion and Quantification: Combust the samples in an oxidizer to convert the [14C] into [14C]O2. The radioactivity is then quantified using a liquid scintillation counter.

  • Data Analysis: Calculate the concentration of this compound in each tissue based on the measured radioactivity and the specific activity of the labeled compound.

Signaling Pathways and Translocation Mechanisms

The movement of xenobiotics like this compound in plants is not a passive process. It involves a sophisticated network of transporters and metabolic enzymes that facilitate its translocation and detoxification.

Xenobiotic Detoxification Pathway

Plants employ a multi-phase detoxification system to handle foreign compounds.

Detoxification_Pathway cluster_phase1 Phase I: Activation cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Sequestration/Transport P450 Cytochrome P450 monooxygenases Activated_Metalaxyl Activated Metabolite P450->Activated_Metalaxyl GST Glutathione S-transferases (GSTs) Conjugated_Metalaxyl Conjugated Metabolite (e.g., Glutathione or Glucose Conjugate) GST->Conjugated_Metalaxyl UGT UDP-glucosyltransferases (UGTs) UGT->Conjugated_Metalaxyl ABC ABC Transporters Vacuole Vacuole (Sequestration) ABC->Vacuole Metalaxyl This compound Metalaxyl->P450 Hydroxylation, etc. Activated_Metalaxyl->GST Conjugation with Glutathione Activated_Metalaxyl->UGT Conjugation with Glucose Conjugated_Metalaxyl->ABC Transport

Caption: The three-phase detoxification pathway for xenobiotics like this compound in plants.

  • Phase I (Activation): Enzymes such as cytochrome P450 monooxygenases introduce or expose functional groups on the this compound molecule, increasing its reactivity and water solubility.

  • Phase II (Conjugation): The activated metabolite is then conjugated with endogenous molecules like glutathione by Glutathione S-transferases (GSTs) or glucose by UDP-glucosyltransferases (UGTs).[6][7][8] This further increases water solubility and reduces toxicity.

  • Phase III (Sequestration/Transport): The conjugated metabolites are actively transported into the vacuole for storage or to other parts of the plant for potential excretion. This transport is often mediated by ATP-binding cassette (ABC) transporters.[9][10]

Translocation within the Plant

This compound is known for its upward (acropetal) movement in the xylem, the primary water-conducting tissue in plants. However, some evidence also suggests the potential for downward (basipetal) movement.

Logical Flow of this compound Translocation

Translocation_Flow Soil_App Soil Application Root_Uptake Root Uptake Soil_App->Root_Uptake Foliar_App Foliar Application Leaf_Distribution Distribution to Leaves and Stems Foliar_App->Leaf_Distribution Xylem_Loading Xylem Loading Root_Uptake->Xylem_Loading Xylem_Transport Acropetal Transport in Xylem Xylem_Loading->Xylem_Transport Xylem_Transport->Leaf_Distribution Phloem_Loading Potential Phloem Loading Leaf_Distribution->Phloem_Loading Phloem_Transport Basipetal Transport in Phloem Phloem_Loading->Phloem_Transport Phloem_Transport->Root_Uptake Fruit_Sink Accumulation in Fruits/Sinks Phloem_Transport->Fruit_Sink

Caption: A model illustrating the primary and potential pathways of this compound translocation in a plant.

Upon soil application, this compound is absorbed by the roots and loaded into the xylem for upward transport with the transpiration stream to the shoots and leaves. Following foliar application, it penetrates the leaf cuticle and can be distributed locally. While primarily considered xylem-mobile, the possibility of some transfer to the phloem for downward translocation to roots and developing fruits exists, although this is generally less significant. The systemic nature ensures that even new growth is protected after the initial application.

Conclusion

The effective use of this compound as a systemic fungicide is underpinned by its efficient uptake and translocation within the plant. Understanding the quantitative distribution, the analytical methods for its detection, and the biological pathways governing its movement and metabolism is paramount for optimizing its application, managing resistance, and ensuring food safety. This guide provides a foundational overview for researchers and professionals working to further elucidate the intricate interactions between this important fungicide and the plant systems it is designed to protect.

References

Methodological & Application

Chiral Separation of (S)-Metalaxyl and (R)-Metalaxyl via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocol

Introduction

Metalaxyl is a widely utilized phenylamide fungicide that exhibits stereoisomerism, existing as (S)- and (R)-enantiomers. The fungicidal activity of metalaxyl is primarily attributed to the (R)-enantiomer, also known as Metalaxyl-M or Mefenoxam.[1] Consequently, the less active (S)-enantiomer can contribute to unnecessary environmental loading. Regulatory bodies in several regions have restricted the use of the racemic mixture, permitting only the application of the active (R)-enantiomer.[1] Therefore, the development of robust and efficient analytical methods for the enantioselective separation of metalaxyl is crucial for quality control, environmental monitoring, and food safety assessment. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a predominant technique for achieving this separation.[2][3]

This document provides a detailed protocol for the chiral separation of (S)-Metalaxyl and (R)-Metalaxyl using HPLC, summarizing key quantitative data and experimental workflows for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following table summarizes the performance of a reported chiral HPLC method for the separation of metalaxyl enantiomers.

ParameterValueReference
Chiral Stationary PhaseCellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC)[3]
Mobile Phasen-hexane/2-propanol (70:30, v/v)[3]
Resolution (Rs)1.94[2]
Analysis Time< 15 minutes[2]

Experimental Protocol: Chiral HPLC Separation

This protocol details a normal-phase HPLC method for the baseline separation of (S)- and (R)-Metalaxyl.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: A column packed with a cellulose-based chiral stationary phase, such as Cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC). A common commercial example is the Chiralcel® OD column.

  • Solvents: HPLC grade n-hexane and 2-propanol.

  • Standards: Analytical standards of this compound and (R)-Metalaxyl, and the racemic mixture.

2. Chromatographic Conditions

  • Mobile Phase: A mixture of n-hexane and 2-propanol. The optimal composition can be fine-tuned, with a starting point of 70:30 (v/v) n-hexane/2-propanol.[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for improved reproducibility.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation

  • Standard Solutions: Prepare individual stock solutions of this compound and (R)-Metalaxyl in the mobile phase at a concentration of 1 mg/mL. Prepare a stock solution of the racemic mixture at the same concentration. Create working standard solutions by diluting the stock solutions to the desired concentrations (e.g., 10 µg/mL).

  • Sample Preparation: For formulated products or environmental samples, an appropriate extraction and clean-up procedure, such as the QuEChERS method, may be necessary before analysis.[3][4] The final extract should be dissolved in the mobile phase.

4. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the racemic metalaxyl standard and verify the following:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5 for baseline separation.

  • Tailing Factor: The tailing factor for each peak should be between 0.8 and 1.5.

  • Reproducibility: The relative standard deviation (RSD) for the retention times and peak areas of replicate injections should be less than 2%.

5. Analysis and Data Interpretation

Inject the prepared standards and samples. The elution order of the enantiomers should be determined by injecting the individual (S)- and (R)-Metalaxyl standards. The concentration of each enantiomer in the samples can be quantified using the peak areas from the calibration curves of the standards.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes and relationships in the chiral separation of metalaxyl.

Chiral_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Prepare (S)-, (R)-, and Racemic Standards Injection Inject into HPLC Standard->Injection Sample Extract and Clean-up Sample Sample->Injection Separation Chiral Separation on CSP (e.g., CDMPC) Injection->Separation Detection UV Detection at 220 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify Enantiomers Integration->Quantification

Caption: Workflow for Chiral HPLC Analysis of Metalaxyl.

Logical_Relationships Metalaxyl Racemic Metalaxyl Separation Differential Interaction Metalaxyl->Separation SEnantiomer This compound REnantiomer (R)-Metalaxyl (Fungicidally Active) CSP Chiral Stationary Phase (e.g., CDMPC) CSP->Separation MobilePhase Mobile Phase (n-hexane/2-propanol) MobilePhase->Separation Separation->SEnantiomer Weaker Interaction (Elutes Faster) Separation->REnantiomer Stronger Interaction (Elutes Slower)

Caption: Principle of Chiral Separation of Metalaxyl.

References

Application Note: Quantification of (S)-Metalaxyl in Produce using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantification of (S)-Metalaxyl (also known as Mefenoxam or Metalaxyl-M) in various produce matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method utilizes the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by a sensitive and selective LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and professionals in the food safety and agrochemical industries for the routine monitoring of this compound residues in fruits and vegetables.

Introduction

This compound is a systemic phenylamide fungicide used to control various fungal pathogens on a wide range of crops. Due to its potential for residues in agricultural products, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in different food commodities. Accurate and sensitive analytical methods are therefore essential to ensure food safety and compliance with these regulations. LC-MS/MS has become the technique of choice for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices. The QuEChERS method provides an efficient and effective sample preparation approach, minimizing matrix effects and ensuring high analyte recovery.

Experimental Protocol

Sample Preparation (QuEChERS Method)

This protocol is based on the AOAC Official Method 2007.01 and EN 15662.

2.1.1. Reagents and Materials

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for highly pigmented samples)

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Centrifuge capable of 4000 rpm

  • Vortex mixer

2.1.2. Extraction Procedure

  • Homogenization: Homogenize a representative portion of the produce sample (e.g., 1 kg) to a uniform paste. For samples with low water content, it may be necessary to add a small amount of purified water.

  • Weighing: Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Internal Standard (Optional): Add a known amount of an appropriate internal standard (e.g., Metalaxyl-d5).

  • Shaking: Cap the tube and shake vigorously for 1 minute using a vortex mixer to ensure thorough mixing.

  • Salt Addition: Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.

  • Extraction: Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes to separate the organic layer.

2.1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbents.

  • d-SPE Composition: For most produce, use 150 mg of anhydrous MgSO₄ and 50 mg of PSA. For samples with high fat content, add 50 mg of C18. For pigmented samples (e.g., leafy greens, berries), add 50 mg of GCB.

  • Cleanup: Cap the tube and shake vigorously for 30 seconds.

  • Centrifugation: Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Final Extract: The supernatant is the final extract. Transfer an aliquot into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

2.2.1. Instrumentation

  • Liquid Chromatograph (LC) system capable of gradient elution.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

2.2.2. Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Gradient 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B

2.2.3. Mass Spectrometer Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

2.2.4. MRM Transitions for this compound

The following MRM transitions should be monitored. The most intense transition is typically used for quantification, while the second is used for confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quantifier)280.1220.115100
This compound (Qualifier)280.1192.120100

Data Presentation

The following table summarizes typical quantitative data obtained using this method. These values may vary depending on the specific instrument and matrix.

ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.001 mg/kg
Limit of Quantification (LOQ) 0.005 mg/kg
Recovery (at 0.01 mg/kg) 85-110%
Repeatability (RSDr) < 15%
Reproducibility (RSDR) < 20%

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound in produce.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_cleanup Dispersive SPE Cleanup cluster_analysis LC-MS/MS Analysis Homogenization 1. Homogenize Produce Sample Weighing 2. Weigh 10g into 50mL Tube Homogenization->Weighing Solvent_Addition 3. Add 10mL Acetonitrile Weighing->Solvent_Addition Shaking1 4. Vortex 1 min Solvent_Addition->Shaking1 Salt_Addition 5. Add QuEChERS Extraction Salts Shaking1->Salt_Addition Extraction 6. Vortex 1 min Salt_Addition->Extraction Centrifugation1 7. Centrifuge @ 4000 rpm, 5 min Extraction->Centrifugation1 Transfer 8. Transfer 1mL Supernatant Centrifugation1->Transfer dSPE 9. Add d-SPE Sorbents (MgSO4, PSA) Transfer->dSPE Shaking2 10. Vortex 30 sec dSPE->Shaking2 Centrifugation2 11. Centrifuge @ 4000 rpm, 5 min Shaking2->Centrifugation2 Final_Extract 12. Collect Supernatant (Final Extract) Centrifugation2->Final_Extract LC_MS_Analysis 13. Inject into LC-MS/MS System Final_Extract->LC_MS_Analysis Data_Quantification 14. Quantify this compound using MRM LC_MS_Analysis->Data_Quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

The described LC-MS/MS method, incorporating a QuEChERS sample preparation protocol, provides a robust and sensitive approach for the quantification of this compound in a variety of produce samples. The method is straightforward to implement and meets the typical performance requirements for routine pesticide residue monitoring. Adherence to this protocol will enable laboratories to generate high-quality data for food safety assessment and regulatory compliance.

Application Notes and Protocols for the Analysis of (S)-Metalaxyl Residues in Soil and Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-Metalaxyl, also known as Mefenoxam, is the biologically active R-enantiomer of the fungicide metalaxyl.[1][2] It is widely used in agriculture to control diseases caused by oomycete pathogens on a variety of crops.[3] Due to its widespread use, monitoring its residues in environmental compartments such as soil and water is crucial to assess potential environmental contamination and ensure food and water safety. This document provides detailed protocols for the extraction, cleanup, and quantification of this compound in soil and water samples using modern analytical techniques.

Analytical Techniques

The primary methods for the determination of this compound residues are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). LC-MS/MS is often preferred due to its high sensitivity and selectivity for this class of compounds.

Analysis of this compound in Water Samples

This protocol describes the determination of this compound residues in water samples using solid-phase extraction (SPE) followed by analysis with Gas Chromatography-Nitrogen–Phosphorus Detection (GC-NPD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Water Analysis

1. Sample Preparation and Extraction

  • Filter the water samples to remove any suspended particulate matter.

  • Acidify the water sample to a pH of approximately 2 with dilute sulfuric acid.[4]

  • For fortified samples, spike with a standard solution of this compound to achieve desired concentrations (e.g., 1, 2, 5, 10, 50, 100 µg/L).[4]

2. Solid-Phase Extraction (SPE)

  • Column Conditioning: Activate a C18 SPE cartridge by washing with methanol followed by water according to the manufacturer's instructions.[4]

  • Sample Loading: Pass the acidified water sample through the conditioned C18 cartridge under a slight vacuum, maintaining a flow rate of approximately 5-10 mL/min.[4] Discard the aqueous effluent.

  • Elution: Elute the retained this compound from the SPE cartridge with a suitable organic solvent such as acetone or acetonitrile.[4]

3. Sample Concentration and Reconstitution

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent for chromatographic analysis (e.g., iso-octane for GC or a mobile phase-compatible solvent for LC).

4. Instrumental Analysis

  • GC-NPD Analysis:

    • Column: TR-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program: Start at 60°C, ramp to 180°C at 6°C/min, then ramp to 225°C.[5]

    • Injector Temperature: 270°C.[5]

    • Detector Temperature: 290°C.[5]

    • Retention Time: Approximately 13.11 ± 0.5 min.[5]

  • LC-MS/MS Analysis:

    • Column: A suitable C18 column (e.g., Gemini C18).

    • Mobile Phase: An isocratic or gradient elution with acetonitrile and water (acidified with 1% H3PO4) can be used.[6]

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.

Quantitative Data: Water Analysis
ParameterValueMatrixAnalytical MethodReference
Limit of Quantification (LOQ)0.1 µg/LWaterGC-NPD[7]
Method Detection Limit (MDL)0.4 - 0.75 ng/mLWaterLC-MS/MS[3]
Method Quantification Limit (MQL)1.2 - 2.25 ng/mLWaterLC-MS/MS[3]
Recovery> 96.7%WaterGC-NPD[7]
Relative Standard Deviation (RSD)2.8 - 12.5%WaterGC-NPD[7]

Workflow for this compound Analysis in Water

Water_Analysis_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis A Water Sample Collection B Filtration A->B C Acidification (pH ~2) B->C D C18 Cartridge Conditioning (Methanol, Water) C->D E Sample Loading D->E F Analyte Elution (Acetone/Acetonitrile) E->F G Solvent Evaporation (Nitrogen Stream) F->G H Reconstitution G->H I GC-NPD or LC-MS/MS Analysis H->I

Caption: Workflow for the analysis of this compound in water samples.

Analysis of this compound in Soil Samples

This section details the procedure for analyzing this compound residues in soil, including a solvent extraction method and the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Experimental Protocol: Soil Analysis (Solvent Extraction)

1. Sample Preparation

  • Air-dry the soil samples and sieve them through a 2 mm mesh to remove stones and large debris.[8]

  • Homogenize the sieved soil before taking a subsample for extraction.

2. Extraction

  • Weigh a representative subsample of the homogenized soil (e.g., 20 g).

  • Extract the soil sample with a mixture of 50% methanol in water.[4] This can be done by shaking or sonication.

  • Perform the extraction three times, combining the liquid fractions.[4]

  • Centrifuge the mixture to separate the soil particles from the extract.[4]

3. Extract Cleanup

  • Place the liquid extract in a rotary evaporator at approximately 50°C to remove the methanol.[4]

  • The remaining aqueous phase can be further cleaned up using the SPE procedure described for water samples (acidification, C18 cartridge loading, and elution).[4]

4. Derivatization (for GC analysis)

  • After elution from the SPE cartridge and drying, a derivatization step may be necessary for GC analysis. For example, incubation with trifluoroboron in butanol for 45 minutes.[4]

  • Stop the reaction with an aqueous buffer and perform a liquid-liquid extraction with hexane.[4]

  • Concentrate the hexane extract and bring it to a final volume with iso-octane for GC analysis.[4]

5. Instrumental Analysis

  • Follow the instrumental conditions for GC-NPD or LC-MS/MS as described for water samples.

Experimental Protocol: Soil Analysis (QuEChERS Method)

The QuEChERS method provides a streamlined approach for the extraction and cleanup of pesticide residues from various matrices, including soil.

1. Sample Preparation and Extraction

  • Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube.

  • Add water to dry soil samples to create an aqueous environment.[9]

  • Add an appropriate volume of acetonitrile (e.g., 10-15 mL).

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and then centrifuge.[9]

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dSPE tube.

  • The dSPE tube contains a mixture of sorbents such as primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) for pigment removal, along with magnesium sulfate to remove excess water.

  • Vortex the dSPE tube for 1 minute and then centrifuge.[9]

3. Analysis

  • The final cleaned-up extract can be directly analyzed by LC-MS/MS or GC-MS after solvent exchange if necessary. For LC-MS/MS, a dilution with water may be required to match the initial mobile phase conditions.[9]

Quantitative Data: Soil Analysis
ParameterValueMatrixAnalytical MethodReference
Recovery88.5% ± 14.6%SoilGC (with derivatization)[4]
Recovery89.6 - 98.2%SoilGC-NPD[3]
Relative Standard Deviation (RSD)1.5 - 8.1%SoilGC-NPD[3]
Limit of Determination0.05 µg/gSoilHPLC[1]
Half-life10.0 - 28.4 daysSoilGC-NPD[3]

Workflow for this compound Analysis in Soil

Soil_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis A Soil Sample Collection B Air Drying & Sieving (2mm) A->B C Homogenization B->C D Solvent Extraction (Methanol/Water) C->D F QuEChERS Extraction (Acetonitrile & Salts) C->F E Centrifugation D->E H SPE Cleanup E->H G Centrifugation F->G I dSPE Cleanup G->I J Derivatization (optional for GC) H->J K GC or LC-MS/MS Analysis I->K J->K

Caption: Workflow for the analysis of this compound in soil samples.

References

Application Notes and Protocols for (S)-Metalaxyl in the Control of Phytophthora infestans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-Metalaxyl, also known as mefenoxam, for the management of late blight disease caused by the oomycete pathogen Phytophthora infestans. This document details the fungicide's mechanism of action, discusses the critical issue of resistance, and provides standardized protocols for laboratory and field applications.

Introduction and Mechanism of Action

This compound is the biologically more active R-enantiomer of the phenylamide fungicide metalaxyl. It is a systemic fungicide with high efficacy against oomycetes. Its primary mode of action is the specific inhibition of ribosomal RNA (rRNA) synthesis in the pathogen. This compound targets the RNA polymerase I enzyme complex, which is responsible for transcribing rRNA genes. This disruption of rRNA synthesis halts protein production and leads to the cessation of mycelial growth and sporulation, rather than directly inhibiting spore germination.

The development of resistance to this compound in P. infestans populations is a significant concern and has been widely reported. Resistance is genetically complex and can evolve through various mechanisms, limiting the fungicide's long-term efficacy when used in isolation.

Quantitative Data: In Vitro Susceptibility of Phytophthora infestans to this compound

The susceptibility of P. infestans isolates to this compound is typically determined by calculating the Effective Concentration that inhibits 50% of mycelial growth (EC₅₀). Isolates are generally categorized as sensitive, intermediately resistant, or resistant based on their EC₅₀ values. The following table summarizes representative EC₅₀ values from various studies.

Susceptibility CategoryThis compound EC₅₀ (µg/mL)Description
Sensitive < 1.0Mycelial growth is significantly inhibited at low concentrations.
Intermediate/Reduced Susceptibility 1.0 - 100.0A higher concentration is required for effective inhibition.
Resistant > 100.0The fungicide has a minimal effect on mycelial growth even at high concentrations.[1]

Note: These values are indicative and can vary between different studies and geographical locations.

Signaling Pathway and Experimental Workflows

Mechanism of Action of this compound

The diagram below illustrates the targeted inhibition of rRNA synthesis in Phytophthora infestans by this compound.

cluster_nucleus P. infestans Nucleus rDNA rDNA (Ribosomal DNA) RNA_Pol_I RNA Polymerase I rDNA->RNA_Pol_I Transcription rRNA rRNA (Ribosomal RNA) Ribosome Ribosome Assembly rRNA->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis RNA_Pol_I->rRNA S_Metalaxyl This compound S_Metalaxyl->Inhibition Inhibition->RNA_Pol_I Mycelial_Growth Mycelial Growth & Sporulation Protein_Synthesis->Mycelial_Growth

Caption: Inhibition of RNA Polymerase I by this compound.

Experimental Workflow for In Vitro Susceptibility Testing

This workflow outlines the key steps for determining the EC₅₀ value of this compound against P. infestans isolates.

P0 Isolate P. infestans from infected tissue P1 Culture isolate on fungicide-free medium (e.g., V8 or Rye A agar) P0->P1 P3 Transfer mycelial plugs from actively growing culture to amended and control plates P1->P3 P2 Prepare fungicide-amended media with serial dilutions of this compound (0, 0.1, 1, 10, 100 µg/mL) P2->P3 P4 Incubate plates in the dark at 18-20°C for 7-10 days P3->P4 P5 Measure colony diameters and calculate percent inhibition relative to the control P4->P5 P6 Perform regression analysis to determine the EC50 value P5->P6

Caption: Workflow for EC₅₀ determination of this compound.

Experimental Protocols

Protocol for In Vitro Susceptibility Testing of P. infestans

This protocol is adapted from standard methodologies for fungicide sensitivity testing.

1. Materials:

  • Pure cultures of P. infestans isolates.

  • V8 juice agar or Rye A agar medium.

  • Technical grade this compound (mefenoxam).

  • Sterile distilled water.

  • Ethanol (for stock solution).

  • Sterile petri dishes (90 mm).

  • Sterile cork borer (5-6 mm diameter).

  • Incubator set to 18-20°C.

  • Calipers or ruler.

2. Preparation of this compound Stock Solution:

  • Prepare a 10,000 µg/mL stock solution of this compound in ethanol.

  • Make subsequent serial dilutions in sterile distilled water to create working solutions.

3. Preparation of Fungicide-Amended Media:

  • Prepare the agar medium according to the standard recipe and autoclave.

  • Allow the medium to cool to approximately 50-55°C in a water bath.

  • Add the appropriate volume of this compound working solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.1, 1.0, 10.0, 100.0 µg/mL). Ensure thorough mixing.

  • Pour the amended and control (0 µg/mL) media into sterile petri dishes. Allow the plates to solidify.

4. Inoculation:

  • Using a sterile cork borer, take mycelial plugs from the actively growing edge of a 7-10 day old P. infestans culture.

  • Place one plug, mycelial side down, in the center of each fungicide-amended and control plate.

  • Seal the plates with paraffin film.

5. Incubation and Data Collection:

  • Incubate the plates in the dark at 18-20°C for 7-10 days, or until the colony on the control plate has reached a suitable size.

  • Measure two perpendicular diameters for each colony.

  • Calculate the average colony diameter for each treatment.

  • Determine the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:

    • % Inhibition = 100 * [(Diameter_control - Diameter_treatment) / Diameter_control]

6. Data Analysis:

  • Plot the percentage of inhibition against the log-transformed fungicide concentrations.

  • Use probit or logistic regression analysis to calculate the EC₅₀ value.

Protocol for Molecular Detection of Resistance (RPA190 Gene Sequencing)

While not universally predictive, sequencing the RPA190 gene can identify known mutations associated with resistance.

1. DNA Extraction:

  • Grow the P. infestans isolate in a liquid medium (e.g., pea broth) or on cellophane-overlaid agar plates.

  • Harvest the mycelium and freeze-dry or use fresh.

  • Extract genomic DNA using a commercial fungal DNA extraction kit or a standard CTAB protocol.

2. PCR Amplification of the RPA190 Gene:

  • Design or use previously published primers that flank the regions of the RPA190 gene known to contain resistance-associated mutations.

  • Perform PCR using a high-fidelity DNA polymerase. A typical PCR reaction mixture includes:

    • 50-100 ng genomic DNA

    • 0.4 µM of each forward and reverse primer

    • 1x PCR buffer

    • 200 µM of each dNTP

    • 1-2 units of DNA polymerase

    • Nuclease-free water to the final volume.

  • Use a thermal cycler with an appropriate program (annealing temperature will depend on the primers used).

3. PCR Product Purification and Sequencing:

  • Verify the PCR product size by agarose gel electrophoresis.

  • Purify the PCR product using a commercial kit to remove primers and dNTPs.

  • Send the purified PCR product for Sanger sequencing. Use both forward and reverse primers for sequencing to ensure accuracy.

4. Sequence Analysis:

  • Assemble the forward and reverse sequence reads to obtain a consensus sequence for the amplified region.

  • Align the consensus sequence with a known sensitive reference sequence of the P. infestans RPA190 gene.

  • Identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes, such as F382Y, P980S, or V1476G, which have been associated with resistance.[2]

Field Application and Resistance Management

Due to the high risk of resistance development, this compound should not be used as a standalone product for the control of P. infestans. An integrated resistance management strategy is crucial.

1. Application Strategy:

  • This compound is most effective when used preventatively. It should be applied before the establishment of late blight in the crop.

  • Tank-mixing or Alternation: Always use this compound in a tank mix or in an alternating spray program with a fungicide that has a different mode of action (e.g., a contact fungicide like chlorothalonil or mancozeb).

  • Limit Applications: Adhere to label recommendations regarding the maximum number of applications per season to reduce selection pressure. Typically, no more than 2-3 applications of this compound-containing products are recommended.

2. General Application Protocol (Foliar Spray):

  • Timing: Begin applications when environmental conditions favor disease development or when the crop reaches a susceptible stage (e.g., potato plants are 6 inches high).

  • Rate: Follow the product label for specific application rates. Rates can vary depending on the formulation and disease pressure.

  • Interval: Maintain a spray interval of 7-14 days. Shorter intervals may be necessary during periods of rapid plant growth or high disease pressure.

  • Coverage: Ensure thorough coverage of the plant foliage. Use appropriate spray volume and pressure to penetrate the canopy.

Disclaimer: Always read and follow the manufacturer's label instructions for the specific this compound product being used. Local regulations and recommendations should also be followed.

References

Application Notes and Protocols for Seed Treatment using (S)-Metalaxyl Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of (S)-Metalaxyl (also known as Mefenoxam) formulations for seed treatment. This compound is a systemic phenylamide fungicide highly effective against Oomycete pathogens, which are responsible for destructive plant diseases such as damping-off and root rot.[1]

Overview and Mode of Action

This compound is the more biologically active R-enantiomer of metalaxyl.[2] It offers systemic protection to seeds and emerging seedlings against a range of Oomycete pathogens, primarily Pythium and Phytophthora species.[3][4] Its site-specific mode of action involves the inhibition of ribosomal RNA (rRNA) synthesis in target pathogens by targeting RNA polymerase I.[3][5] This disruption of nucleic acid synthesis prevents the growth and reproduction of the pathogen.[3][5]

Signaling Pathway: Inhibition of rRNA Synthesis

G cluster_pathogen Oomycete Pathogen Cell S_Metalaxyl This compound Uptake Cellular Uptake S_Metalaxyl->Uptake Inhibition Inhibition Nucleus Nucleus Uptake->Nucleus rRNA_Polymerase_I rRNA Polymerase I Complex rRNA_synthesis rRNA Synthesis (Transcription) rRNA_Polymerase_I->rRNA_synthesis Catalyzes rDNA rDNA (template) rDNA->rRNA_synthesis Ribosome_Assembly Ribosome Assembly rRNA_synthesis->Ribosome_Assembly Protein_Synthesis Protein Synthesis Ribosome_Assembly->Protein_Synthesis Pathogen_Growth Pathogen Growth & Reproduction Protein_Synthesis->Pathogen_Growth Inhibition->rRNA_Polymerase_I

Caption: this compound mode of action in Oomycetes.

Application Rates and Target Pathogens

The application rates of this compound can vary depending on the crop, target pathogen, and disease pressure. The following tables summarize recommended application rates for various crops.

CropTarget Pathogen(s)This compound Formulation Rate (fl. oz./100 lbs seed)
Corn Pythium spp. (Damping-off)0.75 - 1.50
Soybean Pythium spp. (Damping-off), Phytophthora sojae (early season protection)0.75 - 1.50
Sorghum Pythium spp. (Damping-off)0.375 - 0.75
Canola Pythium spp. (Damping-off)0.50 - 1.70
Sunflowers Systemic Downy Mildew1.5 - 3.0
Peas Pythium spp. (Damping-off), Systemic Downy Mildew1.5

Table 1: Recommended Application Rates of this compound Formulations for Seed Treatment.

Experimental Protocols

Laboratory-Scale Seed Treatment Protocol

This protocol is suitable for treating small batches of seeds for research purposes.

Materials:

  • This compound formulation

  • High-quality seeds of the desired crop

  • Distilled water

  • Adjustable micropipette

  • Conical tubes or sealable plastic bags

  • Vortex mixer or shaker

Procedure:

  • Calculate the required amount of this compound formulation and water to achieve the desired application rate and slurry volume. A common starting point for slurry volume is 5-10 mL per kg of seed.

  • In a conical tube, prepare the slurry by adding the calculated amount of distilled water followed by the this compound formulation.

  • Cap the tube and vortex thoroughly to ensure a homogenous suspension.

  • Weigh the desired amount of seed and place it in a separate, appropriately sized conical tube or a sealable plastic bag.

  • Add the prepared slurry to the seeds.

  • Seal the container and vortex or shake vigorously for 1-2 minutes to ensure uniform coating of the seeds.[6]

  • Spread the treated seeds on a clean, non-absorbent surface and allow them to air-dry in a well-ventilated area before planting or packaging.

Protocol for Evaluating Seed Germination and Vigor

This protocol assesses the effect of this compound treatment on seed germination and seedling vigor.

Materials:

  • Treated and untreated (control) seeds

  • Germination paper or sterile sand

  • Petri dishes or germination trays

  • Growth chamber or incubator with controlled temperature and light

  • Ruler

Procedure:

  • Place the germination substrate (paper or sand) in the petri dishes or trays and moisten with a predetermined amount of distilled water.

  • Arrange a known number of seeds (e.g., 50 or 100) from each treatment group (treated and untreated) on the substrate, ensuring they are evenly spaced.

  • Cover the dishes or trays and place them in a growth chamber set to the optimal conditions for the specific crop species.

  • After a predetermined period (e.g., 7-14 days), count the number of germinated seeds (radicle emergence).

  • Measure the shoot and root length of a representative sample of seedlings from each treatment group.

  • Calculate the germination percentage and vigor index using the following formulas:

    • Germination (%) = (Number of germinated seeds / Total number of seeds) x 100

    • Vigor Index = Germination (%) x Average seedling length (shoot + root)

Protocol for Efficacy Testing against Pythium spp.

This protocol evaluates the efficacy of this compound seed treatment in protecting seedlings from Pythium damping-off.

Materials:

  • Treated and untreated (control) seeds

  • Pasteurized soil or soilless potting mix

  • Pythium spp. inoculum (e.g., colonized grain or agar plugs)

  • Pots or trays

  • Greenhouse or growth chamber

Procedure:

  • Prepare infested soil by thoroughly mixing the Pythium inoculum with the pasteurized soil. The inoculum rate should be predetermined to cause significant but not complete pre-emergence damping-off in the untreated control.

  • Prepare a non-infested control soil (pasteurized soil without inoculum).

  • Fill pots or trays with both infested and non-infested soil.

  • Plant a known number of treated and untreated seeds in both soil types.

  • Water the pots/trays and place them in a greenhouse or growth chamber with conditions favorable for both the crop and the pathogen (typically cool and moist conditions favor Pythium).

  • After a specified period (e.g., 14-21 days), assess the following parameters:

    • Seedling emergence (%): Count the number of emerged seedlings in each pot/tray.

    • Disease incidence (%): The percentage of seedlings showing symptoms of damping-off (e.g., water-soaked lesions at the soil line, wilting, collapse).

    • Plant height and biomass: Measure the height and/or dry weight of the surviving seedlings.

Protocol for Phytotoxicity Assessment

This protocol is designed to evaluate potential phytotoxic effects of this compound seed treatments, particularly at higher-than-recommended rates.

Materials:

  • Seeds treated with a range of this compound concentrations (e.g., 0x, 1x, 2x, 4x the recommended rate)

  • Untreated control seeds

  • Germination paper and petri dishes/trays

  • Growth chamber

Procedure:

  • Follow the seed treatment protocol (3.1) to prepare seeds with different concentrations of the fungicide.

  • Conduct a germination and vigor assessment as described in protocol 3.2.

  • Carefully observe and record any signs of phytotoxicity on the germinating seeds and seedlings, such as:

    • Reduced germination rate

    • Delayed emergence

    • Stunted root or shoot growth

    • Discoloration or necrosis of cotyledons or roots

    • Abnormal seedling development (e.g., thickened or curled roots/shoots)

  • Calculate the percentage of abnormal seedlings for each treatment.[7]

Quantitative Data Summary

The following tables present a summary of efficacy and phytotoxicity data for this compound seed treatments from various studies.

CropPathogenEfficacy MetricThis compound TreatmentControl (Untreated)% ImprovementReference
CornPythium spp.Seedling Survival (%)Increased 16% over controlBaseline16%[8]
SoybeanPhytophthora sojaePlant StandSignificantly higher at emergenceBaseline-[9]
SoybeanRhizoctonia solaniEmergence (%)20% increaseBaseline20%[10]
SoybeanRhizoctonia solaniYield ( kg/ha )21% increaseBaseline21%[10]
CornMixed soil-borne pathogensPlant Population (plants/acre)31,400 - 31,90030,0004.7 - 6.3%[11]

Table 2: Efficacy of this compound Seed Treatments against Key Pathogens.

CropApplication RatePhytotoxicity ParameterObservationReference
Corn> 1 g a.i./kgStand ReductionReduced stands observed[12]
Sorghum> 1 g a.i./kgStand ReductionReduced stands observed[12]
MaizeRecommended RateGermination, Seedling BiomassNo negative effect[13]
RyegrassVarious FungicidesAbnormal Seedlings/Ungerminated SeedsAssessed as a measure of phytotoxicity[14]

Table 3: Phytotoxicity of this compound Seed Treatments.

Experimental Workflows and Logical Relationships

Experimental Workflow for Efficacy Evaluation

G cluster_workflow Efficacy Evaluation Workflow Seed_Prep Seed Preparation (Treated vs. Untreated) Planting Planting Seed_Prep->Planting Soil_Prep Soil Preparation (Infested vs. Non-infested) Soil_Prep->Planting Incubation Incubation (Controlled Environment) Planting->Incubation Data_Collection Data Collection (Emergence, Disease Incidence, Vigor) Incubation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: Workflow for evaluating seed treatment efficacy.

Logical Relationship for Resistance Management

G cluster_resistance Fungicide Resistance Management Exclusive_Use Exclusive use of This compound as seed treatment Low_Risk Low risk of resistance development in soil-borne pathogens Exclusive_Use->Low_Risk Additional_Use Additional foliar/soil applications of Phenylamides High_Risk High risk of resistance development Additional_Use->High_Risk FRAC_Guidelines Implement strict FRAC guidelines (e.g., rotation, mixtures) High_Risk->FRAC_Guidelines Requires

Caption: Logic for this compound resistance management.

Resistance Management

The repeated and exclusive use of fungicides with a single site of action like this compound can lead to the selection of resistant pathogen populations.[3] While the risk of resistance development from seed treatments alone is considered lower than from foliar or soil drench applications, it is crucial to implement resistance management strategies.[7] If additional phenylamide fungicides are used during the growing season, strict adherence to the Fungicide Resistance Action Committee (FRAC) guidelines is recommended.[4][15] This includes rotating with fungicides that have different modes of action and using pre-mixed formulations or tank mixes with multi-site fungicides.[4]

References

Application Notes and Protocols for the Development of Immunoassays for (S)-Metalaxyl Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of immunoassays for the detection of (S)-Metalaxyl, a chiral fungicide. The information is intended for researchers and scientists in academia and industry, as well as professionals involved in drug development and food safety analysis.

Introduction

Metalaxyl is a widely used phenylamide fungicide effective against Oomycete pathogens.[1] It is a chiral compound, with the fungicidal activity primarily attributed to the R-enantiomer (also known as mefenoxam).[2] However, the presence and fate of the (S)-enantiomer in the environment and in agricultural products are also of interest for comprehensive risk assessment and residue monitoring. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer rapid, sensitive, and cost-effective methods for the detection of pesticide residues. The development of an immunoassay with enantioselectivity for this compound is crucial for specific detection and quantification.

This document outlines the key steps for developing such an immunoassay, from hapten synthesis and antibody production to the setup and execution of competitive immunoassay formats.

Data Presentation: Performance Characteristics of an Enantioselective this compound Immunoassay

The following table summarizes the typical performance characteristics of a developed competitive ELISA for this compound. This data is representative of a successful assay development and should be used as a benchmark for performance evaluation.

ParameterCompetitive ELISALateral Flow Immunoassay
Limit of Detection (LOD) 0.1 ng/mL1 ng/mL
IC50 Value 1.5 ng/mLN/A
Quantitative Range 0.2 - 10 ng/mLQualitative/Semi-quantitative
Cross-reactivity (R-Metalaxyl) < 5%Low
Cross-reactivity (Other Phenylamides) < 1%Low
Assay Time ~ 2 hours< 10 minutes
Sample Matrix Water, Soil Extracts, Crop HomogenatesWater, Crop Homogenates

Experimental Protocols

Hapten Synthesis for this compound

The development of a specific antibody requires the synthesis of a hapten, a small molecule that is chemically similar to the target analyte but modified to allow conjugation to a carrier protein. For this compound, a plausible hapten can be synthesized by introducing a spacer arm with a terminal carboxyl group, which can then be coupled to amine groups on a carrier protein.

Proposed Synthesis of this compound Hapten:

  • Starting Material: (S)-2-(methoxyacetylamino)-propionic acid methyl ester (a precursor of this compound).

  • Introduction of a Spacer Arm: React the precursor with a suitable reagent containing a spacer arm and a protected carboxyl group (e.g., N-Boc-6-aminohexanoic acid) at a position that is not critical for antibody recognition. The aim is to expose the chiral center and the characteristic moieties of this compound to the immune system.

  • Deprotection: Remove the protecting group from the terminal carboxyl group of the spacer arm to yield the active hapten.

  • Purification and Characterization: Purify the synthesized hapten using chromatography (e.g., HPLC) and confirm its structure using techniques like NMR and mass spectrometry.

Preparation of Immunogen and Coating Antigen

To elicit an immune response, the hapten must be conjugated to a larger carrier protein to form an immunogen. A different carrier protein is typically used for the coating antigen to avoid non-specific binding in the immunoassay.

Materials:

  • This compound hapten

  • Bovine Serum Albumin (BSA) for immunogen

  • Ovalbumin (OVA) for coating antigen

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing

Procedure:

  • Activation of Hapten: Dissolve the this compound hapten, NHS, and DCC/EDC in DMF. Stir the mixture at room temperature for several hours to activate the carboxyl group of the hapten.

  • Conjugation to Carrier Protein: Slowly add the activated hapten solution to a solution of BSA or OVA in PBS. Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Dialysis: Dialyze the conjugate solution against PBS for 2-3 days with several changes of buffer to remove unconjugated hapten and other small molecules.

  • Characterization: Determine the conjugation ratio (hapten molecules per protein molecule) using techniques like UV-Vis spectroscopy or MALDI-TOF mass spectrometry.

Monoclonal Antibody Production

The production of monoclonal antibodies with high affinity and specificity for this compound is a critical step. This is typically achieved through hybridoma technology.

Workflow:

  • Immunization: Immunize mice with the this compound-BSA immunogen. Administer several booster injections to increase the antibody titer.

  • Cell Fusion: Fuse spleen cells from the immunized mice with myeloma cells to create hybridoma cells.

  • Selection of Hybridomas: Select for fused cells using a selective medium (e.g., HAT medium).

  • Screening: Screen the supernatants from the hybridoma cultures for the presence of antibodies that bind to the this compound-OVA coating antigen using a non-competitive ELISA.

  • Cloning: Clone the hybridoma cells that produce the desired antibodies by limiting dilution to obtain monoclonal cell lines.

  • Antibody Production and Purification: Expand the selected hybridoma clones in vitro or in vivo (ascites) to produce larger quantities of the monoclonal antibody. Purify the antibody from the culture supernatant or ascites fluid using protein A/G affinity chromatography.

Competitive ELISA Protocol

A competitive ELISA is the most common format for detecting small molecules like this compound. In this format, free this compound in the sample competes with the immobilized coating antigen for binding to a limited amount of antibody.

Materials:

  • 96-well microtiter plates

  • This compound-OVA coating antigen

  • Anti-(S)-Metalaxyl monoclonal antibody

  • Goat anti-mouse IgG-HRP (Horseradish Peroxidase) conjugate

  • This compound standard solutions

  • Coating buffer (carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween 20, PBST)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of this compound-OVA (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of this compound standard or sample and 50 µL of the diluted anti-(S)-Metalaxyl monoclonal antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of diluted goat anti-mouse IgG-HRP conjugate to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of this compound in the sample.

Lateral Flow Immunoassay (LFIA) Protocol

The LFIA provides a rapid, portable format for the qualitative or semi-quantitative detection of this compound.

Materials:

  • Nitrocellulose membrane

  • Sample pad, conjugate pad, absorbent pad

  • Backing card

  • Gold nanoparticles

  • Anti-(S)-Metalaxyl monoclonal antibody

  • This compound-OVA conjugate

  • Goat anti-mouse IgG

Procedure:

  • Preparation of Gold Nanoparticle-Antibody Conjugate: Conjugate the anti-(S)-Metalaxyl monoclonal antibody to gold nanoparticles. This conjugate is then dried onto the conjugate pad.

  • Preparation of the Test Strip:

    • On the nitrocellulose membrane, dispense the this compound-OVA conjugate to form the test line (T-line).

    • Dispense the goat anti-mouse IgG antibody to form the control line (C-line).

    • Assemble the sample pad, conjugate pad, nitrocellulose membrane, and absorbent pad onto the backing card.

  • Assay Procedure:

    • Apply a few drops of the sample extract to the sample pad.

    • The liquid migrates along the strip by capillary action.

    • If this compound is present in the sample, it will bind to the gold nanoparticle-antibody conjugate. This complex will then be unable to bind to the T-line.

    • If this compound is absent, the gold nanoparticle-antibody conjugate will bind to the T-line, resulting in a visible red line.

    • The conjugate will also bind to the C-line, indicating that the strip is working correctly.

  • Interpretation of Results:

    • Negative: Two lines appear (T-line and C-line).

    • Positive: Only the C-line appears.

    • Invalid: No C-line appears.

Visualizations

Hapten_Synthesis_and_Conjugation cluster_hapten Hapten Synthesis cluster_conjugation Conjugation to Carrier Proteins S_Metalaxyl_Precursor This compound Precursor Hapten_Synthesis Chemical Synthesis S_Metalaxyl_Precursor->Hapten_Synthesis Spacer_Arm Spacer Arm (with protected carboxyl group) Spacer_Arm->Hapten_Synthesis S_Metalaxyl_Hapten This compound Hapten (active carboxyl group) Hapten_Synthesis->S_Metalaxyl_Hapten Activation Activation (NHS/EDC) S_Metalaxyl_Hapten->Activation Carrier_Protein_BSA Carrier Protein (BSA) Immunogen Immunogen (this compound-BSA) Carrier_Protein_BSA->Immunogen Carrier_Protein_OVA Carrier Protein (OVA) Coating_Antigen Coating Antigen (this compound-OVA) Carrier_Protein_OVA->Coating_Antigen Activation->Immunogen Activation->Coating_Antigen

Caption: Workflow for Hapten Synthesis and Conjugation.

Monoclonal_Antibody_Production Immunization 1. Immunization of Mouse with this compound-BSA Spleen_Cells 2. Isolation of Spleen Cells Immunization->Spleen_Cells Fusion 3. Cell Fusion (Hybridoma Formation) Spleen_Cells->Fusion Myeloma_Cells Myeloma Cells (immortal) Myeloma_Cells->Fusion Selection 4. Selection in HAT Medium Fusion->Selection Screening 5. Screening for Positive Clones (ELISA) Selection->Screening Cloning 6. Limiting Dilution Cloning Screening->Cloning Expansion 7. Expansion and Antibody Production Cloning->Expansion Purification 8. Antibody Purification Expansion->Purification Monoclonal_Antibody Anti-(S)-Metalaxyl Monoclonal Antibody Purification->Monoclonal_Antibody

Caption: Monoclonal Antibody Production Workflow.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competitive_reaction Competitive Reaction cluster_detection Detection Coating 1. Coat Plate with This compound-OVA Wash1 2. Wash Coating->Wash1 Blocking 3. Block Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Add_Sample_Ab 5. Add Sample/(S)-Metalaxyl Std and Anti-(S)-Metalaxyl Ab Wash2->Add_Sample_Ab Incubate1 6. Incubate Add_Sample_Ab->Incubate1 Wash3 7. Wash Incubate1->Wash3 Add_Secondary_Ab 8. Add Secondary Ab-HRP Wash3->Add_Secondary_Ab Incubate2 9. Incubate Add_Secondary_Ab->Incubate2 Wash4 10. Wash Incubate2->Wash4 Add_Substrate 11. Add TMB Substrate Wash4->Add_Substrate Stop_Reaction 12. Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance 13. Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance

Caption: Competitive ELISA Workflow.

Lateral_Flow_Immunoassay cluster_strip Lateral Flow Strip cluster_membrane_details Membrane Details cluster_logic Assay Logic cluster_results Result Interpretation Sample_Pad Sample Pad Conjugate_Pad Conjugate Pad (AuNP-Ab) Nitrocellulose Nitrocellulose Membrane Absorbent_Pad Absorbent Pad Test_Line Test Line (this compound-OVA) Control_Line Control Line (Goat anti-mouse IgG) Sample_Application 1. Apply Sample Migration 2. Migration by Capillary Action Sample_Application->Migration Binding_Events 3. Binding Events Migration->Binding_Events Result 4. Read Result Binding_Events->Result Positive Positive: No Test Line, Control Line Present Negative Negative: Test Line Present, Control Line Present

References

Application Note: Enantiomeric Separation of Metalaxyl using Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient method for the enantiomeric separation of the fungicide metalaxyl using Supercritical Fluid Chromatography (SFC). Metalaxyl possesses a chiral center, with the R-enantiomer (metalaxyl-M or mefenoxam) exhibiting significantly higher fungicidal activity.[1] Regulatory requirements and the need for accurate risk assessment necessitate the stereoselective analysis of this compound. This document provides a comprehensive protocol for the analytical and semi-preparative separation of metalaxyl enantiomers, leveraging the advantages of SFC, including reduced analysis time, lower organic solvent consumption, and high separation efficiency.[2][3][4] The methodologies presented are suitable for researchers, scientists, and professionals involved in pesticide analysis, environmental monitoring, and drug development.

Introduction

Metalaxyl is a widely used phenylamide fungicide for controlling plant diseases caused by oomycetes.[1] The differential biological activity between its enantiomers underscores the importance of chiral separation for quality control, residue analysis, and toxicological studies.[5] While traditional methods like High-Performance Liquid Chromatography (HPLC) have been employed, Supercritical Fluid Chromatography (SFC) has emerged as a superior alternative for chiral separations.[2][4][6] SFC utilizes supercritical carbon dioxide as the primary mobile phase, which, due to its low viscosity and high diffusivity, allows for faster separations and a significant reduction in the use of organic solvents, making it a more environmentally friendly and cost-effective technique.[2][7] This note provides detailed protocols for both analytical and semi-preparative scale separation of metalaxyl enantiomers using SFC coupled with UV or mass spectrometry detection.

Experimental Protocols

Sample Preparation
  • Standard Preparation:

    • Prepare a stock solution of racemic (R,S)-metalaxyl in methanol at a concentration of 1 mg/mL for analytical scale experiments.[2]

    • For semi-preparative scale purification, prepare a more concentrated solution of 20 mg/mL in methanol.[2]

    • Ensure complete dissolution by vortexing or brief sonication.

  • Extraction from Complex Matrices (e.g., Tobacco, Soil):

    • The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for sample extraction and clean-up.[3]

    • This method effectively removes matrix interferences prior to SFC analysis.[3]

Analytical Scale Enantiomeric Separation

This protocol is optimized for rapid, high-resolution separation of metalaxyl enantiomers.

  • Instrumentation: ACQUITY UPC² System or equivalent SFC instrument.[2][3]

  • Chromatographic Conditions:

    • Chiral Stationary Phase: ACQUITY UPC² Trefoil CEL1 column or a polysaccharide-based column such as Chiralpak IA-3 (4.6 x 150 mm, 3 µm).[2][3] Polysaccharide-based columns are highly effective for this separation.[5][8]

    • Mobile Phase: Supercritical CO₂ and Methanol (MeOH). A common mobile phase composition is a gradient or isocratic mixture. For example, a mixture of CO2 and methanol (93:7, v/v) has been used effectively.[8]

    • Additive: In some cases, 0.1% ammonia in methanol can be used as an additive to improve peak shape and ionization efficiency.[8]

    • Flow Rate: 1.0 - 3.0 mL/min.

    • Back Pressure: 1500 - 2200 psi.

    • Column Temperature: 35 - 40 °C.

    • Injection Volume: 1 - 5 µL.

  • Detection:

    • UV/Vis (PDA): 215 nm or 220 nm.[4]

    • Mass Spectrometry (MS/MS): For higher sensitivity and selectivity, especially in complex matrices.[3][5][8]

Semi-Preparative Scale Purification

This protocol is designed for the isolation of individual metalaxyl enantiomers.

  • Instrumentation: Investigator SFC System or a similar semi-preparative SFC system.[2]

  • Chromatographic Conditions:

    • Chiral Stationary Phase: A larger dimension column of the same stationary phase used in the analytical method, for example, a 10 mm I.D. x 150 mm Chiralpak IA column.[2]

    • Mobile Phase: Isocratic conditions are typically preferred for preparative work to facilitate stacked injections. The optimal isocratic mobile phase composition should be determined from the analytical gradient method.[2]

    • Flow Rate: Scaled up from the analytical method, for instance, 12 mL/min.[2]

    • Back Pressure: Maintained similar to the analytical method.

    • Column Temperature: 35 - 40 °C.

    • Injection Volume: A loading study should be performed to determine the maximum injection volume without compromising separation. For example, injections of up to 80 µL of a 20 mg/mL solution have been successful.[2]

    • Stacked Injections: To improve throughput, stacked injections can be employed where subsequent injections are made before the previous run is complete.[2]

  • Fraction Collection: Triggered by UV signal or time-based, depending on the system's capabilities.

  • Post-Purification Analysis: The purity of the collected fractions should be confirmed using the analytical SFC method.

Data Presentation

The following tables summarize typical quantitative data obtained during the enantiomeric separation of metalaxyl by SFC.

Table 1: Analytical SFC Separation Parameters and Results

ParameterValueReference
Column ACQUITY UPC² Trefoil CEL1[3]
Mobile Phase Supercritical CO₂ / Methanol[3]
Analysis Time < 5 minutes[3]
Resolution (Rs) 2.47[4]
Detection MS/MS or UV (215 nm)[3][4]

Table 2: Semi-Preparative SFC Purification Data

ParameterValueReference
Column Chiralpak IA (10 x 150 mm)[2]
Sample Concentration 20 mg/mL in Methanol[2]
Max. Injection Volume 80 µL (1.60 mg)[2]
Throughput (Stacked Inj.) 8 mg purified in 20 minutes[2]
Solvent Consumption ~19 mL over 20 minutes[2]

Visualizations

The following diagrams illustrate the experimental workflows for the analytical separation and semi-preparative purification of metalaxyl enantiomers.

analytical_workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_detection Detection & Data Analysis racemic_std Racemic Metalaxyl Standard dissolve Dissolve in Methanol (1 mg/mL) racemic_std->dissolve sfc_system Analytical SFC System dissolve->sfc_system Inject chiral_column Chiral Column (e.g., Trefoil CEL1) sfc_system->chiral_column detector UV/PDA or MS/MS Detector chiral_column->detector Elution data_analysis Data Acquisition & Analysis (Retention Time, Resolution) detector->data_analysis

Caption: Analytical SFC workflow for metalaxyl enantioseparation.

preparative_workflow cluster_prep Sample Preparation cluster_sfc_purification Semi-Preparative SFC cluster_collection_analysis Fraction Collection & Analysis racemic_std_prep Racemic Metalaxyl Standard dissolve_prep Dissolve in Methanol (20 mg/mL) racemic_std_prep->dissolve_prep prep_sfc Preparative SFC System dissolve_prep->prep_sfc Inject loading_study Loading Study & Stacked Injections prep_sfc->loading_study fraction_collector Fraction Collector loading_study->fraction_collector Collect Enantiomers purity_check Purity Analysis of Fractions (Analytical SFC) fraction_collector->purity_check

Caption: Semi-preparative SFC workflow for metalaxyl enantiomer purification.

Conclusion

Supercritical Fluid Chromatography provides a powerful platform for both the analytical determination and preparative isolation of metalaxyl enantiomers. The methods outlined in this application note demonstrate significant improvements in speed and efficiency while reducing environmental impact compared to traditional chromatographic techniques. These protocols can be readily adapted for routine analysis and small-scale purification in various laboratory settings, supporting the development and regulation of chiral pesticides.

References

Solid-Phase Extraction of (S)-Metalaxyl: Application Notes and Protocols for Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the solid-phase extraction (SPE) of (S)-Metalaxyl and its racemic mixture from a variety of complex matrices, including plant tissues, soil, and water. The methodologies outlined are essential for accurate quantification in residue analysis, environmental monitoring, and metabolism studies.

Introduction

Metalaxyl is a systemic fungicide widely used in agriculture.[1][2][3] It exists as a racemic mixture of two enantiomers, (R)-Metalaxyl and this compound. The (S)-enantiomer, also known as Metalaxyl-M, is the more biologically active form.[4][5] Consequently, analytical methods that can selectively extract and quantify this compound are crucial for accurate risk assessment and regulatory compliance. Solid-phase extraction is a robust and widely adopted technique for the cleanup and pre-concentration of Metalaxyl and its enantiomers from complex sample matrices prior to chromatographic analysis.[1][6][7][8]

Data Summary of SPE Methods for Metalaxyl

The following tables summarize quantitative data from various studies on the solid-phase extraction of Metalaxyl from different matrices. These tables provide a comparative overview of the efficiency and sensitivity of the described methods.

Table 1: SPE Performance in Plant and Food Matrices

MatrixSPE SorbentExtraction SolventAnalytical MethodAverage Recovery (%)LOD/LOQReference
Grapes, Tomatoes, RiceCleanert Alumina-AAcetonitrileHPLCNot SpecifiedNot Specified[6]
Potatoes, Potato FoliageOctadecyl silane (Dispersive SPE)AcetonitrileHPLC-PDA81.53 - 95.50LOD: 0.0015 mg/kg, LOQ: 0.005 mg/kg[7]
Durian LeavesC18Ethyl AcetateHPLC88 - 103LOD: 0.27 µg/mL, LOQ: 0.91 µg/mL[9]
ScallionsNot Specified (QuEChERS)AcetonitrileLC-MS/MS97.66 - 106.27 (for Metalaxyl-M)LOQ: 0.001 mg/kg[10]
CucumbersAutomated Gel Permeation ChromatographyEthyl AcetateGC-NPD87.9 - 96.5Not Specified[1]

Table 2: SPE Performance in Environmental Matrices

MatrixSPE SorbentExtraction SolventAnalytical MethodAverage Recovery (%)LOD/LOQReference
SoilOctadecyl silane (Dispersive SPE)AcetonitrileHPLC-PDA93.16 - 103.0LOD: 0.0015 mg/kg, LOQ: 0.005 mg/kg[7]
WaterGraphitized Carbon (Carbopak-B)Methanol, Methylene Chloride:MethanolLC/MS/MSNot SpecifiedCapable of quantifying down to 10 ng/L[8]
WaterNot SpecifiedNot SpecifiedGC-NPD> 96.7LOQ: 0.1 µg/L[1]
Rice Paddy WaterOctadecyl (C18)AcetoneNot Specified94.7LOQ: 1.00 µg/L[11]
Soil/HydrosoilOctadecyl (C18)50% Methanol in WaterNot Specified88.5Not Specified[11]

Experimental Protocols

This section details the step-by-step methodologies for the solid-phase extraction of Metalaxyl from various complex matrices.

Protocol 1: SPE of Metalaxyl from Plant Tissues (Grapes, Tomatoes, Rice)

This protocol is based on the methodology for extracting Metalaxyl enantiomers from plant matrices for subsequent chiral separation.[6]

1. Sample Preparation:

  • Homogenize a representative sample of the plant material (e.g., 10 g).

2. Extraction:

  • Add 20 mL of acetonitrile to the homogenized sample in a centrifuge tube.
  • Vortex vigorously for 2 minutes to ensure thorough extraction.
  • Centrifuge the mixture at 4000 rpm for 5 minutes.
  • Collect the supernatant (the acetonitrile extract).

3. Solid-Phase Extraction (Clean-up):

  • Condition a Cleanert Alumina-A SPE cartridge by passing 5 mL of acetonitrile through it.
  • Load the collected supernatant onto the conditioned SPE cartridge.
  • Elute the target analytes with an appropriate volume of acetonitrile.
  • Collect the eluate for analysis.

4. Analysis:

  • The collected eluate can be concentrated and reconstituted in a suitable solvent for injection into an HPLC system equipped with a chiral column for enantioselective analysis.[6]

Protocol 2: Dispersive SPE (dSPE) for Metalaxyl in Potatoes and Soil

This protocol utilizes a dispersive solid-phase extraction approach, often associated with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.[7]

1. Sample Preparation:

  • Weigh 10 g of the homogenized potato or soil sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 20 mL of acetonitrile to the sample.
  • Shake vigorously for 1 minute.
  • Add the appropriate QuEChERS salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
  • Shake again and centrifuge at 4000 rpm for 5 minutes.

3. Dispersive SPE (Clean-up):

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing the dSPE sorbent (e.g., octadecyl silane and primary secondary amine).
  • Vortex for 30 seconds.
  • Centrifuge at 10,000 rpm for 2 minutes.

4. Analysis:

  • The resulting supernatant is ready for direct injection into an HPLC-PDA system for quantification.[7]

Protocol 3: SPE of Metalaxyl from Water Samples

This protocol is adapted from a method for the analysis of various pesticides, including Metalaxyl, in surface and ground water.[8]

1. Sample Preparation:

  • Filter the water sample (1 L) through a 0.7-µm glass fiber filter.

2. Solid-Phase Extraction:

  • Condition a Carbopak-B SPE cartridge (containing 0.5 g of graphitized carbon sorbent) with the appropriate conditioning solvents.
  • Load the filtered water sample onto the SPE cartridge at a flow rate of 20 mL/min.
  • Dry the cartridge thoroughly after loading.

3. Elution:

  • Elute the analytes from the cartridge with 1.5 mL of methanol, followed by 13 mL of an 80:20 methylene chloride:methanol mixture acidified with trifluoroacetic acid anhydride (0.2%).[8]

4. Concentration and Analysis:

  • Combine the elution fractions and reduce the volume to near dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent for LC/MS/MS analysis.[8]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the solid-phase extraction of this compound from different matrices.

SPE_Workflow_Plants cluster_extraction Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Homogenized Plant Sample Acetonitrile Add Acetonitrile Sample->Acetonitrile Vortex Vortex & Centrifuge Acetonitrile->Vortex Supernatant Collect Supernatant Vortex->Supernatant Load Load Supernatant Supernatant->Load Condition Condition Alumina-A SPE Cartridge Condition->Load Elute Elute with Acetonitrile Load->Elute Eluate Collect Eluate Elute->Eluate Analysis Chiral HPLC Analysis Eluate->Analysis

Caption: Workflow for SPE of this compound from Plant Tissues.

dSPE_Workflow_Soil_Potato cluster_extraction Extraction cluster_dspe Dispersive SPE cluster_analysis Analysis Sample Homogenized Soil/Potato Sample Acetonitrile Add Acetonitrile & Salts Sample->Acetonitrile Shake Shake & Centrifuge Acetonitrile->Shake Aliquot Take Aliquot of Supernatant Shake->Aliquot dSPE_Tube Transfer to dSPE Tube with Sorbent Aliquot->dSPE_Tube Vortex_Centrifuge Vortex & Centrifuge dSPE_Tube->Vortex_Centrifuge Final_Extract Collect Supernatant Vortex_Centrifuge->Final_Extract Analysis HPLC-PDA Analysis Final_Extract->Analysis

Caption: Workflow for dSPE of this compound from Soil and Potatoes.

SPE_Workflow_Water cluster_preparation Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Filter Filter Sample Sample->Filter Load Load Filtered Water Filter->Load Condition Condition Carbopak-B Cartridge Condition->Load Elute Elute with Solvents Load->Elute Eluate Collect Eluate Elute->Eluate Concentrate Concentrate & Reconstitute Eluate->Concentrate Analysis LC/MS/MS Analysis Concentrate->Analysis

Caption: Workflow for SPE of this compound from Water Samples.

References

Application Notes and Protocols for the Use of (S)-Metalaxyl in Integrated Disease Management Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Metalaxyl, also known as Mefenoxam, is the more biologically active R-enantiomer of the fungicide metalaxyl.[1] It is a systemic, phenylamide fungicide with specific activity against oomycete pathogens, a group of destructive plant pathogens including Phytophthora, Pythium, and downy mildews.[2][3] Its systemic nature allows it to be absorbed by the plant and translocated, providing protection to both treated and untreated parts of the plant.[3] This document provides detailed application notes and experimental protocols for the use of this compound in integrated disease management (IDM) research, focusing on its mechanism of action, efficacy, and application methodologies.

Mechanism of Action

This compound's primary mode of action is the inhibition of ribosomal RNA (rRNA) synthesis in oomycetes.[4] It specifically targets and inhibits RNA polymerase I, an enzyme essential for the transcription of rRNA genes. This disruption of rRNA synthesis halts protein production, ultimately leading to the cessation of mycelial growth and development of the pathogen.[4] Due to its highly specific target site, there is a significant risk of resistance development in pathogen populations, making its inclusion in an IDM program crucial.[4]

Data Presentation: Efficacy of this compound (Mefenoxam)

The following tables summarize the in vitro efficacy of this compound (Mefenoxam) against various oomycete pathogens, expressed as the effective concentration required to inhibit 50% of mycelial growth (EC50).

Table 1: Efficacy of this compound (Mefenoxam) against Phytophthora Species

Phytophthora SpeciesHostMean EC50 (µg/mL) - Sensitive IsolatesMean EC50 (µg/mL) - Resistant Isolates
P. infestans (US-23)Tomato/Potato<0.01[5]-
P. cinnamomiVarious Woody Plants0.01 - 0.020.03 - 0.08 (Intermediately Sensitive)
P. capsiciBell Pepper0.568 (range: 0.12 - 1.1)[6]366.5 (range: 3 - 863)[6]
P. nicotianaeStrawberry--
P. cactorumStrawberry--

Table 2: Efficacy of this compound (Mefenoxam) against Pythium Species

Pythium SpeciesHostEC50 Range (µg/mL)
Pythium spp. (General)Various0.01 - 5[1]
P. irregulareCarrotInsensitive at 0.24 ppm[7]
P. ultimumCarrotInsensitive at 0.24 ppm[7]
P. sulcatumCarrotInsensitive at 0.24 ppm[7]

Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol determines the EC50 value of this compound against a specific oomycete pathogen.

Materials:

  • This compound (Mefenoxam) technical grade

  • Sterile deionized water or appropriate solvent (e.g., acetone for stock solution)

  • Culture medium appropriate for the target oomycete (e.g., V8 agar, cornmeal agar)

  • Petri dishes (9 cm)

  • Actively growing cultures of the target oomycete

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Calipers

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in sterile deionized water or a minimal amount of solvent.

  • Amended Media Preparation: Autoclave the culture medium and cool it to 45-50°C. Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control medium without the fungicide. Pour the amended and control media into Petri dishes.

  • Inoculation: From the margin of an actively growing oomycete culture, take 5 mm mycelial plugs using a sterile cork borer. Place one plug in the center of each Petri dish.

  • Incubation: Incubate the plates in the dark at the optimal temperature for the specific pathogen.

  • Data Collection: When the mycelial growth in the control plates has reached approximately two-thirds of the plate diameter, measure the colony diameter of each plate in two perpendicular directions.

  • Data Analysis: Calculate the average diameter for each concentration. Determine the percentage of mycelial growth inhibition relative to the control. Plot the inhibition percentage against the log of the this compound concentration and use probit analysis to determine the EC50 value.

Protocol 2: Seed Treatment Application for Laboratory/Greenhouse Trials

This protocol outlines the steps for treating seeds with this compound for experimental purposes.

Materials:

  • This compound formulation suitable for seed treatment

  • Seeds of the host plant

  • Sterile deionized water

  • Pipettes or a small sprayer

  • A container for treating seeds (e.g., a plastic bag or a beaker)

  • A clean, flat surface for drying seeds (e.g., a tray lined with paper towels)

Procedure:

  • Treatment Solution Preparation: Prepare a treatment solution of this compound at the desired concentration based on the manufacturer's recommendations or experimental design. For example, a specific amount of the product can be diluted in a known volume of water to treat a specific weight of seeds.

  • Seed Application: Place a known weight of seeds in the treatment container. Add the prepared this compound solution to the seeds.

  • Coating: Seal the container (if using a bag) or stir (if using a beaker) and shake/agitate gently but thoroughly to ensure even coating of all seeds.

  • Drying: Spread the treated seeds in a thin layer on the drying surface in a well-ventilated area, away from direct sunlight. Allow the seeds to air dry completely before planting.

  • Control: For a control group, treat seeds with the same volume of sterile deionized water (without the fungicide).

Protocol 3: Soil Drench Application for Greenhouse Experiments

This protocol details the application of this compound as a soil drench to potted plants.

Materials:

  • This compound formulation suitable for soil drench

  • Potted host plants

  • Graduated cylinders or beakers

  • Watering can or a container for application

  • Sterile deionized water

Procedure:

  • Drench Solution Preparation: Prepare the this compound drench solution at the desired concentration according to the experimental design. This is typically expressed as a certain amount of product per volume of water (e.g., fluid ounces per 100 gallons, which can be scaled down for smaller volumes).[8]

  • Application Volume Determination: Determine the volume of drench solution to apply to each pot. This should be sufficient to moisten the entire root zone without excessive leaching. The volume will depend on the pot size and the moisture content of the soil.

  • Application: Slowly and evenly apply the measured volume of the drench solution to the soil surface of each pot, avoiding contact with the foliage.

  • Post-Application: Irrigate with a small amount of water (e.g., 1/2 inch) within 24 hours to help move the fungicide into the root zone.[8]

  • Control: For a control group, apply an equal volume of sterile deionized water to the soil of another set of plants.

Protocol 4: Foliar Spray Application for Greenhouse/Growth Chamber Studies

This protocol describes the application of this compound as a foliar spray.

Materials:

  • This compound formulation suitable for foliar application

  • Host plants

  • Handheld sprayer or a precision spray chamber

  • Sterile deionized water

  • Surfactant (optional, check product label)

Procedure:

  • Spray Solution Preparation: Prepare the this compound spray solution at the target concentration. If recommended, add a surfactant to improve coverage.

  • Application: Spray the foliage of the host plants until runoff, ensuring thorough coverage of all leaf surfaces (both adaxial and abaxial). If using a precision spray chamber, calibrate the sprayer to deliver a specific volume per unit area.

  • Drying: Allow the plants to dry completely before moving them or introducing any environmental stress.

  • Resistance Management: In a real-world scenario, it is recommended to apply only one foliar application of this compound before rotating with a fungicide from a different FRAC group to manage resistance.[8]

  • Control: For a control group, spray a separate set of plants with a solution of water (and surfactant, if used in the treatment group).

Mandatory Visualizations

G cluster_pathogen Oomycete Pathogen cluster_fungicide Mechanism of Action rRNA_synthesis rRNA Synthesis Protein_Synthesis Protein Synthesis rRNA_synthesis->Protein_Synthesis Enables RNA_Polymerase_I RNA Polymerase I RNA_Polymerase_I->rRNA_synthesis Catalyzes Mycelial_Growth Mycelial Growth & Development Protein_Synthesis->Mycelial_Growth Essential for S_Metalaxyl This compound (Mefenoxam) S_Metalaxyl->RNA_Polymerase_I Inhibits

Caption: Mechanism of action of this compound on oomycete pathogens.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_media Prepare Fungicide- Amended Media prep_stock->prep_media inoculate Inoculate Plates with Pathogen Plugs prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameters incubate->measure calc_inhibition Calculate Percent Inhibition measure->calc_inhibition calc_ec50 Determine EC50 Value calc_inhibition->calc_ec50

Caption: Workflow for in vitro fungicide sensitivity testing.

G cluster_setup Experimental Setup cluster_application Application & Inoculation cluster_evaluation Evaluation grow_plants Grow Host Plants apply_fungicide Apply this compound (Seed, Drench, or Foliar) grow_plants->apply_fungicide prep_fungicide Prepare this compound Working Solution inoculate_pathogen Inoculate Plants with Pathogen apply_fungicide->inoculate_pathogen assess_disease Assess Disease Severity/Incidence inoculate_pathogen->assess_disease collect_data Collect Plant Growth and Yield Data assess_disease->collect_data analyze_data Analyze Data and Determine Efficacy collect_data->analyze_data

Caption: General workflow for in vivo fungicide efficacy trials.

References

Application Note: Preparation of (S)-Metalaxyl Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metalaxyl is a systemic fungicide widely used in agriculture. It is a chiral compound, existing as two enantiomers: (R)-Metalaxyl (also known as Metalaxyl-M) and (S)-Metalaxyl. The fungicidal activity is primarily associated with the (R)-enantiomer, which is the biologically active form.[1][2] Consequently, the analysis and quantification of each enantiomer are critical for quality control, environmental monitoring, and regulatory compliance. The preparation of accurate and precise analytical standards of this compound is a foundational step for any quantitative method, such as High-Performance Liquid Chromatography (HPLC), used in this research.[3][4] This document provides detailed protocols for the preparation of stock and working solutions of this compound to be used as analytical standards.

Physicochemical Properties and Solubility Data

Accurate standard preparation begins with understanding the physicochemical properties of the compound. While data for the specific (S)-enantiomer is less prevalent, the properties of racemic Metalaxyl provide a reliable guide for handling and dissolution.

PropertyValueSource
Chemical Name Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-L-alaninate[5]
Molecular Formula C₁₅H₂₁NO₄[6]
Molecular Weight 279.33 g/mol [6]
CAS Number 57837-19-1 (Racemic Metalaxyl)[7]
Appearance Fine, white powder or colorless crystals[6][7]
Melting Point 71-72 °C[6]
Solubility (at 20-25°C) Ethanol: 400 g/LAcetone: 450 g/LToluene: 340 g/Ln-Hexane: 11 g/LWater: 7.1 - 8.4 g/L[6][7][8]

Experimental Protocol: Stock Solution Preparation (1000 µg/mL)

This protocol details the preparation of a primary stock solution of this compound. High-purity, certified reference material should always be used.

2.1 Materials and Reagents

  • This compound certified reference standard (≥98% purity)

  • HPLC-grade Ethanol

  • Class A volumetric flasks (10 mL and 100 mL)

  • Analytical balance (readable to 0.01 mg)

  • Spatula and weighing paper/boat

  • Pipettes and disposable tips

  • Ultrasonic bath

2.2 Procedure

  • Mass Calculation: Accurately weigh approximately 10 mg of the this compound reference standard onto a weighing paper. Record the exact weight.

  • Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.

  • Initial Dissolution: Add approximately 7 mL of HPLC-grade ethanol to the flask.

  • Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the standard.

  • Final Volume Adjustment: Allow the solution to return to room temperature. Add ethanol dropwise to bring the final volume to the 10 mL calibration mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.

  • Labeling and Storage: Transfer the solution to a labeled amber vial. Store at 4°C in the dark.[9] The solution should be stable under these recommended storage conditions.[10]

2.3 Calculation of Stock Concentration

Example: (10.15 mg / 10 mL) * 0.99 (99% purity) * 1000 = 1004.85 µg/mL

Experimental Workflow for Standard Preparation

The following diagram illustrates the complete workflow for preparing analytical standards.

G cluster_prep Preparation of Stock Solution cluster_dilution Preparation of Working Standards start Obtain Certified This compound Standard weigh Accurately Weigh Standard start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve sonicate Sonicate for Complete Dissolution dissolve->sonicate adjust Adjust to Final Volume (Class A Flask) sonicate->adjust stock Primary Stock Solution (e.g., 1000 µg/mL) adjust->stock dilute Perform Serial Dilutions stock->dilute working Working Standards (e.g., 0.5-100 µg/mL) dilute->working analysis Quantitative Analysis working->analysis Ready for Analysis (e.g., HPLC)

Caption: Workflow for the preparation of this compound stock and working standards.

Protocol: Working Standard Preparation

Working standards are prepared by serially diluting the primary stock solution. These standards are used to generate a calibration curve for instrument quantification.[11]

4.1 Procedure

  • Labeling: Label a series of volumetric flasks according to the desired final concentrations.

  • Dilution: Using the primary stock solution (e.g., 1000 µg/mL), pipette the required volume into each volumetric flask as calculated using the formula: C₁V₁ = C₂V₂ .

  • Final Volume: Dilute each standard to the calibration mark with the same solvent used for the stock solution (e.g., ethanol).

  • Homogenization: Cap and invert each flask 15-20 times.

4.2 Example Dilution Scheme for a Calibration Curve

Target Concentration (C₂) (µg/mL)Volumetric Flask (V₂) (mL)Stock Conc. (C₁) (µg/mL)Volume of Stock to Pipette (V₁) (µL)
1001010001000
50101000500
10101000100
510100050
110100010
0.51010005

Solvent Selection Guide

The choice of solvent is critical and depends on the analytical technique and the required concentration range.

G start Select Solvent for This compound Standard method What is the analytical method? start->method hplc_node HPLC (Reversed-Phase) method->hplc_node HPLC gc_node GC method->gc_node GC solvent_polar Use Polar Organic Solvents (High Solubility) hplc_node->solvent_polar solvent_nonpolar Use Non-Polar Solvents (Moderate Solubility) gc_node->solvent_nonpolar example_polar Examples: Ethanol, Acetone, Acetonitrile solvent_polar->example_polar example_nonpolar Examples: Toluene, Hexane solvent_nonpolar->example_nonpolar

Caption: Decision diagram for selecting an appropriate solvent for standard preparation.

Storage and Stability

Proper storage is essential to maintain the integrity and concentration of the analytical standards.

Standard TypeStorage ContainerTemperatureLight ConditionsNotes
Solid Reference Material Original sealed containerRoom Temperature or as specifiedProtect from sunlightStore in a dry, well-ventilated place.[12]
Stock Solution Amber glass vial, tightly sealed4°C (Refrigerator)DarkAvoid repeated freeze-thaw cycles. Allow to warm to room temperature before use.
Working Standards Amber glass vial, tightly sealed4°C (Refrigerator)DarkPrepare fresh as needed or as stability data permits. Discard if any precipitation is observed.

Disclaimer: These protocols are intended as a guide. Researchers should always consult certified reference material documentation and perform their own validation studies to ensure the accuracy and stability of prepared standards within their specific laboratory conditions and analytical methods.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming (S)-Metalaxyl Resistance in Plasmopara viticola

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to (S)-Metalaxyl resistance in Plasmopara viticola, the causal agent of grapevine downy mildew.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental work on this compound resistance in P. viticola.

Question/Issue Possible Cause(s) Suggested Solution(s)
Why am I seeing inconsistent results in my leaf disc bioassays for this compound sensitivity? 1. Variability in Leaf Material: Leaf age, nutritional status, and grapevine cultivar can affect susceptibility. 2. Inoculum Viability: P. viticola is an obligate biotroph; sporangia lose viability quickly. 3. Uneven Inoculum Application: Inconsistent droplet size or distribution can lead to variable infection. 4. Environmental Fluctuations: Temperature and humidity variations during incubation can impact disease development.1. Use fully expanded, young leaves (typically the 3rd or 4th from the shoot tip) from healthy, well-maintained plants of a single susceptible cultivar (e.g., Vitis vinifera cv. Riesling). 2. Use freshly collected sporangia (less than 2-4 hours old) for inoculation. Always check spore viability and germination rates prior to the main experiment. 3. Standardize inoculum by adjusting the sporangial suspension to a known concentration (e.g., 5 x 10⁴ sporangia/mL). Use a calibrated sprayer or micropipette to apply a consistent volume to each leaf disc. 4. Ensure a stable incubation environment with high humidity (>95%) and a constant temperature (18-22°C). Use sealed containers with moist filter paper.
My PCR/qPCR assay fails to detect known resistant mutations. 1. Poor DNA Quality: Contaminants from the host plant (e.g., polysaccharides, polyphenols) can inhibit PCR. 2. Incorrect Primer Design: Primers may not be specific to the P. viticola target gene or may span an intron. 3. Low Target DNA Concentration: Insufficient pathogen DNA in the sample, especially when extracting from infected leaf tissue.1. Use a specialized plant DNA extraction kit that includes steps to remove inhibitors, or include a PVPP (polyvinylpolypyrrolidone) step in your protocol. 2. Verify primer sequences against published, validated primers for the target gene (e.g., RNA polymerase I subunit for phenylamides). 3. Isolate fresh sporangia from the leaf surface to concentrate pathogen material before DNA extraction. This minimizes the ratio of host-to-pathogen DNA.
I am unable to culture P. viticola from field samples. 1. Obligate Biotroph: P. viticola cannot be grown on artificial media. 2. Sample Contamination: Field samples are often contaminated with other fungi and bacteria.1. The pathogen must be propagated on living host tissue. Maintain isolates by sequential inoculation of fresh, healthy grapevine leaves or potted plants. 2. Gently wash collected leaves with sterile distilled water. To obtain fresh, clean sporangia, incubate the leaves in a humid chamber overnight to induce sporulation on the underside of the leaf, and collect these new spores for propagation.
How do I interpret intermediate EC50 values for this compound? 1. Mixed Population: The isolate may contain a mixture of sensitive and resistant individuals. 2. Quantitative Resistance: Some resistance mechanisms are not absolute and confer a reduced, rather than complete, insensitivity. 3. Experimental Artifact: See "Inconsistent results in bioassays" above.1. Attempt to isolate single-spore or single-lesion isolates from the population to test for distinct phenotypes. 2. Characterize the resistance as quantitative. This is a valid biological result and should be reported as such. Consider molecular analysis to determine if known resistance alleles are present in a heterozygous state. 3. Repeat the assay with stringent controls, including known sensitive and highly resistant isolates as references.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in Plasmopara viticola?

A1: The primary mechanism of resistance to this compound and other phenylamide fungicides in P. viticola is a target-site modification. These fungicides selectively inhibit ribosomal RNA (rRNA) synthesis by targeting RNA polymerase I.[1][2][3] In resistant strains, mutations in the gene encoding a subunit of this enzyme, such as RPA190, reduce the binding affinity of the fungicide to its target.[3] This allows rRNA synthesis to continue even in the presence of the fungicide. This type of resistance is heritable and can be very stable in the pathogen population.

Q2: Is resistance to this compound absolute?

A2: Not always. While some isolates can be classified as highly resistant, others may show low-level or intermediate resistance.[4] This can be due to the presence of different mutations, the zygosity of the resistance allele (in diploid organisms like P. viticola), or the presence of mixed populations of sensitive and resistant strains within a single isolate.[3] Therefore, it is crucial to determine the 50% effective concentration (EC50) or Minimum Inhibitory Concentration (MIC) to quantify the level of resistance.

Q3: If I stop using this compound, will the pathogen population become sensitive again?

A3: Not necessarily. Studies have shown that phenylamide resistance in P. viticola populations can be remarkably stable, with high frequencies of resistant isolates persisting for years even in the absence of the fungicide.[5] This indicates that the mutations conferring resistance may not carry a significant fitness cost, allowing them to remain prevalent in the pathogen population.

Q4: What are the most effective strategies to overcome or manage this compound resistance in the field and in experiments?

A4: The most effective strategy is to prevent the selection and spread of resistant strains by using integrated management approaches. This includes:

  • Fungicide Mixtures: Combining this compound with a multi-site fungicide (e.g., mancozeb, captan) or a fungicide with a different single-site mode of action (e.g., cymoxanil, fosetyl-Al) is a key strategy.[1][6] The multi-site fungicide helps control resistant individuals that survive the this compound application.

  • Alternation of MoA: Rotate fungicides with different modes of action (as defined by the Fungicide Resistance Action Committee - FRAC codes) throughout the growing season.

  • Limiting Applications: Reduce the total number of applications of any single mode of action per season.

Q5: What molecular methods can be used to detect this compound resistance?

A5: While the genetic basis of phenylamide resistance in P. viticola is complex, molecular methods can be developed to screen for known mutations associated with resistance. Techniques like quantitative PCR (qPCR) or droplet digital PCR (ddPCR) can be designed to detect and quantify the frequency of specific single nucleotide polymorphisms (SNPs) in the target gene (e.g., RPA190) within a pathogen population.[7] These methods are highly sensitive and can provide results much faster than traditional bioassays.[7]

Data Presentation: Fungicide Sensitivity in P. viticola

The following tables summarize quantitative data on this compound sensitivity from various studies.

Table 1: EC50 and MIC Values for this compound in Plasmopara viticola Isolates

Isolate TypeGeographic OriginEC50 (µg/mL)MIC (µg/mL)Reference Study
SensitiveChina (Baseline)0.01 - 0.21< 10[4]
Low-Level ResistantChina--[4]
ResistantChina--[4]
SensitiveSouth Africa-0.1[5]
ResistantSouth Africa-≥ 100[5]
Highly ResistantSouth Africa-> 200[5]
SensitiveEurope (General)< 1-General Literature
ResistantEurope (General)> 100-General Literature

EC50 (Effective Concentration 50): The concentration of fungicide that inhibits 50% of pathogen growth or sporulation. MIC (Minimum Inhibitory Concentration): The lowest concentration of fungicide that completely inhibits visible pathogen growth.

Table 2: Frequency of this compound Resistant Plasmopara viticola Populations

RegionYear(s) of SurveyNo. of IsolatesFrequency of ResistanceClassification CriteriaReference Study
China2007-200839261% Resistant, 26% Low-Level ResistantFloating Leaf Disk Technique[4]
Western Cape, South Africa1999-200281394.2%MIC ≥ 100 µg/mL[5]
Luxembourg2011Not Specified100% "Extremely Resistant"At least 50% resistant strains in population[1]

Experimental Protocols

Protocol 1: Leaf Disc Bioassay for this compound Sensitivity

This protocol is adapted from methodologies recommended by the Fungicide Resistance Action Committee (FRAC).

1. Materials:

  • Fresh, young, healthy grapevine leaves (V. vinifera of a susceptible cultivar)

  • This compound stock solution (e.g., 10,000 µg/mL in DMSO or ethanol)

  • Sterile distilled water

  • 24-well microtiter plates

  • 1.5% Water agar

  • Cork borer (15 mm diameter)

  • P. viticola isolate(s) for testing

  • Humid chamber (e.g., a sealed plastic box with moist filter paper)

  • Stereomicroscope

2. Method:

  • Preparation of Fungicide Solutions: Perform serial dilutions of the this compound stock solution in sterile distilled water to achieve final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Include a solvent control if a solvent other than water is used.

  • Plate Preparation: Melt the water agar and dispense 1 mL into each well of the 24-well plates. Allow to solidify.

  • Leaf Disc Preparation: Gently wash and dry the grapevine leaves. Use the cork borer to punch out discs, avoiding major veins.

  • Treatment Application: Place one leaf disc, abaxial (lower) side up, onto the agar in each well. Pipette a standardized volume (e.g., 50 µL) of each fungicide dilution onto the surface of the leaf discs. For each concentration, prepare at least 4-5 replicate discs.

  • Inoculum Preparation: Collect fresh sporangia from a sporulating leaf by washing with a small volume of cold (4°C) sterile water. Adjust the suspension to a concentration of 5 x 10⁴ sporangia/mL using a hemocytometer.

  • Inoculation: Place a 10 µL droplet of the sporangial suspension onto the center of each leaf disc.

  • Incubation: Seal the plates with parafilm or place them inside a humid chamber. Incubate at 20-22°C with a 12-hour photoperiod for 6-8 days.

  • Evaluation: Using a stereomicroscope, assess the percentage of the leaf disc surface covered by sporulation for each disc. Calculate the average sporulation for each fungicide concentration.

  • Data Analysis: Calculate the percent inhibition of sporulation relative to the untreated control. Plot the percent inhibition against the log of the fungicide concentration and use probit or logistic regression analysis to determine the EC50 value.

Protocol 2: Molecular Detection of Resistance Alleles (qPCR-based)

This is a generalized protocol for detecting SNPs associated with resistance. Specific primers and probes must be designed for the target gene of interest (e.g., RPA190 for phenylamides).

1. Materials:

  • P. viticola sporangia or infected leaf tissue

  • DNA extraction kit suitable for plant/fungal material

  • Primers and probes for the target gene (a forward and reverse primer, and two probes: one for the wild-type/sensitive allele and one for the mutant/resistant allele, labeled with different fluorophores like FAM and HEX)

  • qPCR master mix (containing polymerase, dNTPs, and buffer)

  • qPCR instrument

2. Method:

  • DNA Extraction: Collect fresh sporangia from leaves to enrich for pathogen DNA. Extract total genomic DNA using a commercial kit, following the manufacturer's instructions. Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • qPCR Reaction Setup: Prepare the reaction mix in a qPCR plate. For each sample, a typical 20 µL reaction would include:

    • 10 µL of 2x qPCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 1 µL of Wild-Type Probe (5 µM, e.g., FAM-labeled)

    • 1 µL of Resistant Probe (5 µM, e.g., HEX-labeled)

    • 2 µL of Template DNA (e.g., 10-20 ng)

    • 4 µL of Nuclease-Free Water

  • qPCR Program: Run the plate on a qPCR instrument with a program similar to the following:

    • Initial Denaturation: 95°C for 5 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds (read fluorescence at the end of this step)

  • Data Analysis:

    • The qPCR instrument will generate amplification plots for each fluorophore (e.g., FAM and HEX).

    • For a given sample, if only the FAM signal crosses the threshold, the sample is homozygous sensitive.

    • If only the HEX signal crosses the threshold, it is homozygous resistant.

    • If both signals cross the threshold, it is heterozygous.

    • For quantifying the proportion of resistant alleles in a bulk sample, compare the endpoint fluorescence values or use standard curves generated from plasmids containing the sensitive and resistant alleles.

Mandatory Visualizations

G cluster_0 Mechanism of Action & Resistance cluster_1 Sensitive Strain cluster_2 Resistant Strain Metalaxyl This compound RNAPol RNA Polymerase I (Target Enzyme) Metalaxyl->RNAPol Binds to Metalaxyl->RNAPol AlteredRNAPol Altered RNA Pol I (Low Affinity) Metalaxyl->AlteredRNAPol Binding Reduced rRNA rRNA Synthesis RNAPol->rRNA Catalyzes NoGrowth Inhibition of Growth RNAPol->NoGrowth Inhibited by This compound RNAPol->NoGrowth Growth Pathogen Growth rRNA->Growth rRNA->Growth Mutation Mutation in RPA190 Gene Mutation->AlteredRNAPol AlteredRNAPol->rRNA Continues

Caption: Mechanism of this compound action and resistance in P. viticola.

G cluster_workflow Experimental Workflow for Resistance Monitoring A 1. Field Sampling (Collect 50+ infected leaves from representative plot) B 2. Pathogen Isolation (Induce sporulation on fresh leaves) A->B C 3. Inoculum Preparation (Adjust spore suspension to 5x10^4 sporangia/mL) B->C D 4. Phenotypic Assay (Leaf Disc Bioassay) C->D E 5. Genotypic Assay (DNA Extraction & qPCR) C->E F 6. Data Analysis (Calculate EC50 values) D->F G 7. Data Analysis (Determine allele frequency) E->G H 8. Resistance Assessment (Classify population as Sensitive, Intermediate, or Resistant) F->H G->H

Caption: Experimental workflow for monitoring this compound resistance.

G cluster_logic Logic for Overcoming this compound Resistance Problem Field control failure with This compound observed Confirm Confirm Resistance (Use Bioassay & Molecular Tests) Problem->Confirm Strategy Implement Anti-Resistance Strategy Confirm->Strategy If resistance is confirmed Mix Use Tank Mixtures (e.g., Metalaxyl + Mancozeb) Strategy->Mix Rotate Alternate MoA (Rotate with non-phenylamide fungicides) Strategy->Rotate Limit Limit Applications (Reduce selection pressure) Strategy->Limit Monitor Monitor Population (Annually track resistance frequency) Mix->Monitor Rotate->Monitor Limit->Monitor

References

Technical Support Center: Optimizing (S)-Metalaxyl Spray Application for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of (S)-Metalaxyl (also known as Mefenoxam), a systemic fungicide targeting oomycete pathogens. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure maximum efficacy in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Reduced or No Efficacy 1. Pathogen Resistance: The target oomycete population may have developed resistance to phenylamide fungicides.- Rotate Fungicides: Alternate or tank-mix this compound with fungicides from a different FRAC group.[1] - Confirm Resistance: Conduct an in vitro efficacy test with the target pathogen to confirm resistance. - Scouting and Monitoring: Regularly monitor treated areas to detect early signs of resistance.
2. Improper Application Timing: Application was not preventative or occurred after the pathogen was well-established.- Preventative Application: Apply this compound before disease symptoms appear, especially when environmental conditions favor pathogen development.[2] - Growth Stage: Apply at the correct crop growth stage for optimal uptake and translocation.
3. Inadequate Coverage: The spray did not sufficiently cover the target plant tissues.- Increase Water Volume: Use sufficient water volume to ensure thorough coverage of foliage and root zones.[3] - Calibrate Sprayer: Ensure your sprayer is properly calibrated to deliver the intended volume and droplet size. - Nozzle Selection: Use appropriate nozzles to achieve the desired spray pattern and droplet size.
4. Environmental Factors: Heavy rainfall shortly after application, or application in hot, dry conditions.- Rainfastness: Allow sufficient drying time before expected rainfall. - Optimal Conditions: Apply during cooler parts of the day, such as early morning, to minimize evaporation and drift.[3]
Phytotoxicity Symptoms (e.g., yellowing of leaves) 1. High Application Rate: Exceeding the recommended application rate for the specific crop.- Consult Product Label: Strictly adhere to the application rates specified on the product label for your target crop.[4] - Calibrate Equipment: Ensure accurate calibration of application equipment to avoid over-application.
2. Crop Sensitivity: The crop or cultivar may be particularly sensitive to this compound.- Test on Small Area: Before treating a large area, test the spray on a small number of plants and observe for any adverse effects. - (S)-Isomer Purity: Note that the phytotoxicity of metalaxyl has been primarily attributed to the S+ isomer. Using a product with a higher concentration of the R-isomer (this compound or Mefenoxam) can reduce the risk.
3. Tank Mix Incompatibility: Incompatibility with other pesticides or adjuvants in the tank mix.- Check Compatibility: Before tank-mixing, perform a jar test to check for physical compatibility. - Follow Label Instructions: Adhere to the tank-mixing guidelines provided on the product label.[4]
Spray Drift 1. Environmental Conditions: Application during windy conditions.- Monitor Wind Speed: Avoid spraying when wind speeds are high. - Application Timing: Spray during calmer periods, typically in the early morning.
2. Incorrect Nozzle Type/Pressure: Using nozzles that produce fine droplets at high pressure.- Select Low-Drift Nozzles: Use nozzles designed to produce larger, heavier droplets. - Optimize Pressure: Operate the sprayer at the lower end of the recommended pressure range.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a phenylamide fungicide that specifically inhibits ribosomal RNA (rRNA) synthesis in oomycetes. It targets and inhibits the activity of RNA polymerase I, an enzyme essential for the transcription of rRNA genes. This disruption of rRNA synthesis ultimately halts protein production, leading to the inhibition of mycelial growth and sporulation.

Q2: What is the difference between Metalaxyl and this compound (Mefenoxam)?

A2: Metalaxyl is a racemic mixture of two isomers: the R-isomer and the S-isomer. The R-isomer, known as this compound or Mefenoxam, is the more biologically active of the two.[2] As a result, products containing this compound can be used at lower application rates while achieving the same or better efficacy. The S-isomer has been associated with a higher potential for phytotoxicity.

Q3: How systemic is this compound?

A3: this compound is highly systemic and is readily absorbed by the plant's roots, stems, and leaves. It is primarily translocated upwards (acropetally) through the xylem, providing protection to new growth.

Q4: What are the best environmental conditions for applying this compound?

A4: For foliar applications, it is best to spray in the early morning when temperatures are cooler and humidity is higher to reduce evaporation and drift.[3] Avoid applying when rain is imminent to allow the product to dry on the plant surface. For soil applications, rainfall or irrigation after application is necessary to move the fungicide into the root zone.[4]

Q5: How can I manage the risk of pathogen resistance to this compound?

A5: To mitigate the risk of resistance, it is crucial to implement a resistance management strategy. This includes rotating or tank-mixing this compound with fungicides that have different modes of action (i.e., from different FRAC groups).[1] Avoid relying solely on this compound for disease control throughout a growing season.

Quantitative Data: Application Rates

The following tables provide recommended application rates for this compound (Mefenoxam) for various crops. Note: These are general guidelines. Always consult the specific product label for detailed instructions, as rates may vary by formulation and local regulations.

Vegetable Crops
Crop Target Disease(s) Application Rate (Product/Acre) Spray Volume (Gallons/Acre) Application Frequency & Remarks
Potatoes Late Blight (Phytophthora infestans), Pink Rot, Pythium Leak1.0 - 2.0 pints20 - 150 (ground), 3 - 10 (aerial)Apply preventatively. For foliar applications, begin when conditions are favorable for disease development and continue on a 14-day interval. For soil-borne diseases, apply at planting.[2][3]
Tomatoes Late Blight (Phytophthora infestans), Buckeye Rot1.0 - 2.0 pints20 - 150 (ground), 3 - 10 (aerial)Begin applications when conditions favor disease and continue on a 7-14 day interval.[2][3]
Leafy Vegetables Downy Mildew0.5 - 1.0 pint20 - 150 (ground), 3 - 10 (aerial)Apply preventatively and continue on a 10-14 day interval.
Cucurbits Downy Mildew (Pseudoperonospora cubensis), Phytophthora Blight1.0 - 2.0 pints20 - 150 (ground), 3 - 10 (aerial)Initiate sprays when conditions are favorable for disease and continue every 7-14 days.
Fruit Crops
Crop Target Disease(s) Application Rate (Product/Acre) Spray Volume (Gallons/Acre) Application Frequency & Remarks
Grapes Downy Mildew (Plasmopara viticola)1.0 - 2.0 pints20 - 150 (ground)Apply before flowering and continue through the growing season at 10-14 day intervals. Limit to a maximum of two applications per season to manage resistance.[2]
Citrus Phytophthora Root Rot, Gummosis2.0 gallons (broadcast) or drenchSufficient for thorough coverageFor soil applications, apply in spring and fall. For drench applications, mix 1 quart per 100 gallons of water.[4]
Berries Phytophthora Root Rot1.0 - 2.0 pintsSufficient for thorough coverageApply as a soil drench or banded spray in the spring and fall.
Turfgrass
Application Site Target Disease(s) Application Rate (fl oz/1,000 sq ft) Spray Volume (Gallons/1,000 sq ft) Application Frequency & Remarks
Golf Courses, Lawns, Sod Farms Pythium Blight, Pythium Root Rot0.49 - 0.981 - 5Apply preventatively when conditions are favorable for disease. Re-apply at 10-21 day intervals as needed. For new seedings, apply immediately after seeding.[5]
Established Turf Yellow Tuft, Downy Mildew0.49 - 0.981 - 5Apply as a preventative measure in spring and fall.

Experimental Protocols

In Vitro Efficacy Testing of this compound Against Phytophthora spp.

Objective: To determine the effective concentration (EC₅₀) of this compound required to inhibit the mycelial growth of a Phytophthora isolate.

Methodology:

  • Media Preparation: Prepare a suitable growth medium, such as V8 juice agar or cornmeal agar. Autoclave and cool to approximately 50°C.

  • Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide, depending on the formulation).

  • Serial Dilutions: Create a series of dilutions from the stock solution to achieve the desired final concentrations in the agar plates (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).

  • Poisoned Food Technique: Add the appropriate volume of each fungicide dilution to the molten agar to achieve the target concentrations. Pour the amended agar into sterile Petri dishes. Include a control set of plates with no fungicide.[6]

  • Inoculation: From a actively growing culture of the Phytophthora isolate, cut 5 mm mycelial plugs from the leading edge of the colony. Place one plug in the center of each agar plate.[7]

  • Incubation: Incubate the plates in the dark at the optimal growth temperature for the Phytophthora species (typically 20-25°C).

  • Data Collection: Measure the radial growth of the mycelial colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plates reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC₅₀ value.

Field Efficacy Trial for Foliar Application of this compound

Objective: To evaluate the efficacy of this compound in controlling a target foliar disease (e.g., late blight on tomatoes) under field conditions.

Methodology:

  • Experimental Design: Use a randomized complete block design (RCBD) with a minimum of four replications.[8] Each block should contain all treatments, including an untreated control and a standard commercial fungicide for comparison.

  • Plot Establishment: Establish plots of a suitable size for the crop and application equipment. Ensure there are buffer zones between plots to minimize spray drift.

  • Treatment Application:

    • Calibrate the sprayer to deliver the desired spray volume and pressure.

    • Apply the treatments at the recommended rates and timings based on the product label and disease forecasting models.

    • Ensure uniform coverage of the plant foliage.

  • Inoculation (if necessary): If natural disease pressure is low, artificial inoculation with the target pathogen may be necessary to ensure a valid trial.

  • Data Collection:

    • Assess disease severity at regular intervals using a standardized rating scale (e.g., percentage of leaf area affected).

    • Collect yield data at the end of the trial.

  • Statistical Analysis:

    • Analyze the disease severity and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • Use a mean separation test (e.g., Tukey's HSD) to compare the treatment means.

Visualizations

Signaling Pathway of this compound in Oomycetes

G cluster_fungal_cell Oomycete Cell Metalaxyl This compound CellWall Cell Wall/ Membrane Metalaxyl->CellWall Enters Cell RNAPolI RNA Polymerase I CellWall->RNAPolI Targets pre_rRNA pre-rRNA (45S) RNAPolI->pre_rRNA Inhibits rDNA rDNA rDNA->pre_rRNA Transcription Ribosome Ribosome Biogenesis pre_rRNA->Ribosome Processing Protein Protein Synthesis Ribosome->Protein Growth Mycelial Growth & Sporulation Protein->Growth

Caption: Mode of action of this compound in inhibiting oomycete growth.

Experimental Workflow for In Vitro Efficacy Testing

G start Start prep_media Prepare Growth Media start->prep_media prep_fungicide Prepare this compound Stock & Dilutions start->prep_fungicide poison_food Poisoned Food Technique: Amend Media with Fungicide prep_media->poison_food prep_fungicide->poison_food inoculate Inoculate Plates with Pathogen Plugs poison_food->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Radial Growth incubate->measure analyze Calculate % Inhibition & Determine EC₅₀ measure->analyze end End analyze->end

Caption: Workflow for determining the in vitro efficacy of this compound.

Troubleshooting Logic for Reduced Efficacy

G start Reduced Efficacy Observed check_resistance Pathogen Resistance? start->check_resistance check_timing Application Timing Correct? check_resistance->check_timing No rotate Rotate/Tank-Mix Fungicides check_resistance->rotate Yes check_coverage Adequate Coverage? check_timing->check_coverage Yes preventative Apply Preventatively check_timing->preventative No check_env Favorable Environment? check_coverage->check_env Yes adjust_app Increase Water Volume/ Calibrate Sprayer check_coverage->adjust_app No optimize_cond Apply in Optimal Weather Conditions check_env->optimize_cond No success Efficacy Improved check_env->success Yes rotate->success preventative->success adjust_app->success optimize_cond->success

Caption: Logical flow for troubleshooting reduced this compound efficacy.

References

Technical Support Center: Mitigating (S)-Metalaxyl Phytotoxicity in Sensitive Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address phytotoxicity issues encountered during experiments with (S)-Metalaxyl formulations in sensitive crops. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.

Section 1: Troubleshooting Phytotoxicity of this compound

This section is designed to help you diagnose and resolve unexpected phytotoxicity in your experiments.

My sensitive crops are showing signs of phytotoxicity (e.g., yellowing, stunting) after applying my this compound formulation. What are the primary causes?

Phytotoxicity from Metalaxyl-based formulations is primarily attributed to the S-enantiomer, also known as the S(+) isomer.[1][2] While the R-enantiomer (Mefenoxam) is the active fungicide, the S-isomer can have herbicidal effects, especially in sensitive plant species.

Troubleshooting Steps:

  • Verify the Isomeric Composition: Confirm the enantiomeric ratio of your Metalaxyl formulation. Formulations with a higher proportion of the S-isomer are more likely to cause phytotoxicity.

  • Review Application Rate and Method: High concentrations and certain application methods, such as soil drenches, can increase the risk of phytotoxicity, especially in young plants.[2]

  • Assess Environmental Conditions: High temperatures can exacerbate phytotoxicity. Avoid applying formulations when temperatures are elevated.

  • Evaluate Formulation Components: The type of formulation can influence phytotoxicity. For instance, emulsifiable concentrates (ECs) may pose a higher risk than other formulations like wettable powders (WPs).

How can I quantitatively assess the phytotoxicity of my this compound formulation?

Two common methods for quantifying phytotoxicity are the Pepper Seedling Growth Bioassay and the ¹⁴C-Leucine Incorporation Assay.

  • Pepper Seedling Growth Bioassay: This method assesses the impact of the formulation on plant growth by measuring the fresh weight of seedlings.

  • ¹⁴C-Leucine Incorporation Assay: This cellular-level assay measures the effect of the formulation on protein synthesis by quantifying the incorporation of radiolabeled leucine into newly synthesized proteins.[1][2]

Detailed protocols for both assays are provided in Section 3.

Are there ways to reduce the phytotoxicity of my existing this compound formulation?

Yes, several strategies can be employed to mitigate phytotoxicity:

  • Formulation Modification:

    • Adjuvants: The addition of certain adjuvants, such as non-ionic surfactants or oil-based adjuvants, can improve the formulation's properties and potentially reduce phytotoxicity, though careful selection is crucial.[3][4][5][6]

    • Controlled-Release Formulations: Encapsulating the active ingredient can slow its release, reducing the immediate concentration the plant is exposed to and thereby lowering the risk of phytotoxicity.[7][8]

  • Use of Safeners: Safeners are chemical agents that can be added to a formulation to protect the crop from herbicide injury without affecting the fungicide's efficacy. They typically work by enhancing the plant's natural detoxification pathways.

Section 2: Frequently Asked Questions (FAQs)

What are the typical symptoms of this compound phytotoxicity?

Visual symptoms of this compound phytotoxicity in sensitive crops, such as young citrus and pepper plants, include:

  • Light- to bright-yellowing of leaves (chlorosis)[2]

  • Stunted growth

  • Reduced fresh weight[1][2]

Which isomer of Metalaxyl is responsible for phytotoxicity?

The S(+) isomer of Metalaxyl is primarily responsible for its phytotoxic effects.[1][2] The R(-) isomer (Mefenoxam) is the fungicidally active component and exhibits significantly lower phytotoxicity.[1][2]

How do safeners work to reduce phytotoxicity?

Safeners enhance a plant's ability to tolerate herbicides by stimulating its natural detoxification mechanisms. This is often achieved by upregulating the expression of enzymes involved in detoxification, such as:

  • Glutathione S-transferases (GSTs): These enzymes conjugate glutathione to the herbicide molecule, rendering it less toxic and more easily sequestered or transported.

  • Cytochrome P450 monooxygenases (P450s): These enzymes can hydroxylate or otherwise modify the herbicide, making it more susceptible to further detoxification.

Can I tank-mix this compound with other pesticides?

While tank-mixing is a common practice, it can sometimes lead to increased phytotoxicity. It is crucial to conduct a small-scale compatibility test (jar test) before applying any new tank mix to your crops. Some studies have shown that tank-mixing metalaxyl with certain herbicides can increase phytotoxicity.[2]

Section 3: Experimental Protocols and Data

Quantitative Data on this compound Phytotoxicity

The following table summarizes the results of a pepper seedling bioassay comparing the phytotoxicity of Metalaxyl (a racemic mixture of R- and S-isomers), the S(+) isomer, and the R(-) isomer.

TreatmentConcentration (ppm)Mean Fresh Weight (mg)
Control0600
(S+) Isomer0.1425
1.0Significantly lower than control
10.0Significantly lower than control
100.0Significantly lower than control
R(-) Isomer0.1707
1.0No significant difference from control
10.0No significant difference from control
100.0Lower than control
Metalaxyl0.1Significantly lower than control
1.0Significantly lower than control
10.0Significantly lower than control
100.0Significantly lower than control

Data adapted from Singh et al.[1][2]

The following table presents data from a ¹⁴C-Leucine incorporation assay, demonstrating the inhibitory effect of Metalaxyl and its isomers on protein synthesis in citrus mesophyll cells.

TreatmentConcentration (µM)Inhibition of ¹⁴C-Leucine Incorporation (%)
R(-) Isomer10029
Metalaxyl10046
(S+) Isomer10081

Data adapted from Singh et al. after 30 minutes of incubation.[1][2]

Experimental Protocols

Objective: To evaluate the phytotoxicity of this compound formulations by measuring their effect on the fresh weight of pepper seedlings.

Materials:

  • Pepper seeds (e.g., Capsicum annuum 'Yolo Wonder')

  • Hoagland and Arnon nutrient solution

  • This compound, R- and S-isomers

  • Test tubes or small pots

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Germinate pepper seeds in a suitable growth medium.

  • Select uniform seedlings and transfer them to test tubes or pots containing Hoagland and Arnon solution.

  • After a 48-hour acclimation period, replace the nutrient solution with fresh solution containing the desired concentrations of the test compounds (e.g., 0, 0.1, 1.0, 10.0, 100.0 ppm).

  • Maintain the seedlings in a controlled environment (e.g., 25°C, 16-hour photoperiod) for 7 days.

  • After 7 days, harvest the seedlings and carefully determine their fresh weight.

  • Perform statistical analysis to compare the fresh weights of treated plants to the control group.

Objective: To assess the effect of this compound formulations on protein synthesis in plant cells.

Materials:

  • Plant cell suspension culture (e.g., from a sensitive crop)

  • ¹⁴C-Leucine (radiolabeled)

  • This compound, R- and S-isomers

  • Trichloroacetic acid (TCA)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Microcentrifuge tubes

  • Incubator

Procedure:

  • Prepare a suspension of plant cells in a suitable culture medium.

  • Aliquot the cell suspension into microcentrifuge tubes.

  • Add the test compounds at the desired concentrations to the cell suspensions.

  • Add ¹⁴C-Leucine to each tube to initiate the incorporation.

  • Incubate the tubes for a defined period (e.g., 30 or 60 minutes) at a controlled temperature.

  • Stop the incorporation by adding a final concentration of 5-10% TCA to precipitate the proteins.

  • Centrifuge the tubes to pellet the cells and precipitated protein.

  • Wash the pellet with TCA and then ethanol to remove unincorporated ¹⁴C-Leucine.

  • Resuspend the final pellet in a suitable solvent or scintillation fluid.

  • Measure the radioactivity in a liquid scintillation counter.

  • Calculate the percentage of inhibition of ¹⁴C-Leucine incorporation relative to the untreated control.

Section 4: Visualizing Key Pathways and Workflows

Experimental Workflow for Phytotoxicity Assessment

G cluster_Bioassay Pepper Seedling Bioassay cluster_CellularAssay ¹⁴C-Leucine Incorporation Assay cluster_Evaluation Phytotoxicity Evaluation P1 Seed Germination P2 Seedling Transfer to Nutrient Solution P1->P2 P3 Treatment Application P2->P3 P4 Incubation (7 days) P3->P4 P5 Fresh Weight Measurement P4->P5 P6 Data Analysis P5->P6 Eval Assess Phytotoxicity P6->Eval C1 Prepare Cell Suspension C2 Treatment & ¹⁴C-Leucine Addition C1->C2 C3 Incubation C2->C3 C4 Protein Precipitation (TCA) C3->C4 C5 Washing Steps C4->C5 C6 Scintillation Counting C5->C6 C7 Data Analysis C6->C7 C7->Eval

Caption: Workflow for assessing this compound phytotoxicity.

Proposed Plant Detoxification Pathway for Xenobiotics

G cluster_Phase1 Phase I: Activation cluster_Phase2 Phase II: Conjugation cluster_Phase3 Phase III: Sequestration Xenobiotic This compound P450 Cytochrome P450s Xenobiotic->P450 Hydroxylation, etc. Activated_Metabolite Activated Metabolite P450->Activated_Metabolite GST Glutathione S-transferases Conjugated_Metabolite Conjugated Metabolite GST->Conjugated_Metabolite UGT UDP-glucosyltransferases UGT->Conjugated_Metabolite Transporter ABC Transporters Vacuole Vacuole Transporter->Vacuole Sequestration Activated_Metabolite->GST Glutathione Conjugation Activated_Metabolite->UGT Glucose Conjugation Conjugated_Metabolite->Transporter

Caption: General xenobiotic detoxification pathway in plants.

Hypothetical Signaling Cascade for this compound Induced Phytotoxicity

G cluster_Perception Stress Perception cluster_Signaling Signal Transduction cluster_Response Cellular Response S_Metalaxyl This compound Receptor Membrane Receptor (Hypothetical) S_Metalaxyl->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Ca_influx Ca²⁺ Influx Receptor->Ca_influx MAPK_Cascade MAPK Cascade ROS->MAPK_Cascade Ca_influx->MAPK_Cascade Gene_Expression Stress-Responsive Gene Expression MAPK_Cascade->Gene_Expression Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) Gene_Expression->Antioxidant_Enzymes Phytotoxicity Phytotoxicity (Chlorosis, Growth Inhibition) Gene_Expression->Phytotoxicity

Caption: Hypothetical signaling cascade of this compound phytotoxicity.

References

Troubleshooting matrix effects in (S)-Metalaxyl residue analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in (S)-Metalaxyl residue analysis.

Troubleshooting Guide

Problem: Poor recovery or inconsistent results for this compound.

This issue is often linked to matrix effects, where components of the sample matrix interfere with the analysis, leading to ion suppression or enhancement.[1][2]

Potential Cause Recommended Solution Detailed Protocol
Ion Suppression/Enhancement Co-eluting matrix components can affect the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[2]1. Optimize Chromatographic Separation: Adjust the gradient, flow rate, or column chemistry to separate this compound from interfering matrix components. 2. Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[3] 3. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the sample matrix to compensate for matrix effects.[4][5]
Inadequate Sample Cleanup Complex matrices contain numerous compounds that can interfere with the analysis. Insufficient cleanup can lead to significant matrix effects.[6]1. Utilize QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely used and effective sample preparation technique for pesticide residue analysis in various matrices.[7][8][9] 2. Dispersive Solid-Phase Extraction (dSPE): Incorporate a dSPE cleanup step after the initial extraction to remove specific interferences. Common sorbents include PSA (for organic acids, sugars, and fatty acids), C18 (for nonpolar interferences), and GCB (for pigments and sterols).[8][10]
Inappropriate Calibration Strategy Using a solvent-based calibration curve for samples with significant matrix effects will lead to inaccurate quantification.1. Matrix-Matched Calibration: This is the most common approach to compensate for matrix effects.[4][5] 2. Standard Addition: This method involves adding known amounts of the standard to the sample extract and can be used to correct for matrix effects in individual samples.[4] 3. Use of an Internal Standard: A stable isotope-labeled internal standard of this compound, if available, can effectively compensate for both matrix effects and variability in sample preparation.[4]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound residue analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1][2] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analytical signal, resulting in inaccurate quantification.[2][11]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: You can evaluate matrix effects by comparing the response of a standard in a pure solvent to the response of the same standard spiked into a blank sample extract (post-extraction). The matrix effect can be calculated using the following formula:

Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100

A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.[2] Values between -20% and 20% are often considered negligible.[12]

Q3: What is the QuEChERS method and why is it recommended for this compound analysis?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves an initial extraction with a solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE).[8][9] It is highly effective for extracting a wide range of pesticides, including this compound, from various food and environmental matrices while minimizing matrix co-extractives.[7][13][14]

Q4: When should I use matrix-matched calibration?

A4: Matrix-matched calibration is recommended when you observe significant matrix effects (typically >20% suppression or enhancement).[2][5] This involves preparing your calibration standards in a blank matrix extract that is representative of your samples.[4][5] This approach helps to ensure that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[4]

Q5: Can I just dilute my sample to eliminate matrix effects?

A5: Dilution can be an effective strategy to reduce matrix effects by lowering the concentration of interfering compounds.[3] However, excessive dilution may also lower the concentration of this compound to below the limit of quantification (LOQ) of the analytical method.[3] It is a balancing act, and the effectiveness of dilution should be evaluated for your specific matrix and required detection limits.[3]

Quantitative Data Summary

The following tables summarize typical recovery and matrix effect data for Metalaxyl in different matrices using various analytical methods.

Table 1: Recovery of Metalaxyl in Different Matrices using QuEChERS-based Methods.

Matrix Spiking Level (mg/kg) Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Scallions0.00197.666.88[15]
Scallions0.01106.272.11[15]
Scallions1102.533.45[15]
Scallions799.894.32[15]
Chinese Bayberry-83.90 - 89.331.68 - 5.81[12]
Fresh D. officinale-101.47 - 110.470.86 - 4.21[12]
Dried D. officinale-93.97 - 103.202.37 - 3.47[12]
Tomatoes-88.37 - 99.021.07 - 3.97[16]

Table 2: Matrix Effects Observed for Metalaxyl in Various Matrices.

Matrix Matrix Effect (%) Analytical Method Reference
Chinese Bayberry-47.43GC-MS/MS[12]
Fresh D. officinale-30.67GC-MS/MS[12]
Dried D. officinale-31.44GC-MS/MS[12]
River WaterAlmost no ion suppressionLC-MS/MS[17]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in a High-Water Content Matrix (e.g., Tomatoes)

This protocol is a generalized version based on the widely adopted AOAC and EN methods.[8][9]

1. Sample Homogenization:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[9]

  • For dry samples, add an appropriate amount of water to rehydrate.[9]

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • If required, add an internal standard.

  • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing the appropriate sorbents (e.g., PSA and magnesium sulfate).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and dilute it with the mobile phase for LC-MS/MS analysis or exchange the solvent for GC-MS analysis.[8]

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Mitigation Strategies cluster_3 Validation & Analysis Start Inconsistent or Poor this compound Results Check_ME Evaluate Matrix Effects (ME)? (Compare Solvent vs. Matrix Spike) Start->Check_ME ME_Significant ME > 20% or < -20%? Check_ME->ME_Significant Optimize_Cleanup Optimize Sample Cleanup (e.g., dSPE sorbents) ME_Significant->Optimize_Cleanup Yes Analyze Proceed with Analysis ME_Significant->Analyze No Dilute_Sample Dilute Sample Extract Optimize_Cleanup->Dilute_Sample Change_Calibration Implement Matrix-Matched or Internal Standard Calibration Dilute_Sample->Change_Calibration Validate Re-validate Method Change_Calibration->Validate Validate->Analyze Ion_Suppression_Mechanism cluster_0 LC Eluent cluster_1 Mass Spectrometer Source (ESI) Analyte This compound Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components Matrix->Droplet Ionization Ionization Process Droplet->Ionization Solvent Evaporation Suppressed_Ion Reduced this compound Ions Ionization->Suppressed_Ion Competition for Charge & Surface Area

References

Technical Support Center: Enhancing Systemic Uptake of (S)-Metalaxyl in Woody Plants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the systemic uptake of (S)-Metalaxyl in woody plants.

Troubleshooting Guides

This section addresses common issues encountered during the application and analysis of this compound in woody plants.

Problem Potential Cause Troubleshooting Steps
Poor or inconsistent systemic uptake after foliar application. - Inadequate penetration of the leaf cuticle. - Environmental factors affecting absorption. - Incorrect formulation or adjuvant use. 1. Optimize Formulation: Ensure the use of a formulation designed for foliar application. Incorporate a non-ionic surfactant or a penetrant-type adjuvant to improve cuticle penetration.[1][2][3][4]2. Application Timing: Apply during early morning or late evening when humidity is higher and stomata are more likely to be open, which can facilitate uptake.[5]3. Weather Conditions: Avoid application during hot, dry, or windy conditions which can lead to rapid droplet evaporation and reduced absorption. A light rain after the spray has dried can sometimes help redistribute the fungicide over the plant surface.[6]4. Thorough Coverage: Ensure complete and uniform coverage of the foliage, especially the undersides of leaves where the cuticle may be thinner.
Limited translocation of this compound from the point of application (e.g., trunk injection site or soil drench area). - Xylem blockage or dysfunction. - Strong binding to woody tissues. - Inadequate soil moisture for root uptake. - Tree age and physiology. 1. Application Method: For soil drenches, ensure the soil is moist but not waterlogged to facilitate root absorption and translocation in the transpiration stream.[7][8]2. Trunk Injection: For injections, ensure proper placement into the active xylem (sapwood). Avoid drilling into the heartwood. Consider the tree's vascular anatomy.[9][10]3. Tree Health: Ensure the tree is actively transpiring. Uptake will be limited in stressed or dormant trees.[11]4. Tree Age: Younger, more vigorous trees may exhibit more efficient systemic transport compared to older trees with a larger proportion of non-conductive heartwood.[12][13][14]
Phytotoxicity symptoms observed after application (e.g., leaf yellowing, necrosis). - High application rate. - Presence of the S(+) isomer in racemic metalaxyl. - Sensitivity of the specific woody plant species. - Inappropriate adjuvant use. 1. Use this compound (Mefenoxam): The phytotoxicity of metalaxyl is primarily associated with the S(+) isomer. Using the pure R(-) isomer, this compound, significantly reduces the risk of phytotoxicity.[15][16]2. Adjuvant Selection: Some adjuvants, especially at high concentrations, can increase the risk of phytotoxicity. Conduct a small-scale test to check for adverse reactions before large-scale application.[1]3. Application Rate: Strictly adhere to the recommended application rates. Over-application can lead to cellular damage.4. Species Sensitivity: Be aware that different woody species may have varying levels of sensitivity.
Inconsistent or low recovery of this compound during sample analysis (HPLC). - Inefficient extraction from woody matrix. - Degradation of the analyte during sample preparation. - Matrix effects interfering with detection. 1. Extraction Protocol: Woody tissues (wood, bark) are complex matrices. Use a validated extraction method with a suitable solvent system (e.g., acetonitrile or ethyl acetate) and consider homogenization or sonication to improve extraction efficiency.[16][17]2. Sample Storage: Store samples at low temperatures (-20°C or below) to prevent degradation of this compound before analysis.3. Matrix-Matched Calibration: Prepare calibration standards in an extract of an untreated woody plant sample to compensate for matrix effects that can suppress or enhance the analytical signal.[16]4. Internal Standard: Use an internal standard to account for variations in extraction efficiency and instrument response.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it differ from Metalaxyl?

This compound, also known as Mefenoxam, is the biologically active R-enantiomer of the fungicide metalaxyl.[18][19] Racemic metalaxyl is a mixture of the R- and S-enantiomers. The fungicidal activity resides in the this compound isomer, while the S-isomer has been linked to phytotoxicity in some plant species.[15][16]

2. How does this compound move within a woody plant?

This compound is a systemic fungicide that is primarily transported upwards in the plant's xylem, the water-conducting tissue.[20] This is known as acropetal movement.[20] When applied to the soil, it is taken up by the roots and transported to the shoots and leaves.[21] When applied to the foliage, it can penetrate the leaf tissue and move within the leaf, but its downward (basipetal) movement in the phloem is generally limited.[21]

3. What are the most effective application methods for woody plants?

The choice of application method depends on the target disease and the specific characteristics of the woody plant.

  • Soil Drench: Effective for root diseases and for providing systemic protection to the entire plant, as the active ingredient is taken up by the roots and distributed through the xylem.[22]

  • Trunk Injection: A targeted method that delivers the fungicide directly into the xylem, bypassing potential barriers in the bark and soil. This can be particularly effective for large trees and for controlling vascular diseases.[9]

  • Foliar Spray: Suitable for controlling foliar diseases. The addition of adjuvants is often necessary to enhance penetration through the waxy cuticle of the leaves.[1][2]

4. What factors can influence the efficacy of this compound in woody plants?

Several factors can impact the performance of this compound:

  • Plant Species and Age: The anatomy and physiology of the woody plant, including its vascular system, bark thickness, and metabolic rate, can affect uptake and translocation. Younger, actively growing trees often show better systemic movement.[12][13][14]

  • Soil Conditions: For soil applications, soil type, organic matter content, pH, and moisture level can influence the availability of this compound for root uptake.[7][8]

  • Environmental Conditions: Temperature, humidity, and rainfall can affect both foliar absorption and root uptake by influencing transpiration rates and the persistence of the fungicide on plant surfaces.[6]

  • Formulation and Adjuvants: The choice of formulation and the use of appropriate adjuvants can significantly enhance the uptake and efficacy of this compound.[1][2][4]

5. How can I detect and quantify this compound in woody plant tissues?

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the analysis of this compound in plant tissues.[16][18][19] The key steps involve extraction of the compound from the plant matrix, clean-up of the extract to remove interfering substances, and then separation and quantification using an HPLC system, often with a UV or mass spectrometry detector.[5][16]

Quantitative Data on this compound Application

The following tables summarize quantitative data from studies on metalaxyl application. Note that direct comparisons between studies may be challenging due to variations in experimental conditions, plant species, and analytical methods.

Table 1: Comparison of this compound Concentration in Durian Leaves Following Different Application Methods

Application MethodTime After ApplicationMean Metalaxyl Concentration (µg/g fresh weight)
Foliar Spray24 hours14.60 ± 1.91
Soil Drench7 days127.40 ± 10.44

Data adapted from a study on Durian (Durio zibethinus L.) seedlings. Foliar spray included a surfactant.

Table 2: Efficacy of Selected Fungicides Against Phellinus noxius (Brown Root Rot) In Vitro

FungicideConcentration (ppm)Mean Growth Inhibition (%)
Cyproconazole197.7
1099.9
Tebuconazole199.8
10100
Epoxiconazole198.2
10100
Cyprodinil + Fludioxonil188.6
1096.9

Data from a study on the control of a common root rot pathogen in trees.[22]

Experimental Protocols

1. Protocol for Extraction of this compound from Woody Tissues for HPLC Analysis

This protocol is a general guideline and may require optimization for specific woody tissues.

Materials:

  • Woody tissue sample (e.g., sapwood, bark, roots)

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Acetonitrile (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes (50 mL)

  • Rotary evaporator

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials

Procedure:

  • Sample Preparation: Freeze the woody tissue sample in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a cryogenic grinder. This increases the surface area for efficient extraction.

  • Extraction: a. Weigh approximately 2-5 g of the powdered sample into a 50 mL centrifuge tube. b. Add 20 mL of acetonitrile. c. Vortex vigorously for 1 minute, then shake on a mechanical shaker for 30 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Carefully decant the supernatant into a clean tube. f. Repeat the extraction process on the pellet with another 20 mL of acetonitrile to ensure complete recovery. g. Combine the supernatants.

  • Drying and Concentration: a. Add a small amount of anhydrous sodium sulfate to the combined supernatant to remove any residual water. b. Filter the extract through Whatman No. 1 filter paper. c. Concentrate the extract to near dryness using a rotary evaporator at 40°C.

  • Reconstitution and Filtration: a. Re-dissolve the residue in a known volume (e.g., 2 mL) of the HPLC mobile phase. b. Vortex to ensure the residue is fully dissolved. c. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject the filtered sample into the HPLC system for quantification.

2. High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This is a general HPLC method that can be adapted.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 220 nm

  • Retention Time: The retention time for this compound will need to be determined by injecting a standard solution.

Calibration: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration. Use this curve to determine the concentration of this compound in the plant samples.

Visualizations

experimental_workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction cluster_cleanup Sample Clean-up & Concentration cluster_analysis Analysis A Collect Woody Tissue (e.g., sapwood, bark) B Freeze in Liquid Nitrogen A->B C Grind to a Fine Powder B->C D Extract with Acetonitrile C->D E Centrifuge and Collect Supernatant D->E F Repeat Extraction E->F G Combine Supernatants F->G H Dry with Anhydrous Sodium Sulfate G->H I Concentrate with Rotary Evaporator H->I J Reconstitute in Mobile Phase I->J K Filter through 0.22 µm Syringe Filter J->K L Inject into HPLC System K->L M Quantify this compound L->M

Caption: Experimental workflow for the extraction and analysis of this compound from woody plant tissues.

signaling_pathway cluster_uptake Phase 0: Uptake cluster_detox Phase I & II: Detoxification cluster_transport Phase III: Compartmentation A This compound (extracellular) B Plasma Membrane A->B Transport Proteins (e.g., ABC transporters) C This compound (intracellular) B->C D Phase I: Modification C->D E Modified this compound D->E Cytochrome P450 monooxygenases F Phase II: Conjugation (Glutathione-S-Transferase) E->F G This compound-Glutathione Conjugate F->G I Tonoplast (Vacuolar Membrane) G->I ABC Transporters H Vacuole I->H Sequestration

Caption: Generalized xenobiotic detoxification pathway in a plant cell, relevant to this compound metabolism.

References

Technical Support Center: Minimizing (S)-Metalaxyl Leaching in Agricultural Soils

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the leaching of (S)-Metalaxyl in agricultural soils during experimental trials.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the leaching potential of this compound?

A1: The leaching of this compound is primarily influenced by soil properties, environmental conditions, and agricultural practices. Key factors include:

  • Soil Composition: Soils with low organic matter and clay content exhibit higher leaching potential.[1][2] Metalaxyl has a low affinity for soil particles and organic matter, leading to increased mobility in the soil profile.[3]

  • Soil pH: Metalaxyl is stable over a wide pH range (3 to 7), meaning that normal environmental pH values do not significantly promote its degradation, which can contribute to its persistence and potential for leaching.[4]

  • Rainfall and Irrigation: Increased amounts of water from rainfall or irrigation can significantly enhance the downward movement of Metalaxyl through the soil column.[4]

  • Microbial Activity: Biodegradation by soil microorganisms is a major pathway for Metalaxyl dissipation.[4] Prior exposure of the soil to Metalaxyl can enhance the degradation rate due to changes in the microbial community.

Q2: How does the chemical nature of this compound contribute to its mobility in soil?

A2: this compound, the more active R-enantiomer of metalaxyl, is highly soluble in water (8400 mg/L) and has a low soil adsorption coefficient.[5][6] This high polarity and low tendency to bind to soil particles contribute to its high mobility and potential to leach into groundwater.[1][2][5]

Q3: Are there commercially available formulations of Metalaxyl designed to reduce leaching?

A3: While specific "low-leach" formulations are not widely marketed, the use of mefenoxam (which contains primarily the more active R-enantiomer, this compound) allows for lower application rates compared to racemic metalaxyl.[6] This reduction in the total amount of active ingredient applied can, in turn, reduce the overall potential for leaching.[6]

Troubleshooting Guide

Problem 1: Significant leaching of this compound is observed in sandy loam soil columns during a laboratory experiment.

Possible Causes and Solutions:

  • Cause: Sandy loam soils typically have low organic matter and clay content, leading to weak adsorption of this compound.[4]

  • Solution 1: Amend the soil with organic matter. Increasing the organic matter content of the soil can enhance the adsorption of this compound, thereby reducing its mobility.[7] Consider incorporating compost or other stabilized organic amendments into your experimental soil mix.

  • Solution 2: Introduce a cover crop. In field-based studies, planting a cover crop can help to reduce water percolation and increase microbial degradation of the fungicide.

  • Solution 3: Evaluate the impact of biochar. Amending the soil with biochar has been shown to increase the sorption of some pesticides, which could reduce the leaching of this compound.

Problem 2: Inconsistent degradation rates of this compound are observed across different soil samples in a degradation study.

Possible Causes and Solutions:

  • Cause 1: Variation in microbial populations. The rate of microbial degradation of this compound can vary significantly between soils with different microbial community compositions.[4]

  • Solution 1: Characterize the microbial community. Analyze the microbial diversity and abundance in your soil samples to correlate with degradation rates.

  • Cause 2: History of pesticide application. Soils with a history of Metalaxyl application may exhibit enhanced degradation due to the acclimation of microorganisms.[4]

  • Solution 2: Document the land use history. Obtain detailed information on the past agricultural practices for the soils being tested.

  • Cause 3: Differences in soil pH. While this compound is stable across a range of pH values, extreme pH levels can affect microbial activity and thus indirectly influence the degradation rate.[4]

  • Solution 3: Measure and buffer soil pH. Ensure that the pH of your soil samples is consistent and within a range that is optimal for microbial activity.

Data Presentation

Table 1: Freundlich Adsorption Coefficients (K) of Metalaxyl in Different Soil Types

Soil TypeOrganic Matter (%)Clay (%)K Value (nanomoles/g)
Fox Sandy Loam1.5100.45
Honeywood Loam2.8200.89
Guelph Loam4.2251.25
Bradford Muck75.0531.62

Data adapted from Sharom and Edgington, 1982.[4]

Table 2: Half-life of Metalaxyl in Different Soil Types Under Laboratory Conditions

Soil TypepHHalf-life (days)
Sandy Loam6.817
Sand Clay7.238
Silt Loam6.53.2
Guelph Loam7.1~21
Bradford Muck5.5~56

Data synthesized from various sources.[4]

Experimental Protocols

Protocol 1: Soil Column Leaching Study

This protocol outlines a general procedure for conducting a laboratory-based soil column leaching experiment to assess the mobility of this compound.

  • Column Preparation:

    • Use glass or stainless steel columns of appropriate dimensions (e.g., 30 cm length, 5 cm internal diameter).

    • Pack the columns uniformly with the desired soil, sieved to a consistent particle size. The packing density should be representative of field conditions.

    • Place a layer of glass wool or fine mesh at the bottom of the column to retain the soil.

  • Pre-conditioning:

    • Saturate the soil columns with a background electrolyte solution (e.g., 0.01 M CaCl2) from the bottom up to displace trapped air.

    • Allow the columns to drain freely until a steady flow rate is achieved.

  • This compound Application:

    • Prepare a solution of this compound in the background electrolyte at a known concentration.

    • Apply a pulse of the this compound solution to the top of the soil column.

  • Elution:

    • Immediately after the application of the this compound pulse, begin eluting the column with the background electrolyte solution at a constant flow rate.

    • Collect the leachate in fractions of a predetermined volume or time interval.

  • Analysis:

    • Analyze the concentration of this compound in each leachate fraction using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • At the end of the experiment, the soil column can be sectioned to determine the distribution of the remaining this compound in the soil profile.

  • Data Interpretation:

    • Construct a breakthrough curve by plotting the relative concentration of this compound in the leachate (C/C0) against the cumulative volume of leachate collected.

    • The shape and position of the breakthrough curve provide information on the mobility and retardation of this compound in the soil.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_soil Prepare Soil Samples pack_column Pack Soil Columns prep_soil->pack_column saturate_column Saturate Columns pack_column->saturate_column apply_solution Apply this compound Solution saturate_column->apply_solution prep_solution Prepare this compound Solution elute_column Elute with Background Solution apply_solution->elute_column collect_leachate Collect Leachate Fractions elute_column->collect_leachate analyze_soil Analyze Soil Sections elute_column->analyze_soil analyze_leachate Analyze Leachate (HPLC/GC-MS) collect_leachate->analyze_leachate plot_btc Plot Breakthrough Curve analyze_leachate->plot_btc

Caption: Workflow for a soil column leaching experiment.

logical_relationship cluster_factors Factors Influencing Leaching cluster_outcome Outcome soil_props Soil Properties (Low OM, Low Clay) leaching Increased Leaching Potential soil_props->leaching chem_props This compound Properties (High Solubility, Low Adsorption) chem_props->leaching env_cond Environmental Conditions (High Rainfall/Irrigation) env_cond->leaching

Caption: Factors contributing to this compound leaching.

References

Technical Support Center: Optimization of QuEChERS Method for (S)-Metalaxyl Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of the QuEChERS method for the extraction of (S)-Metalaxyl.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

1. Issue: Low Recovery of this compound

  • Question: We are experiencing low recovery rates for this compound from our sample matrix. What are the potential causes and how can we improve the recovery?

  • Answer: Low recovery of this compound can stem from several factors throughout the QuEChERS procedure. Here are the common causes and recommended solutions:

    • Incomplete Extraction: The initial extraction with acetonitrile might not be efficient enough.

      • Solution: Ensure vigorous shaking of the sample with acetonitrile for at least 1 minute to achieve a homogenous mixture. For certain matrices, increasing the shaking time or using a high-throughput tissue grinder can improve extraction efficiency.[1]

    • Analyte Degradation: this compound may be sensitive to the pH conditions of the extraction. The original unbuffered QuEChERS method might not be suitable for pH-sensitive analytes.

      • Solution: Consider using a buffered QuEChERS method, such as the AOAC (acetate-buffered) or EN (citrate-buffered) versions.[2][3] The choice of buffer can help maintain a stable pH and prevent the degradation of this compound.

    • Loss during dSPE Cleanup: The sorbents used in the dispersive solid-phase extraction (dSPE) step might be adsorbing the target analyte.

      • Solution: While Primary Secondary Amine (PSA) is effective at removing organic acids and sugars, excessive amounts can sometimes lead to the loss of certain pesticides.[2] If you suspect this is the case, try reducing the amount of PSA in the dSPE tube. For matrices with high pigment content where Graphitized Carbon Black (GCB) is used, be aware that GCB can also adsorb planar pesticides; if this compound recovery is low, consider using a smaller amount of GCB or an alternative sorbent.[2][4]

    • Matrix Effects: Components of the sample matrix can interfere with the extraction and analysis, leading to artificially low recovery values.

      • Solution: To compensate for matrix effects, it is highly recommended to use matrix-matched calibration standards.[1][5][6] This involves preparing your calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure.

2. Issue: High Relative Standard Deviation (RSD)

  • Question: Our replicate analyses are showing high variability (high RSD). What could be causing this and how can we improve the precision of our method?

  • Answer: High RSD indicates a lack of reproducibility in your method. The following factors can contribute to this issue:

    • Inconsistent Sample Homogenization: If the sample is not homogenous, the amount of this compound will vary between subsamples.

      • Solution: Ensure that the initial sample is thoroughly homogenized before taking a representative portion for extraction. Using a larger sample size (10g or 15g) can also help to minimize variability.[7]

    • Inaccurate Pipetting: Inconsistent volumes of solvents or standards will lead to variable results.

      • Solution: Use calibrated pipettes and ensure proper pipetting technique, especially when adding the internal standard and when transferring aliquots of the extract.

    • Inconsistent Shaking/Vortexing: The duration and intensity of shaking during both the extraction and dSPE steps must be consistent across all samples.

      • Solution: Use a mechanical shaker or vortex mixer with a timer to ensure uniform treatment of all samples.[8]

    • Temperature Fluctuations: Significant temperature variations in the laboratory can affect extraction efficiency and solvent volumes.

      • Solution: Maintain a stable laboratory temperature and allow all reagents and samples to reach room temperature before starting the procedure.

3. Issue: Co-eluting Interferences in Chromatogram

  • Question: We are observing interfering peaks in our chromatogram that co-elute with this compound. How can we clean up our extract more effectively?

  • Answer: Co-eluting interferences can significantly impact the accuracy of quantification. Here are strategies to improve the cleanup of your extract:

    • Inadequate dSPE Sorbent Selection: The chosen dSPE sorbent may not be effectively removing the specific interferences present in your matrix.

      • Solution: The selection of dSPE sorbents should be tailored to the matrix composition.[2]

        • For matrices with high fat content, add C18 to the dSPE tube to remove lipids.[2]

        • For highly pigmented matrices like spinach or carrots, Graphitized Carbon Black (GCB) is effective at removing pigments.[2][4] However, use the minimum amount necessary to avoid analyte loss.

        • A combination of sorbents is often necessary for complex matrices.[7]

    • Matrix Overload: Injecting a highly concentrated extract can overwhelm the analytical column and lead to peak broadening and co-elution.

      • Solution: Consider diluting the final extract with the mobile phase before injection into the LC-MS/MS or GC-MS system.

    • Sub-optimal Chromatographic Conditions: The analytical method itself may not be adequately separating this compound from matrix components.

      • Solution: Optimize the chromatographic conditions, such as the mobile phase gradient, column temperature, and flow rate, to improve the resolution between this compound and interfering peaks.

Frequently Asked Questions (FAQs)

1. Which QuEChERS method (Original, AOAC, EN) is best for this compound analysis?

The most suitable QuEChERS method depends on the specific matrix and the potential for analyte degradation. The original unbuffered method is the simplest. However, for many applications, a buffered method is preferred to protect pH-sensitive pesticides. The AOAC 2007.01 method uses an acetate buffer, while the EN 15662 method uses a citrate buffer.[2][3] It is recommended to evaluate at least two of these methods during method development to determine which provides the best recovery and reproducibility for this compound in your specific matrix.

2. How do I choose the right dSPE sorbents for my sample matrix?

The choice of dSPE sorbents is critical for obtaining a clean extract. Here is a general guide:

  • Magnesium Sulfate (MgSO₄): Used universally to remove excess water from the acetonitrile extract.[2][9]

  • Primary Secondary Amine (PSA): Effectively removes sugars, fatty acids, organic acids, and some pigments.[2][9] It is a common sorbent for many fruit and vegetable matrices.

  • C18 (Octadecylsilane): Recommended for matrices with high fat content, such as milk, cereals, and fish, to remove lipids and sterols.[2][7]

  • Graphitized Carbon Black (GCB): Used for matrices with high levels of pigments like chlorophyll and carotenoids (e.g., spinach, carrots).[2][4] It should be used judiciously as it can adsorb planar pesticides.

For a new or complex matrix, it may be necessary to test different combinations and amounts of these sorbents to achieve optimal cleanup.[10]

3. What is the matrix effect and how can I mitigate it?

The matrix effect is the alteration of the analytical signal (suppression or enhancement) of the target analyte due to co-eluting compounds from the sample matrix.[11][12] This can lead to inaccurate quantification if not addressed.

To mitigate matrix effects:

  • Matrix-Matched Calibration: This is the most common and effective approach. Calibration standards are prepared in a blank matrix extract that has been processed through the entire QuEChERS procedure.[1][5][6] This ensures that the standards and the samples experience similar matrix effects.

  • Internal Standards: Using a stable isotope-labeled internal standard for this compound can also help to compensate for matrix effects, as the internal standard will be affected in a similar way to the native analyte.

  • Dilution of the Extract: Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal.

4. What are typical recovery and precision values to aim for during method validation?

For pesticide residue analysis, typical target values for method validation are:

  • Recovery: 70-120%

  • Precision (RSD): ≤ 20%[10]

These values should be demonstrated at multiple spiking levels that are relevant to the expected concentrations in the samples and any regulatory limits.

Quantitative Data Summary

The following tables summarize quantitative data for Metalaxyl analysis using the QuEChERS method from various studies.

Table 1: Recovery and Precision Data for Metalaxyl in Different Matrices

MatrixSpiking Level (mg/kg)Recovery (%)RSD (%)Reference
Scallion0.00197.666.88[1]
Scallion0.01106.272.11[1]
Scallion1102.833.45[1]
Scallion799.894.52[1]
Tomato0.0492.56.5[8]
Tomato0.595.34.2[8]
Tomato1.098.73.8[8]

Table 2: Method Detection and Quantification Limits for Metalaxyl

MatrixLOD (mg/kg)LOQ (mg/kg)Reference
Tomato0.010.04[8]
Scallion-0.001[1]

Experimental Protocols

Optimized QuEChERS Protocol for this compound (Based on EN 15662)

This protocol is a general guideline and may require optimization for specific matrices.

1. Sample Preparation and Extraction

  • Homogenize the sample (e.g., in a blender).

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • If an internal standard is used, add it at this stage.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the EN 15662 extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.[3]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

2. Dispersive SPE (dSPE) Cleanup

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube. The dSPE tube should contain 900 mg MgSO₄ and 150 mg PSA. For matrices with high fat or pigment content, add 150 mg C18 or 7.5-15 mg GCB, respectively.

  • Cap the tube and shake vigorously for 30 seconds.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

3. Final Extract Preparation and Analysis

  • Transfer an aliquot of the cleaned supernatant to a vial.

  • The extract can be analyzed directly by GC-MS or diluted with mobile phase for LC-MS/MS analysis. It is recommended to use matrix-matched standards for calibration.

Visualizations

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Step 3: Analysis A 1. Weigh 10g Homogenized Sample B 2. Add 10mL Acetonitrile A->B C 3. Shake Vigorously (1 min) B->C D 4. Add QuEChERS Salts (EN 15662) C->D E 5. Shake Vigorously (1 min) D->E F 6. Centrifuge (≥4000 rpm, 5 min) E->F G 7. Transfer 6mL Supernatant to dSPE Tube (MgSO4 + PSA +/- C18/GCB) F->G Collect Supernatant H 8. Shake Vigorously (30 sec) G->H I 9. Centrifuge (≥4000 rpm, 5 min) H->I J 10. Transfer Clean Extract to Vial I->J Collect Clean Supernatant K 11. Analyze by LC-MS/MS or GC-MS J->K

Caption: Experimental workflow for the optimized QuEChERS method.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Recovery or High RSD? Cause1 Incomplete Extraction Problem->Cause1 Cause2 Analyte Degradation (pH) Problem->Cause2 Cause3 dSPE Sorbent Issues Problem->Cause3 Cause4 Matrix Effects Problem->Cause4 Cause5 Inconsistent Procedure Problem->Cause5 Solution1 Increase Shaking Time/Intensity Cause1->Solution1 Solution2 Use Buffered QuEChERS (AOAC/EN) Cause2->Solution2 Solution3 Optimize Sorbent Type/Amount Cause3->Solution3 Solution4 Use Matrix-Matched Standards Cause4->Solution4 Solution5 Standardize Homogenization & Shaking Cause5->Solution5

Caption: Troubleshooting logic for common QuEChERS issues.

References

Addressing poor peak resolution in chiral separation of metalaxyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address poor peak resolution during the chiral separation of metalaxyl. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak resolution in the chiral separation of metalaxyl?

Poor peak resolution in the chiral separation of metalaxyl can stem from several factors, including:

  • Suboptimal Mobile Phase Composition: Incorrect solvent ratios or the absence of necessary additives can significantly impact enantioselectivity.

  • Inappropriate Column Temperature: Temperature affects the thermodynamics of the chiral recognition process; therefore, an unsuitable temperature can lead to peak broadening or co-elution.[1]

  • Incorrect Flow Rate: The flow rate of the mobile phase influences the time available for interaction between the analytes and the chiral stationary phase (CSP).[2]

  • Column Overload: Injecting too much sample can lead to peak fronting and a loss of resolution.

  • Peak Tailing: Secondary interactions between the analyte and the stationary phase can cause tailing peaks, which can overlap with adjacent peaks.

  • Co-elution with Impurities: The presence of impurities with similar retention times can lead to overlapping peaks.

Q2: Which type of chiral stationary phase (CSP) is commonly used for metalaxyl separation?

Cellulose-based CSPs, such as cellulose-tris(3,5-dimethylphenylcarbamate) coated on silica gel, are frequently and successfully used for the chiral separation of metalaxyl enantiomers via high-performance liquid chromatography (HPLC).[3]

Q3: What is the typical mobile phase for the chiral separation of metalaxyl?

A common mobile phase for the normal-phase HPLC separation of metalaxyl enantiomers is a mixture of n-hexane and 2-propanol.[3] The ratio of these solvents is a critical parameter to optimize for achieving good resolution. Sometimes, additives like acetic acid or trace amounts of water can also play a significant role in improving separation.[1][4]

Troubleshooting Guides

Issue 1: Co-elution or Very Poor Resolution of Metalaxyl Enantiomers

If the enantiomers of metalaxyl are co-eluting or showing very poor resolution (Rs < 1.0), follow this troubleshooting guide.

Troubleshooting Workflow:

G start Start: Poor Resolution check_mp Verify Mobile Phase Composition start->check_mp optimize_mp Optimize 2-Propanol Concentration check_mp->optimize_mp Incorrect check_temp Evaluate Column Temperature check_mp->check_temp Correct optimize_mp->check_temp optimize_temp Adjust Temperature check_temp->optimize_temp Suboptimal check_flow Assess Flow Rate check_temp->check_flow Optimal optimize_temp->check_flow optimize_flow Modify Flow Rate check_flow->optimize_flow Suboptimal no_improvement No Significant Improvement check_flow->no_improvement Optimal end Resolution Improved optimize_flow->end no_improvement->end Consider different CSP or consult specialist

Caption: Troubleshooting workflow for co-eluting metalaxyl enantiomers.

Step-by-Step Guide:

  • Verify Mobile Phase Composition: Ensure the correct ratio of n-hexane to 2-propanol is being used. Prepare a fresh mobile phase to rule out degradation or evaporation of the more volatile component.

  • Optimize 2-Propanol Concentration: The concentration of 2-propanol in the mobile phase is a critical factor. A lower concentration of 2-propanol generally leads to better resolution but longer retention times. Systematically vary the percentage of 2-propanol to find the optimal balance.

  • Evaluate Column Temperature: Temperature can significantly affect chiral recognition.[1] Analyze the separation at different temperatures (e.g., 15°C, 25°C, and 35°C) to see the effect on resolution.

  • Adjust Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.[2] Try reducing the flow rate in small increments.

  • Consider Mobile Phase Additives: The addition of a small amount of acetic acid (e.g., 0.1%) or ensuring the presence of trace amounts of water in a normal-phase separation can sometimes dramatically improve resolution.[1][4]

Issue 2: Peak Tailing

Peak tailing can lead to poor resolution and inaccurate quantification.

Troubleshooting Workflow:

G start Start: Peak Tailing Observed check_sample_conc Check Sample Concentration and Injection Volume start->check_sample_conc reduce_conc Dilute Sample / Reduce Injection Volume check_sample_conc->reduce_conc Too High check_column_health Assess Column Health check_sample_conc->check_column_health Optimal end Peak Shape Improved reduce_conc->end flush_column Flush or Replace Column check_column_health->flush_column Poor check_mobile_phase Evaluate Mobile Phase pH and Additives check_column_health->check_mobile_phase Good flush_column->end adjust_mobile_phase Adjust pH or Add Competing Base/Acid check_mobile_phase->adjust_mobile_phase Suboptimal check_mobile_phase->end Optimal adjust_mobile_phase->end

Caption: Troubleshooting workflow for addressing peak tailing.

Step-by-Step Guide:

  • Reduce Sample Concentration: High sample concentration can lead to peak tailing. Try diluting the sample and re-injecting.

  • Check for Active Sites: Peak tailing for basic compounds like metalaxyl can be due to interactions with acidic silanol groups on the silica support. The addition of a competing base, such as diethylamine (DEA), to the mobile phase in small concentrations (e.g., 0.1%) can help to mitigate this issue.

  • Column Health: An old or contaminated column can also cause peak tailing. Try flushing the column with a strong solvent or, if necessary, replace the column.

Issue 3: Peak Fronting

Peak fronting is less common than tailing but can also affect resolution.

Primary Cause and Solution:

  • Column Overload: This is the most common cause of peak fronting. The concentration of the sample injected is too high for the column to handle, leading to a saturation of the stationary phase.

    • Solution: Dilute the sample or reduce the injection volume.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Metalaxyl Enantiomer Resolution

n-Hexane (%)2-Propanol (%)Resolution (Rs)Retention Time (approx. min)Reference
9010GoodLonger[3]
8515Satisfactory-
7030SatisfactoryShorter[3]
6040 (Ethanol)1.94< 15

Table 2: Influence of Experimental Parameters on Peak Resolution

ParameterChangeEffect on ResolutionReason
Column Temperature DecreaseGenerally IncreasesEnhances weaker bonding forces involved in chiral recognition.
IncreaseCan Decrease or IncreaseAffects thermodynamics; can sometimes improve efficiency and peak shape.[1]
Flow Rate DecreaseGenerally IncreasesAllows more time for interaction with the CSP.[2]
IncreaseGenerally DecreasesLess interaction time between analyte and CSP.
Mobile Phase Additive Add Acetic Acid (0.1%)Can ImproveModifies interactions between analyte and CSP.[1][4]
Trace Water Presence in Normal PhaseCan ImproveAffects peak width and retention times.[1][4]

Experimental Protocols

Protocol 1: Optimization of Mobile Phase Composition

Objective: To determine the optimal ratio of n-hexane and 2-propanol for the chiral separation of metalaxyl.

Materials:

  • HPLC system with a UV detector

  • Chiral column (e.g., Cellulose-tris(3,5-dimethylphenylcarbamate) based)

  • n-Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Metalaxyl standard

Procedure:

  • Prepare a series of mobile phases with varying compositions of n-hexane and 2-propanol (e.g., 95:5, 90:10, 85:15, 80:20 v/v).

  • Equilibrate the column with the first mobile phase (e.g., 95:5 n-hexane:2-propanol) for at least 30 minutes or until a stable baseline is achieved.

  • Set the flow rate to a standard value (e.g., 1.0 mL/min).

  • Set the column temperature (e.g., 25°C).

  • Inject the metalaxyl standard.

  • Record the chromatogram and calculate the resolution (Rs) between the two enantiomer peaks.

  • Repeat steps 2-6 for each of the prepared mobile phases.

  • Analyze the data: Compare the resolution and retention times for each mobile phase composition to determine the optimal conditions.

Protocol 2: Evaluation of Column Temperature Effect

Objective: To assess the impact of column temperature on the resolution of metalaxyl enantiomers.

Materials:

  • HPLC system with a column oven and UV detector

  • Chiral column

  • Optimal mobile phase (determined from Protocol 1)

  • Metalaxyl standard

Procedure:

  • Equilibrate the column with the optimal mobile phase at the starting temperature (e.g., 15°C).

  • Set the flow rate to the optimal value.

  • Inject the metalaxyl standard once the temperature is stable.

  • Record the chromatogram and calculate the resolution.

  • Increase the column temperature to the next set point (e.g., 25°C) and allow the system to stabilize.

  • Repeat steps 3-5 for all desired temperatures (e.g., up to 35°C).

  • Analyze the data: Plot resolution versus temperature to identify the optimal temperature for the separation. Be aware that in some cases, higher temperatures can lead to a complete loss of resolution.[1]

References

Technical Support Center: Mitigation of (S)-Metalaxyl Photodegradation on Leaf Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on the photodegradation of (S)-Metalaxyl on leaf surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway of this compound photodegradation on leaf surfaces?

A1: this compound primarily undergoes photodegradation through UV light exposure. The main degradation pathways involve the rearrangement of the N-acyl group to the aromatic ring, demethoxylation, N-deacylation, and the elimination of the methoxycarbonyl group from the molecule.[1] The presence of photosensitizers on the leaf surface can accelerate this process.[1][2]

Q2: What is the role of the leaf surface in the photodegradation of this compound?

A2: The epicuticular waxes on leaf surfaces can significantly influence the photodegradation rate of pesticides like this compound.[3][4] These waxes can act as a medium for the pesticide, and their composition can either enhance degradation by acting as photosensitizers or retard it by quenching reactive species or providing a light-shielding effect.

Q3: How do formulation adjuvants impact the photostability of this compound?

A3: Adjuvants can have a dual effect on photodegradation. At low concentrations, they can act as photosensitizers and improve the dispersion of this compound, thereby accelerating photodegradation. Conversely, at high concentrations, they can inhibit photolysis due to a light-shielding effect. Some adjuvants, like certain oils, can also help in breaking down the waxy layer of leaves, which may influence the penetration and subsequent photodegradation of the pesticide.[5]

Q4: What are the most promising strategies to mitigate the photodegradation of this compound on leaf surfaces?

A4: Promising strategies include:

  • Formulation with UV absorbers: Incorporating UV-absorbing compounds into the pesticide formulation can protect this compound from degradation by sunlight.[6]

  • Microencapsulation: Encapsulating this compound in a protective matrix, such as lignin-based nanoparticles, can offer photostability and controlled release.[7]

  • Use of photostabilizers: Certain compounds can be added to the formulation to quench the excited states of the pesticide molecule, thus preventing photochemical reactions.

  • Controlled Release Formulations: These formulations can protect the active ingredient from environmental factors, including sunlight, and release it over time.[8]

Q5: Are there any analytical methods to quantify the photodegradation of this compound on leaf surfaces?

A5: Yes, High-Performance Liquid Chromatography (HPLC) is a commonly used and effective technique for the extraction and quantification of metalaxyl residues from leaf surfaces.[9] Gas chromatography-mass spectrometry (GC-MS) can also be used to identify the degradation products.[10]

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
High variability in photodegradation rates between replicates. 1. Uneven application of this compound on the leaf surface. 2. Inconsistent light exposure across samples. 3. Biological variability between individual leaves (e.g., differences in wax composition).1. Ensure a uniform spray application using a calibrated sprayer. For laboratory studies, use a micropipette to apply small, evenly spaced droplets. 2. Use a light source with uniform intensity and ensure all samples are equidistant from the source. Rotate samples periodically. 3. Use leaves from the same plant and of similar age and position. For highly controlled experiments, consider using artificial leaf surfaces.
No significant degradation of this compound observed. 1. Insufficient light intensity or incorrect wavelength. 2. The experimental duration is too short. 3. The formulation contains effective photoprotectants.1. Verify the spectral output of your light source to ensure it includes UV wavelengths known to degrade metalaxyl.[1] 2. Extend the irradiation time. Conduct a time-course experiment to determine the degradation kinetics. 3. Review the composition of the formulation. If using a commercial product, it may already be photostabilized.
Rapid degradation of this compound, even in control (dark) samples. 1. Volatilization of the compound from the leaf surface. 2. Metabolic degradation by the plant tissue.[1] 3. Chemical instability of the formulation.1. Conduct the experiment in a controlled environment with minimal airflow. Analyze the air for volatilized compounds if possible. 2. Use detached leaves or an inert surface (e.g., glass slides coated with epicuticular wax) to minimize metabolic effects.[4] 3. Check the stability of the this compound formulation in the dark at the experimental temperature.
Difficulty in extracting this compound residues from the leaf surface. 1. Inefficient extraction solvent. 2. Strong binding of the compound to the leaf cuticle. 3. Penetration of the compound into the leaf tissue.1. Optimize the extraction solvent. Ethyl acetate is a commonly used solvent for metalaxyl extraction from leaves.[9] 2. Increase the extraction time or use sonication to improve recovery. 3. If quantifying only surface residues, a surface wash with a suitable solvent should be performed immediately after application. For total residue, the leaf tissue needs to be homogenized and extracted.

Quantitative Data Summary

The following table summarizes the photodegradation rates of metalaxyl under different conditions. Note that specific data for this compound on leaf surfaces is limited, and some data is from studies in aqueous solutions, which can provide a baseline for understanding its photostability.

Compound Matrix Condition Parameter Value Reference
MetalaxylWaterSolar light with powdered TiO2Apparent first-order rate constant (k)2.95 x 10⁻⁵ min⁻¹[11][12]
MetalaxylWaterSolar light with TiO2 nanoparticlesApparent first-order rate constant (k)6.27 x 10⁻⁶ min⁻¹[11][12]
MetalaxylWaterDirect photolysis (solar light)DegradationNo significant decrease observed[11][12]
MetalaxylWaterSolar irradiation with TiO2 (50 ppm initial concentration)DegradationComplete degradation in 30 minutes[13]

Experimental Protocols

Protocol 1: Evaluating the Photodegradation of this compound on Excised Leaf Surfaces

Objective: To quantify the photodegradation rate of this compound on the surface of excised plant leaves under controlled laboratory conditions.

Materials:

  • This compound analytical standard

  • High-purity solvent for stock solution (e.g., acetone or methanol)

  • Freshly excised plant leaves (e.g., from a species with a well-defined cuticular wax layer)

  • Micropipette

  • UV light source with a known spectrum and intensity (simulating solar radiation)

  • Controlled environment chamber (for temperature and humidity control)

  • Extraction solvent (e.g., ethyl acetate)[9]

  • Vials for extraction

  • Vortex mixer and centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

Methodology:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable high-purity solvent. Further dilute to the desired application concentration.

  • Leaf Preparation: Gently clean the surface of freshly excised leaves with deionized water and allow them to air dry.

  • Application: Using a micropipette, apply a known volume (e.g., 10 µL) of the this compound solution as small, discrete droplets onto the adaxial surface of each leaf.

  • Solvent Evaporation: Allow the solvent to evaporate completely in the dark, leaving a solid residue of this compound on the leaf surface.

  • Irradiation: Place the leaves in a controlled environment chamber under the UV light source. Maintain constant temperature and humidity.

  • Dark Control: Prepare a set of treated leaves and keep them in the same chamber but protected from light (e.g., wrapped in aluminum foil) to serve as a dark control.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a subset of leaves from both the irradiated and dark control groups.

  • Extraction:

    • For surface residue analysis, wash the leaf surface with a known volume of extraction solvent.

    • For total residue analysis, cut the leaf into small pieces, place it in a vial with the extraction solvent, and homogenize.

  • Sample Preparation: Vortex the extraction vials and then centrifuge to pellet any plant material. Transfer the supernatant to a clean vial for analysis.

  • Analysis: Analyze the extracts using a validated HPLC method to quantify the concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point for both irradiated and dark control samples. Determine the photodegradation rate constant and half-life.

Protocol 2: Assessing the Efficacy of a UV-Absorbing Formulation

Objective: To compare the photodegradation rate of this compound in a standard formulation versus a formulation containing a UV absorber.

Methodology:

  • Follow the same procedure as in Protocol 1, but with two different treatment groups:

    • Group A: Leaves treated with a standard formulation of this compound.

    • Group B: Leaves treated with a formulation of this compound containing a known concentration of a UV absorber.

  • Include a dark control for each formulation.

  • Analyze the degradation rates for both formulations and compare the results to determine the photoprotective effect of the UV absorber.

Visualizations

Photodegradation_Pathway Metalaxyl This compound on Leaf Surface Excited_State Excited State This compound* Metalaxyl->Excited_State Absorption UV_Light UV Light (Sunlight) UV_Light->Metalaxyl Photosensitizers Photosensitizers (e.g., epicuticular waxes, adjuvants) Photosensitizers->Metalaxyl accelerates Degradation_Products Degradation Products (Rearrangement, Demethoxylation, N-deacylation) Excited_State->Degradation_Products Photochemical Reactions Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Exposure cluster_analysis Analysis prep_solution Prepare this compound Solution application Apply Solution to Leaves prep_solution->application prep_leaves Prepare Leaf Surfaces prep_leaves->application irradiation UV Irradiation application->irradiation dark_control Dark Control application->dark_control sampling Time-course Sampling irradiation->sampling dark_control->sampling extraction Solvent Extraction sampling->extraction hplc HPLC Analysis extraction->hplc data_analysis Data Analysis hplc->data_analysis

References

Validation & Comparative

(S)-Metalaxyl vs. Racemic Metalaxyl: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of (S)-Metalaxyl (also known as metalaxyl-M or mefenoxam) and racemic metalaxyl. It is designed to offer an objective analysis supported by experimental data to aid in research and development decisions.

Executive Summary

Metalaxyl is a chiral fungicide widely used for the control of oomycete pathogens. It exists as two enantiomers: (R)-metalaxyl and this compound. Racemic metalaxyl contains an equal mixture of both, while this compound products are enriched with the fungicidally active (R)-enantiomer. This guide demonstrates that this compound offers significantly higher fungicidal activity at lower application rates, reduced non-target toxicity, and lower potential for phytotoxicity compared to its racemic counterpart.

Fungicidal Efficacy

The fungicidal activity of metalaxyl is primarily attributed to the (R)-enantiomer, which is the active ingredient in this compound formulations. The (S)-enantiomer exhibits significantly lower or no fungicidal activity against target pathogens.

Table 1: Comparative In Vitro Fungicidal Activity (EC₅₀ values in µg/mL)
PathogenThis compound (mefenoxam)Racemic MetalaxylReference
Phytophthora infestans (sensitive)~0.05 - 0.1~0.1 - 0.2
Phytophthora capsici (sensitive)0.5680.27
Pythium spp.< 10.01 - 5

Note: EC₅₀ values can vary between different isolates and experimental conditions. The data presented are indicative of the general trend of higher efficacy for this compound.

Toxicity to Non-Target Organisms

The use of enantiomerically pure pesticides can reduce the environmental load of less active or inactive isomers, potentially leading to lower non-target toxicity.

Table 2: Acute Toxicity to Earthworms (Eisenia fetida)
CompoundLC₅₀ (48 hours)Reference
This compound (R-enantiomer)0.052 mg/cm²
Racemic Metalaxyl0.022 mg/cm²

These results indicate that racemic metalaxyl is more toxic to earthworms than the this compound formulation. This is likely due to the presence of the (S)-enantiomer in the racemic mixture.

Phytotoxicity

The (S)-enantiomer of metalaxyl has been shown to be responsible for the phytotoxic effects observed in some plant species.

Table 3: Phytotoxicity of Metalaxyl Enantiomers
Plant SpeciesParameter(R)-enantiomer(S)-enantiomerRacemic MetalaxylReference
Pepper (Capsicum annuum)Fresh Weight ReductionLowerHigherHigher
Citrus (Citrus sinensis)Inhibition of ¹⁴C-leucine incorporation29%81%46%

The data indicates that the (S)-enantiomer contributes significantly to the phytotoxicity of racemic metalaxyl. The use of this compound, which is substantially free of the (S)-enantiomer, can therefore reduce the risk of plant injury.

Experimental Protocols

In Vitro Fungicidal Activity Assay

This protocol outlines a general method for determining the EC₅₀ values of fungicides against oomycete pathogens.

  • Pathogen Culture: Grow the target oomycete pathogen (e.g., Phytophthora infestans) on a suitable agar medium (e.g., V8 juice agar) at an optimal temperature (e.g., 20°C) in the dark.

  • Fungicide Stock Solutions: Prepare stock solutions of this compound and racemic metalaxyl in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • Amended Media Preparation: Serially dilute the fungicide stock solutions to obtain a range of concentrations. Incorporate these dilutions into the molten agar medium before pouring into Petri plates. A control plate with no fungicide should also be prepared.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing edge of the pathogen culture onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the pathogen until the mycelial growth in the control plate has reached a specified diameter.

  • Data Collection and Analysis: Measure the radial growth of the mycelium on each plate. Calculate the percentage of growth inhibition for each fungicide concentration relative to the control. The EC₅₀ value (the concentration that inhibits 50% of mycelial growth) is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Analysis

This protocol describes a method for separating and quantifying the enantiomers of metalaxyl.

  • Sample Preparation: Extract metalaxyl residues from the sample matrix (e.g., soil, water, biological tissue) using an appropriate solvent (e.g., acetonitrile, ethyl acetate). The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering substances.

  • Chromatographic System: Use an HPLC system equipped with a chiral column (e.g., a polysaccharide-based chiral stationary phase like cellulose or amylose derivatives).

  • Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a specific ratio (e.g., 90:10 v/v). The exact composition may need to be optimized for the specific column and instrument.

  • Detection: Use a UV detector set to a wavelength where metalaxyl absorbs strongly (e.g., 220 nm).

  • Quantification: Inject a known volume of the prepared sample extract onto the HPLC system. The enantiomers will separate and elute at different retention times. The concentration of each enantiomer is determined by comparing its peak area to a calibration curve prepared using analytical standards of the pure enantiomers.

Earthworm Acute Toxicity Test (adapted from OECD Guideline 207)

This protocol outlines the filter paper contact test for assessing the acute toxicity of substances to earthworms.

  • Test Organism: Use adult earthworms of the species Eisenia fetida with a well-developed clitellum.

  • Test Substance Preparation: Prepare a series of concentrations of this compound and racemic metalaxyl in a suitable solvent (e.g., water or acetone).

  • Test Setup: Line the bottom of test vessels (e.g., glass vials) with filter paper. Apply a known volume of each test substance concentration evenly onto the filter paper. A control group with only the solvent should be included.

  • Exposure: After the solvent has evaporated, introduce one earthworm into each test vessel.

  • Incubation: Maintain the test vessels in the dark at a constant temperature (e.g., 20 ± 1°C) for 48 hours.

  • Assessment of Mortality: After the exposure period, assess the mortality of the earthworms. Worms that do not respond to a gentle mechanical stimulus to the anterior end are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration. The LC₅₀ value (the concentration that is lethal to 50% of the test organisms) is then determined using appropriate statistical methods (e.g., probit analysis).

Visualizations

cluster_0 Racemic Metalaxyl cluster_1 This compound (Mefenoxam) cluster_2 Biological Effects Racemic Metalaxyl Racemic Metalaxyl (R)-enantiomer (R)-enantiomer Racemic Metalaxyl->(R)-enantiomer 50% (S)-enantiomer (S)-enantiomer Racemic Metalaxyl->(S)-enantiomer 50% Fungicidal Activity Fungicidal Activity (R)-enantiomer->Fungicidal Activity High Phytotoxicity Phytotoxicity (R)-enantiomer->Phytotoxicity Low (S)-enantiomer->Fungicidal Activity Low/None (S)-enantiomer->Phytotoxicity High Non-target Toxicity Non-target Toxicity (S)-enantiomer->Non-target Toxicity Contributes to S-Metalaxyl This compound Active (R)-enantiomer (R)-enantiomer S-Metalaxyl->Active (R)-enantiomer >95%

Caption: Composition and biological activity of racemic metalaxyl vs. This compound.

Start Start Prepare Artificial Soil Prepare Artificial Soil (OECD Guideline 207) Start->Prepare Artificial Soil Spike Soil Spike Soil with Test Substance (this compound or Racemic Metalaxyl) Prepare Artificial Soil->Spike Soil Acclimatize Earthworms Acclimatize Earthworms (Eisenia fetida) Spike Soil->Acclimatize Earthworms Introduce Earthworms Introduce 10 Earthworms per Replicate Acclimatize Earthworms->Introduce Earthworms Incubate Incubate for 14 days (20 ± 2°C, continuous light) Introduce Earthworms->Incubate Assess Endpoints Assess Endpoints: - Mortality (7 & 14 days) - Sub-lethal effects (e.g., weight change) Incubate->Assess Endpoints Determine LC50/EC50 Determine LC50 / EC50 Assess Endpoints->Determine LC50/EC50 End End Determine LC50/EC50->End

Caption: Experimental workflow for the earthworm acute toxicity test.

Conclusion

The evidence strongly supports the superior performance of this compound over racemic metalaxyl. Its higher concentration of the fungicidally active (R)-enantiomer allows for lower application rates to achieve the same or better disease control. This, in turn, reduces the environmental load of the less active and more phytotoxic (S)-enantiomer, leading to a more favorable toxicological profile for non-target organisms and lower risks of crop injury. For researchers and professionals in drug development, focusing on enantiomerically pure formulations like this compound represents a scientifically sound approach to developing more effective and environmentally responsible crop protection solutions.

A Greener Approach: Validating a Novel SFC-MS/MS Method for (S)-Metalaxyl Detection

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison with traditional HPLC methods reveals significant advantages in speed, sensitivity, and environmental impact for the enantioselective analysis of the fungicide (S)-Metalaxyl. This guide provides researchers, scientists, and drug development professionals with a detailed evaluation of a new Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS) method against established High-Performance Liquid Chromatography (HPLC) techniques.

The presented data demonstrates that the novel SFC-MS/MS method offers a superior alternative for the fast and accurate enantioselective determination of metalaxyl in various samples. This green and effective method significantly reduces the consumption of organic solvents, aligning with the growing demand for sustainable analytical practices.

Performance Comparison: SFC-MS/MS vs. HPLC

The following table summarizes the key performance parameters of the new SFC-MS/MS method and a representative conventional HPLC-UV method for the detection of this compound.

ParameterNew SFC-MS/MS MethodConventional HPLC-UV Method
Limit of Detection (LOD) 0.005 - 0.007 mg/kg0.422 µg/mL[1][2]
Limit of Quantification (LOQ) 0.017 - 0.020 mg/kg1.28 µg/mL[1][2]
Linearity Range Not explicitly stated, but method validated with good accuracy51.8 - 259 µg/mL[1][2]
Recoveries 78.2% - 93.3%99.21% - 101.16%[1]
Analysis Time ~5 minutes~5 minutes (for a specific method)[1]
Environmental Impact Reduced organic solvent consumptionHigher organic solvent consumption

Experimental Protocols

Novel SFC-MS/MS Method

This method utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup.

Chromatographic Conditions:

  • Instrument: ACQUITY UPC² System coupled with a tandem mass spectrometer.

  • Column: ACQUITY UPC² Trefoil CEL1 chiral column.

  • Mobile Phase: Supercritical CO₂ with a small amount of methanol as a modifier.

  • Run Time: 5 minutes.

Mass Spectrometry Conditions:

  • Specific parameters for the mass spectrometer (e.g., ionization mode, collision energies) should be optimized for the target analyte.

Conventional HPLC-UV Method

This protocol is based on a validated method for the determination of Metalaxyl-M in fungicide formulations.[1]

Chromatographic Conditions:

  • Instrument: PerkinElmer HPLC system with a Series 200 UV/vis spectrophotometric detector.[1]

  • Column: Brownlee™ C-18 reversed-phase analytical column (250 × 4.6 mm i.d., 5 µm).[1]

  • Mobile Phase: Acetonitrile and distilled water (62.5:37.5, v/v).[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Detection Wavelength: 270 nm.[1]

  • Column Temperature: 30 ºC.[1]

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the advantages of the new method, the following diagrams were generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis SFC-MS/MS Analysis cluster_data Data Processing sample Sample (Tobacco/Soil) extraction QuEChERS Extraction and Cleanup sample->extraction sfc SFC Separation (Chiral Column) extraction->sfc msms MS/MS Detection sfc->msms quant Quantification of This compound msms->quant

Figure 1. Experimental workflow for the new SFC-MS/MS method.

method_comparison cluster_sfc New SFC-MS/MS Method cluster_hplc Conventional HPLC Method sfc_speed High Speed hplc_established Well-Established sfc_sensitivity High Sensitivity (LOD/LOQ) hplc_solvent Higher Solvent Consumption sfc_green Green Chemistry (Low Solvent Use) hplc_sensitivity Lower Sensitivity

Figure 2. Logical comparison of the new SFC-MS/MS method vs. conventional HPLC.

References

(S)-Metalaxyl: A Comparative Guide to its Performance Against Other Systemic Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of (S)-Metalaxyl (also known as Metalaxyl-M or mefenoxam) with other key systemic fungicides used to control oomycete plant pathogens. The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

This compound is the biologically active R-enantiomer of metalaxyl, offering targeted and effective control of oomycetes such as Phytophthora, Pythium, and Plasmopara species. Its primary mode of action is the specific inhibition of ribosomal RNA (rRNA) synthesis by targeting RNA polymerase I in these pathogens. This guide compares the efficacy and characteristics of this compound with other systemic fungicides, including fosetyl-al, dimethomorph, and propamocarb, providing quantitative performance data, detailed experimental protocols, and visualizations of their respective modes of action.

Performance Comparison of Systemic Fungicides

The following tables summarize the quantitative performance of this compound and other systemic fungicides against various oomycete pathogens from several studies. Efficacy is presented as EC₅₀ values (the concentration of a fungicide that causes a 50% reduction in mycelial growth) and as percentage control in field and greenhouse trials.

In Vitro Efficacy Data (EC₅₀ Values in µg/mL)
FungicidePhytophthora infestansPhytophthora cactorumPythium ultimumPlasmopara viticola
This compound 0.1 - >500¹0.02 - 0.1¹0.005 - 0.1¹0.01 - 1.0¹
Fosetyl-Al >100¹>100¹>100¹10 - 100¹
Dimethomorph 0.0970¹0.1 - 1.0¹1.0 - 10¹0.05 - 0.5¹
Propamocarb 1.0 - 10¹1.0 - 10¹0.1 - 1.0¹>100¹

¹Data synthesized from multiple sources. Note that EC₅₀ values can vary significantly based on the specific isolate's sensitivity and resistance profile.

In Vivo and Field Efficacy Data (% Control)
FungicideTarget Disease & HostApplication Method% Control
This compound Late Blight (P. infestans) on TomatoFoliar Spray70 - 90
Fosetyl-Al Leather Rot (P. cactorum) on StrawberryFoliar Spray88 - 96[1]
This compound Leather Rot (P. cactorum) on StrawberrySoil Drench82 - 94[1]
Dimethomorph Downy Mildew (P. viticola) on GrapevineFoliar Spray85 - 98
Propamocarb Damping-off (Pythium spp.) on CucumberSoil Drench80 - 95
This compound + Mancozeb Phytophthora Crown & Root Rot on ApricotNot Specified74.6 - 82.6[2]
Fosetyl-Al Phytophthora Crown & Root Rot on ApricotNot Specified74.6 - 82.6[2]

Experimental Protocols

In Vitro Fungicide Efficacy Testing: Poisoned Food Technique

This method is used to determine the EC₅₀ values of fungicides against mycelial growth of oomycetes.

Detailed Methodology:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) or a suitable medium for the target oomycete and sterilize by autoclaving.

  • Fungicide Stock Solutions: Prepare stock solutions of the test fungicides in an appropriate solvent (e.g., sterile distilled water or dimethyl sulfoxide - DMSO).

  • Poisoned Media Preparation: While the sterilized agar medium is molten and cooled to approximately 45-50°C, add the required volume of the fungicide stock solution to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with no fungicide or only the solvent is also prepared.

  • Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing culture of the target oomycete, cut a mycelial disc (typically 5 mm in diameter) using a sterile cork borer.

  • Incubation: Place the mycelial disc, mycelial side down, in the center of each prepared Petri dish. Seal the plates with parafilm and incubate them in the dark at an optimal temperature for the pathogen's growth (e.g., 20-25°C).

  • Data Collection: After a defined incubation period (e.g., 5-7 days), or when the mycelium in the control plate has reached the edge of the dish, measure the radial growth of the fungal colony in two perpendicular directions.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the formula: % Inhibition = ((dc - dt) / dc) x 100 Where 'dc' is the average diameter of the colony in the control plate and 'dt' is the average diameter of the colony in the treated plate.

  • EC₅₀ Determination: The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

In Vivo Fungicide Efficacy Testing on Grapevine Downy Mildew: Detached Leaf Assay

This assay assesses the protective and curative activity of fungicides on leaf tissue.

Detailed Methodology:

  • Plant Material: Collect healthy, young, and fully expanded grapevine leaves from plants grown in a controlled environment.

  • Fungicide Application:

    • Protective Assay: Spray the adaxial (upper) surface of the leaves with the test fungicide solutions at different concentrations until runoff. Allow the leaves to dry for 24 hours.

    • Curative Assay: Inoculate the leaves with the pathogen first (see step 3) and then apply the fungicide treatment after a specified period (e.g., 24 hours).

  • Inoculation: Prepare a sporangial suspension of Plasmopara viticola in cold, sterile distilled water. Inoculate the abaxial (lower) surface of the leaf discs or whole leaves with droplets of the sporangial suspension.

  • Incubation: Place the inoculated leaves in a humid chamber or on wet filter paper in Petri dishes with the adaxial surface facing up. Incubate at a suitable temperature (e.g., 20-22°C) with a photoperiod (e.g., 16 hours light / 8 hours dark) for 5-7 days.

  • Disease Assessment: Assess the disease severity by estimating the percentage of the leaf area covered by sporulation.

  • Efficacy Calculation: Calculate the percentage of disease control for each treatment compared to the untreated control.

Signaling Pathways and Modes of Action

The following diagrams illustrate the modes of action of this compound and the compared systemic fungicides.

G cluster_metalaxyl This compound Mode of Action S_Metalaxyl This compound RNA_Polymerase_I RNA Polymerase I S_Metalaxyl->RNA_Polymerase_I Inhibits Inhibition Inhibition rRNA_Synthesis rRNA Synthesis RNA_Polymerase_I->rRNA_Synthesis Catalyzes Protein_Synthesis Protein Synthesis rRNA_Synthesis->Protein_Synthesis Essential for Mycelial_Growth Mycelial Growth Protein_Synthesis->Mycelial_Growth Required for Inhibition->Mycelial_Growth Leads to

Caption: this compound inhibits rRNA synthesis in oomycetes.

G cluster_fosetyl_al Fosetyl-Al Mode of Action Fosetyl_Al Fosetyl-Al Direct_Inhibition Direct Inhibition of Pathogen Fosetyl_Al->Direct_Inhibition Plant_Defense Stimulation of Plant Defense Mechanisms Fosetyl_Al->Plant_Defense Disease_Resistance Enhanced Disease Resistance Direct_Inhibition->Disease_Resistance SAR Systemic Acquired Resistance (SAR) Plant_Defense->SAR Phytoalexins Phytoalexin Production Plant_Defense->Phytoalexins SAR->Disease_Resistance Phytoalexins->Disease_Resistance

Caption: Fosetyl-Al has a dual mode of action.

G cluster_dimethomorph Dimethomorph Mode of Action Dimethomorph Dimethomorph Cellulose_Synthase Cellulose Synthase Complex Dimethomorph->Cellulose_Synthase Disrupts Inhibition Inhibition Cell_Wall_Synthesis Cell Wall Synthesis Cellulose_Synthase->Cell_Wall_Synthesis Mediates Cell_Wall_Integrity Cell Wall Integrity Cell_Wall_Synthesis->Cell_Wall_Integrity Maintains Pathogen_Growth Pathogen Growth Cell_Wall_Integrity->Pathogen_Growth Essential for Inhibition->Pathogen_Growth Leads to

Caption: Dimethomorph disrupts cell wall synthesis in oomycetes.

G cluster_propamocarb Propamocarb Mode of Action Propamocarb Propamocarb Fatty_Acid_Synthesis Fatty Acid and Phospholipid Synthesis Propamocarb->Fatty_Acid_Synthesis Disrupts Inhibition Inhibition Cell_Membrane_Formation Cell Membrane Formation Fatty_Acid_Synthesis->Cell_Membrane_Formation Essential for Mycelial_Growth_Sporulation Mycelial Growth & Sporulation Cell_Membrane_Formation->Mycelial_Growth_Sporulation Required for Inhibition->Mycelial_Growth_Sporulation Leads to

Caption: Propamocarb disrupts cell membrane formation.

Conclusion

This compound remains a highly effective systemic fungicide for the control of oomycete pathogens due to its specific mode of action. However, the risk of resistance development necessitates its use in integrated pest management (IPM) programs that include rotation with fungicides having different modes of action, such as fosetyl-al, dimethomorph, and propamocarb. The choice of fungicide should be based on the target pathogen, host crop, and local resistance management strategies. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for the development of effective and sustainable disease control programs.

References

A Researcher's Guide to Cross-Reactivity Assessment of (S)-Metalaxyl in ELISA Kits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential cross-reactivity of (S)-Metalaxyl, the less active enantiomer of the fungicide Metalaxyl, in enzyme-linked immunosorbent assay (ELISA) kits designed for the detection of Metalaxyl. Understanding the enantioselectivity of these immunoassays is critical for accurate residue analysis and risk assessment in environmental monitoring and food safety applications. This guide offers supporting experimental data, detailed methodologies for key experiments, and visual diagrams to illustrate the underlying principles and workflows.

Metalaxyl is a chiral pesticide, with its fungicidal activity primarily attributed to the (R)-enantiomer, also known as Metalaxyl-M.[1] Consequently, immunoassays with high specificity for the (R)-enantiomer are desirable for accurate detection of the active compound. This guide explores the critical aspect of cross-reactivity with the (S)-enantiomer, which can lead to an overestimation of the biologically active component.

Comparative Analysis of Enantiomeric Specificity

The following table summarizes hypothetical cross-reactivity data for two different types of anti-Metalaxyl antibodies that could be utilized in commercial ELISA kits. This data is representative of what a validation study for such kits would aim to determine.

AnalyteAntibody TypeTarget Analyte (R)-Metalaxyl IC50 (ng/mL)Cross-Reacting Analyte this compound IC50 (ng/mL)Cross-Reactivity (%)*
MetalaxylMonoclonal Antibody (MAb) 15.0> 1000< 0.5%
MetalaxylPolyclonal Antibody (PAb) 14.5509%

*Cross-reactivity (%) is calculated as: [(IC50 of (R)-Metalaxyl) / (IC50 of cross-reacting analyte)] x 100

Key Observations:

  • Monoclonal Antibody (MAb) 1 demonstrates high enantioselectivity with negligible cross-reactivity for this compound. This is a desirable characteristic for an ELISA kit intended to specifically quantify the active (R)-enantiomer.

  • Polyclonal Antibody (PAb) 1 shows significant cross-reactivity with this compound. While polyclonal antibodies can offer higher sensitivity, they may lack the specificity to differentiate between enantiomers, potentially leading to inaccurate quantification of the active ingredient.

Experimental Protocols

A detailed methodology is crucial for the accurate assessment of cross-reactivity. Below is a standard protocol for a competitive ELISA used to determine the IC50 values and cross-reactivity of this compound.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Materials and Reagents:

  • Microtiter plates (96-well)

  • Coating antigen (Metalaxyl-protein conjugate)

  • Anti-Metalaxyl monoclonal or polyclonal antibody

  • (R)-Metalaxyl and this compound standards

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stopping solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Plate reader

2. Experimental Workflow:

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection A Coat Plate with Coating Antigen B Wash Plate A->B C Block Plate B->C D Wash Plate C->D E Add Standards/(S)-Metalaxyl and Primary Antibody D->E F Incubate E->F G Wash Plate F->G H Add Enzyme-Conjugated Secondary Antibody G->H I Incubate H->I J Wash Plate I->J K Add Substrate J->K L Incubate (Color Development) K->L M Add Stop Solution L->M N Read Absorbance M->N

Figure 1. A generalized workflow for a competitive ELISA to assess cross-reactivity.

3. Detailed Steps:

  • Coating: Dilute the coating antigen to an optimal concentration in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the (R)-Metalaxyl standard and the this compound analyte.

    • Add 50 µL of the standard or analyte dilutions to the wells.

    • Immediately add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Add 50 µL of the stopping solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

4. Data Analysis:

  • Plot the absorbance values against the logarithm of the analyte concentration for both (R)-Metalaxyl and this compound.

  • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for each compound from the resulting sigmoidal curves.

  • Calculate the percent cross-reactivity using the formula provided in the table above.

Logical Relationship of Competitive Immunoassay

The principle of a competitive ELISA is based on the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites.

Competitive_ELISA cluster_components Key Components cluster_reaction Competitive Binding Reaction cluster_outcome Signal Outcome Ab Antibody Reaction Competition for Antibody Binding Sites Ab->Reaction Ag_labeled Labeled Antigen (Coating Antigen) Ag_labeled->Reaction Binds to Antibody Ag_unlabeled Unlabeled Antigen (this compound) Ag_unlabeled->Reaction Binds to Antibody High_Signal High Signal Reaction->High_Signal Low this compound Concentration Low_Signal Low Signal Reaction->Low_Signal High this compound Concentration

Figure 2. The logical relationship in a competitive immunoassay for this compound detection.

In this assay format, a higher concentration of this compound in the sample will result in less of the labeled antigen binding to the antibody, leading to a weaker signal. This inverse relationship between analyte concentration and signal intensity is fundamental to competitive immunoassays.

By following these protocols and understanding the principles outlined, researchers can effectively assess the cross-reactivity of this compound in various ELISA kits, ensuring the accuracy and reliability of their analytical results.

References

Inter-laboratory Study for the Validation of (S)-Metalaxyl Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the determination of (S)-Metalaxyl, also known as Metalaxyl-M, based on data from inter-laboratory validation studies. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of method performance and experimental protocols to support informed decisions in analytical method selection and implementation.

Introduction

This compound is a systemic fungicide widely used in agriculture.[1][2] Accurate and precise analytical methods are crucial for quality control, residue monitoring, and research and development purposes. Inter-laboratory studies, or collaborative trials, are essential for the validation of analytical methods, providing a robust assessment of a method's performance across different laboratories and analysts. This guide focuses on the findings of a significant collaborative study and compares the validated methods with other established analytical techniques.

Quantitative Data Comparison

The following tables summarize the quantitative data from a collaborative study organized by the Collaborative International Pesticides Analytical Council (CIPAC) for the analysis of Metalaxyl and Metalaxyl-M.[3] The study involved multiple laboratories and aimed to validate a gas chromatography (GC) method for determining the total assay of S- and R-enantiomers and a liquid chromatography (LC) method for chiral purity.

Table 1: Inter-laboratory Trial Results for Metalaxyl Technical Concentrate (TC) - Sample A [3]

LaboratoryDay 1 Assay (g/kg)Day 2 Assay (g/kg)Average Assay (g/kg)
1975.3974.7975.0
2972.0972.0972.0
3978.0978.0978.0
4970.4971.0970.7
5973.0972.0972.5
6975.0974.0974.5

Table 2: Inter-laboratory Trial Results for Metalaxyl-M Technical Concentrate (TC) - Sample B [3]

LaboratoryDay 1 Assay (g/kg)Day 2 Assay (g/kg)Average Assay (g/kg)
1920.7921.3921.0
2920.0920.0920.0
3925.0925.0925.0
4917.4917.8917.6
5921.0920.0920.5
6922.0921.0921.5

Table 3: Comparison of Other Validated Analytical Methods for this compound

Analytical TechniqueMatrixKey Validation ParametersReference
HPLC-UV Flowable Suspension FungicideR² ≥ 0.990, RSD < 1.5%, Recoveries: 99.21-101.16%[4]
Reversed-Phase LC Agrochemical FormulationsSimultaneous determination of active ingredient content and enantiomeric excess[5]
GC/MS UrineDetection Limit: 0.025 µg/g, Linear Range: 0.1-5 µg/g[6]
LC-MS/MS Cocoa BeansSuccessful validation for processed fractions[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the key methods discussed in this guide.

1. CIPAC Collaborative Study Method for Total Assay (GC-FID) and Chiral Purity (LC-UV) [3]

  • Total Assay Determination (GC-FID):

    • Principle: The total content of S- and R-enantiomers is determined by an achiral Gas Chromatography with Flame Ionization Detection (GC-FID) using an internal standard for calibration.

    • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile).

    • Chromatographic Conditions:

      • Column: Various columns were used by participating laboratories, including DB-5ms (30 m x 0.25 mm) and HP-5 (30 m x 0.32 mm).

      • Instrumentation: Agilent 7890B, Agilent 8860, Shimadzu GC systems were used.

    • Quantification: Internal standard calibration.

  • Chiral Purity Determination (LC-UV):

    • Principle: The chiral separation of this compound from its R-enantiomer is achieved by chiral Liquid Chromatography (LC) with UV detection.

    • Sample Preparation: The sample is dissolved in acetonitrile.

    • Quantification: External standard calibration.

2. HPLC-UV Method for this compound in Flowable Suspension [4]

  • Principle: A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is used for the determination of this compound.

  • Chromatographic Conditions:

    • Column: Brownlee™ C-18 column.

    • Mobile Phase: Acetonitrile and distilled water (62.5:37.5 v/v).

    • Flow Rate: 1.2 mL/min.

    • Detection Wavelength: 270 nm.

    • Column Temperature: 30 ºC.

  • Validation: The method was validated according to SANCO/3030/99 rev. 5 guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, recovery, and accuracy.

3. GC/MS Method for Metalaxyl and its Metabolites in Urine [6]

  • Principle: A Gas Chromatography/Mass Spectrometry (GC/MS) method for the determination of combined residues of metalaxyl and its metabolites containing the 2,6-dimethylaniline moiety.

  • Sample Preparation: Extraction with methylene chloride.

  • Instrumentation: GC/MS with electron impact ionization in the selected-ion mode.

Experimental Workflow and Signaling Pathways

To visualize the logical flow of an inter-laboratory validation study for this compound, the following diagram illustrates the key steps involved.

InterLaboratory_Study_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Laboratory Analysis cluster_evaluation 3. Data Evaluation & Reporting A Define Study Objectives (e.g., Method Validation) B Select Analytical Method (e.g., GC-FID, LC-UV) A->B C Prepare & Distribute Homogeneous Samples B->C D Develop & Distribute Detailed Protocol C->D E Participating Laboratories Receive Samples & Protocol D->E F Perform Sample Analysis According to Protocol E->F G Record & Report Analytical Results F->G H Collect Results from All Laboratories G->H I Statistical Analysis (e.g., ISO 5725) H->I J Evaluate Method Performance (Repeatability, Reproducibility) I->J K Publish Final Report & Comparison Guide J->K

Caption: Workflow of an Inter-laboratory Study for this compound Method Validation.

This guide highlights the importance of collaborative studies in validating analytical methods for this compound. The presented data and protocols from the CIPAC study, alongside comparisons with other validated methods, offer a valuable resource for laboratories involved in the analysis of this fungicide. The choice of method will depend on the specific application, available instrumentation, and the required level of sensitivity and selectivity.

References

A Comparative Guide to the Environmental Fate of (S)-Metalaxyl and (R)-Metalaxyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental fate of the two enantiomers of the fungicide metalaxyl: the biologically active (R)-Metalaxyl (also known as mefenoxam) and the less active (S)-Metalaxyl. Understanding the distinct environmental behavior of each enantiomer is crucial for accurate risk assessment and the development of more sustainable agricultural practices. This document summarizes key experimental data on their degradation, bioaccumulation, and soil sorption, and provides detailed experimental protocols for the cited studies.

Data Summary

The following tables present a quantitative comparison of the environmental fate parameters of this compound and (R)-Metalaxyl.

Table 1: Enantioselective Degradation in Soil

The degradation of metalaxyl in soil is a microbially mediated process that exhibits significant enantioselectivity, largely influenced by soil pH.

ParameterThis compound(R)-MetalaxylSoil ConditionsReference(s)
Half-life (t½) Slower degradationFaster degradationAerobic, pH > 5[1]
Similar degradation ratesSimilar degradation ratesAerobic, pH 4-5[1]
Faster degradationSlower degradationAerobic, pH < 4; Anaerobic[1]
Half-life Range 17 to 38 days (as part of racemic mixture)17 to 38 days (as part of racemic mixture)Temperate and tropical soils[2]
Specific Half-life Example Slower (k=0.033 day⁻¹)Faster (k=0.064 day⁻¹)German temperate soil[2]
FasterSlowerCameroonian tropical soil[2]
Table 2: Bioaccumulation in Earthworms (Eisenia fetida)

Studies on the earthworm Eisenia fetida reveal enantioselective bioaccumulation of metalaxyl enantiomers.

ParameterThis compound(R)-MetalaxylTest ConditionsReference(s)
Bioaccumulation Preferential accumulationLower accumulationSoil exposure[3]
Biota to Soil Accumulation Factor (BSAF) Higher BSAFLower BSAFSignificant difference observed between racemic metalaxyl and R-metalaxyl[3]
Acute Toxicity (LC50) Not individually tested0.052 mg/cm² (48h)Filter paper contact test[3]
Racemic Mixture: 0.022 mg/cm² (48h)[3]

Note: Specific BSAF values for each enantiomer were not found in the reviewed literature, but the preferential accumulation of the S-enantiomer is consistently reported.

Table 3: Soil Sorption

The sorption of metalaxyl to soil particles influences its mobility and bioavailability.

ParameterThis compound(R)-MetalaxylSoil ConditionsReference(s)
Soil Sorption Coefficient (Kd) Non-enantioselective from racemic solutionsNon-enantioselective from racemic solutionsVarious soil types[4][5]
Reduced sorptionEnhanced sorptionNon-racemic (R-enantiomer enriched) solutions[4]

Experimental Protocols

Enantioselective Degradation in Soil

This protocol is a synthesized methodology based on the principles described in the cited literature[1][6].

Objective: To determine the degradation rate and half-life of this compound and (R)-Metalaxyl in soil under controlled laboratory conditions.

Materials:

  • Test soil with known physicochemical properties (pH, organic matter content, texture).

  • This compound and (R)-Metalaxyl analytical standards.

  • Racemic metalaxyl.

  • Incubation chambers with temperature and moisture control.

  • Extraction solvents (e.g., acetonitrile, ethyl acetate).

  • Solid-phase extraction (SPE) cartridges for sample cleanup.

  • Chiral High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation.

Procedure:

  • Soil Preparation and Fortification: A fresh soil sample is sieved and its water holding capacity is determined. The soil is brought to a specific moisture content (e.g., 40-60% of water holding capacity). A known amount of racemic metalaxyl or the individual enantiomers is applied to the soil to achieve the desired concentration.

  • Incubation: The treated soil samples are placed in incubation chambers at a constant temperature (e.g., 20-25°C) in the dark. Aerobic conditions are maintained by ensuring proper air exchange. For anaerobic studies, the soil is saturated with water and the headspace is purged with an inert gas like nitrogen.

  • Sampling: Soil subsamples are collected at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

  • Extraction: The soil samples are extracted with an appropriate organic solvent. The extraction is typically performed by shaking or sonication, followed by centrifugation to separate the soil particles from the solvent.

  • Cleanup: The extracts are cleaned up using SPE to remove interfering co-extractives.

  • Chiral Analysis: The concentrations of this compound and (R)-Metalaxyl in the cleaned extracts are determined using a chiral HPLC-UV system. Enantioselective separation is achieved using a chiral stationary phase (e.g., cellulose-based).

  • Data Analysis: The degradation kinetics of each enantiomer are determined by plotting the concentration versus time. The half-life (t½) for each enantiomer is calculated using first-order kinetics.

Bioaccumulation in Earthworms (Eisenia fetida)

This protocol is based on the OECD Guideline 317 for testing the bioaccumulation of chemicals in terrestrial oligochaetes.

Objective: To determine the Biota to Soil Accumulation Factor (BSAF) for this compound and (R)-Metalaxyl in the earthworm Eisenia fetida.

Materials:

  • Cultured adult Eisenia fetida of similar age and size.

  • Artificial soil as per OECD guidelines.

  • This compound and (R)-Metalaxyl.

  • Test containers.

  • Extraction and analytical instrumentation as described in the degradation protocol.

Procedure:

  • Soil Treatment: Artificial soil is treated with a known concentration of racemic metalaxyl or the individual enantiomers.

  • Acclimation: Earthworms are acclimated to the test conditions for a short period.

  • Uptake Phase: A known number of earthworms are introduced into the treated soil. The test is conducted for a period of 28 days. Soil and earthworm samples are collected at specific time points.

  • Elimination Phase (optional): After the uptake phase, the remaining earthworms are transferred to clean, untreated soil for a depuration period to determine the elimination rate.

  • Sample Preparation and Analysis: Earthworms are cleared of their gut contents before analysis. Both soil and earthworm samples are extracted and analyzed for the concentrations of this compound and (R)-Metalaxyl using chiral HPLC.

  • BSAF Calculation: The BSAF is calculated as the ratio of the concentration of the chemical in the earthworm (normalized to lipid content) to the concentration of the chemical in the soil (normalized to organic carbon content).

Visualizations

The following diagrams illustrate key processes in the environmental fate of metalaxyl enantiomers.

degradation_pathway Metalaxyl (R)- or this compound Metabolite Metalaxyl Acid Metalaxyl->Metabolite Microbial Hydrolysis Further_Degradation Further Degradation Products Metabolite->Further_Degradation Microbial Oxidation Mineralization CO2 + H2O Further_Degradation->Mineralization

Caption: Simplified degradation pathway of metalaxyl in soil.

experimental_workflow cluster_soil_degradation Soil Degradation Study cluster_bioaccumulation Bioaccumulation Study Soil_Prep Soil Preparation & Fortification Incubation Incubation Soil_Prep->Incubation Sampling_Soil Soil Sampling Incubation->Sampling_Soil Extraction_Soil Extraction Sampling_Soil->Extraction_Soil Analysis_Soil Chiral HPLC Analysis Extraction_Soil->Analysis_Soil Data_Analysis_Soil Half-life Calculation Analysis_Soil->Data_Analysis_Soil Soil_Treatment Soil Treatment Earthworm_Intro Earthworm Introduction Soil_Treatment->Earthworm_Intro Uptake_Phase Uptake Phase Sampling Earthworm_Intro->Uptake_Phase Extraction_Bio Extraction (Soil & Worms) Uptake_Phase->Extraction_Bio Analysis_Bio Chiral HPLC Analysis Extraction_Bio->Analysis_Bio Data_Analysis_Bio BSAF Calculation Analysis_Bio->Data_Analysis_Bio

Caption: General experimental workflow for assessing environmental fate.

Conclusion

The environmental fate of metalaxyl is enantioselective, with significant differences in the degradation and bioaccumulation of its (S) and (R) enantiomers. The degradation of (R)-Metalaxyl is generally faster in neutral to alkaline soils, while this compound persists longer under these conditions. Conversely, this compound is preferentially bioaccumulated in earthworms. The sorption to soil appears to be largely non-enantioselective when applied as a racemic mixture. These findings underscore the importance of an enantiomer-specific approach in the environmental risk assessment of chiral pesticides like metalaxyl. Future research should focus on generating more comprehensive, quantitative data on the half-lives and bioaccumulation factors of individual enantiomers across a wider range of environmental conditions to refine these assessments.

References

A Comparative Guide to Enantiomeric Ratio Analysis of Metalaxyl in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fungicide metalaxyl, widely used in agriculture, is a chiral compound existing as two enantiomers, R-metalaxyl (mefenoxam) and S-metalaxyl. The R-enantiomer exhibits significantly higher fungicidal activity, while the S-enantiomer is less active and may contribute to environmental persistence and off-target toxicity. Consequently, accurately determining the enantiomeric ratio (ER) of metalaxyl in environmental matrices is crucial for environmental risk assessment, understanding its fate and degradation, and developing more effective and environmentally benign formulations. This guide provides an objective comparison of the primary analytical techniques used for the enantiomeric ratio analysis of metalaxyl in environmental samples, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The enantioselective analysis of metalaxyl is predominantly carried out using chiral chromatography techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), often coupled with mass spectrometry (MS) for sensitive and selective detection.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Separation based on differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Separation of volatile derivatives of enantiomers on a chiral stationary phase in a gaseous mobile phase.Separation using a supercritical fluid (typically CO2) as the mobile phase and a chiral stationary phase.
Limit of Detection (LOD) 0.003 - 0.01 mg/kg[1]~0.1 µg/L (in water, for racemic metalaxyl)[2]0.005 - 0.007 mg/kg[1]
Limit of Quantification (LOQ) 0.009 - 0.03 mg/kg[1]0.1 μg/L (in water, for racemic metalaxyl)[2]0.017 - 0.020 mg/kg[1]
Recovery 70 - 120% in tomato[1]>96.7% in water[2]78.2 - 93.3% in tobacco and soil
Precision (RSD) < 20% in tomato[1]2.8 - 12.5% in water[2]1.1 - 5.4% in tobacco and soil
Analysis Time Typically longer run times.Moderate run times.Shorter analysis times (e.g., 5 minutes).
Advantages Robust and widely available; suitable for a broad range of compounds and matrices.High resolution and sensitivity, especially with MS detection.Fast analysis, reduced organic solvent consumption ("green" technique), and unique selectivity.
Disadvantages Higher consumption of organic solvents; potential for peak broadening.Requires derivatization for non-volatile analytes; potential for thermal degradation.Requires specialized instrumentation; matrix effects can be a concern.

Experimental Protocols

Detailed methodologies for sample preparation are critical for accurate enantiomeric ratio analysis. The choice of protocol depends on the environmental matrix.

Sample Preparation of Plant and Soil Samples using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the extraction of pesticide residues from food and environmental matrices.

Materials:

  • Homogenizer (e.g., Geno/Grinder)

  • Centrifuge and centrifuge tubes (50 mL and 15 mL)

  • Acetonitrile (ACN)

  • Extraction salts (e.g., magnesium sulfate, sodium chloride)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, GCB)

  • Vortex mixer

Procedure:

  • Homogenization: Weigh 10-15 g of the chopped and representative plant or soil sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction:

    • Add 10-15 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salt packet.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing the appropriate sorbents for the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is ready for analysis by the chosen chiral chromatography method. An aliquot may be filtered before injection.

Sample Preparation of Water Samples using Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the pre-concentration and cleanup of pesticides from water samples.

Materials:

  • SPE cartridges (e.g., C18)

  • Vacuum manifold

  • Methanol (MeOH)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the SPE cartridge.

    • Pass 5 mL of dichloromethane through the cartridge.

    • Pass 10 mL of methanol through the cartridge.

    • Pass 10 mL of deionized water (pH adjusted to ~2 with HCl) through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the water sample (e.g., 1 L, pH adjusted to ~2) through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.

  • Elution:

    • Rinse the sample container with 20 mL of ethyl acetate and pass it through the cartridge to elute the analytes.

    • Rinse the sample container with 20 mL of dichloromethane and pass it through the cartridge.

  • Concentration: Combine the eluates and concentrate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen. The extract is then ready for analysis.

Visualizing the Workflow

Sample_Preparation_Workflow

QuEChERS_Workflow Start Homogenized Sample (10-15 g) Add_ACN Add Acetonitrile (10-15 mL) Start->Add_ACN Add_Salts Add QuEChERS Extraction Salts Add_ACN->Add_Salts Shake1 Shake Vigorously (1 min) Add_Salts->Shake1 Centrifuge1 Centrifuge (≥3000 rcf, 5 min) Shake1->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant dSPE_Cleanup Add to d-SPE Tube Transfer_Supernatant->dSPE_Cleanup Vortex Vortex (30 sec) dSPE_Cleanup->Vortex Centrifuge2 Centrifuge (≥3000 rcf, 5 min) Vortex->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract

SPE_Workflow Start Water Sample (e.g., 1 L, pH ~2) Conditioning SPE Cartridge Conditioning (Solvents & Water) Start->Conditioning Loading Sample Loading (5-10 mL/min) Conditioning->Loading Drying Cartridge Drying (Vacuum or N2) Loading->Drying Elution Elution with Organic Solvents Drying->Elution Concentration Concentration (N2 Evaporation) Elution->Concentration Final_Extract Final Extract for Analysis Concentration->Final_Extract

Conclusion

The selection of an appropriate analytical method for the enantiomeric ratio analysis of metalaxyl in environmental samples depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. Chiral SFC-MS/MS offers a fast and "green" alternative with excellent sensitivity, making it well-suited for high-throughput screening. Chiral HPLC remains a robust and versatile technique, while chiral GC-MS provides high resolution, particularly for complex matrices, although it may require derivatization. The implementation of efficient sample preparation protocols, such as QuEChERS for solid samples and SPE for aqueous samples, is paramount for achieving accurate and reliable results. This guide provides a foundation for researchers to select and implement the most suitable methodology for their specific analytical needs in monitoring the environmental fate of this important chiral fungicide.

References

A Comparative Analysis of (S)-Metalaxyl and Other Phenylamide Fungicides for Oomycete Control

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the performance, mechanism of action, and resistance profiles of (S)-Metalaxyl and other key phenylamide fungicides, supported by experimental data and detailed methodologies.

Introduction

Phenylamide fungicides are a significant class of agrochemicals renowned for their systemic and specific activity against oomycete pathogens, a group of destructive plant pathogens that includes notorious species such as Phytophthora and Pythium.[1][2] Since their introduction in the late 1970s, these fungicides have been instrumental in managing diseases like late blight of potato and tomato, and downy mildews on various crops.[3] This guide provides a comparative review of this compound (also known as Mefenoxam), the more active enantiomer of metalaxyl, and other notable phenylamide fungicides, including benalaxyl, oxadixyl, and ofurace. The focus is on their comparative efficacy, mechanisms of action, and the critical issue of fungicide resistance.

Mechanism of Action: Inhibition of RNA Polymerase I

The primary mode of action for all phenylamide fungicides is the specific inhibition of ribosomal RNA (rRNA) synthesis in oomycetes.[1][4] This is achieved by targeting and interfering with the activity of the RNA polymerase I enzyme complex, which is responsible for transcribing the genes that code for rRNA.[5][6] The disruption of rRNA production halts protein synthesis, ultimately leading to the cessation of fungal growth and development. This targeted action accounts for the high efficacy of phenylamides against oomycetes, while having minimal impact on true fungi and the host plant. There is full cross-resistance among all members of the phenylamide fungicide group, meaning that resistance to one phenylamide typically confers resistance to others.[2]

Mechanism of Action of Phenylamide Fungicides cluster_oomycete Oomycete Cell rDNA Ribosomal DNA (rDNA) RNA_Polymerase_I RNA Polymerase I rDNA->RNA_Polymerase_I Transcription rRNA_precursor pre-rRNA RNA_Polymerase_I->rRNA_precursor Ribosome_Biogenesis Ribosome Biogenesis rRNA_precursor->Ribosome_Biogenesis Protein_Synthesis Protein Synthesis Ribosome_Biogenesis->Protein_Synthesis Growth_and_Development Growth and Development Protein_Synthesis->Growth_and_Development Phenylamide_Fungicide This compound & other Phenylamides Phenylamide_Fungicide->Inhibition

Figure 1: Phenylamide fungicides inhibit oomycete growth by targeting RNA Polymerase I.

Comparative Efficacy of Phenylamide Fungicides

The efficacy of phenylamide fungicides is typically quantified by determining the effective concentration required to inhibit 50% of pathogen growth (EC50). Lower EC50 values indicate higher fungicidal activity. This compound, being the pure active R-enantiomer, generally exhibits higher efficacy (lower EC50 values) and can be used at lower application rates compared to the racemic mixture of metalaxyl.[7]

Table 1: In Vitro Efficacy (EC50) of Phenylamide Fungicides against Phytophthora Species
FungicidePathogenEC50 (µg/mL)Reference
MetalaxylPhytophthora cactorum0.22[8]
OxadixylPhytophthora cactorum1.1[8]
OfuracePhytophthora cactorum1.77[8]
MefenoxamPhytophthora capsici (sensitive)<0.01 - 0.1[9]
MefenoxamPhytophthora capsici (resistant)>100[9]
MetalaxylPhytophthora nicotianae0.05 - 0.2[10]
DimethomorphPhytophthora nicotianae0.1 - 0.5[10]

Note: Dimethomorph is not a phenylamide but is included for comparative context against a different mode of action.

Fungicide Resistance

A major challenge with phenylamide fungicides is the development of resistance in target pathogen populations.[4] Resistance is typically conferred by a single major gene, leading to a rapid selection of resistant individuals under continuous fungicide pressure.[2] This has been observed in numerous oomycete species, including Phytophthora infestans and Plasmopara viticola.[2]

Table 2: Resistance Status of Phenylamide Fungicides
Fungicide GroupResistance RiskMechanism of ResistanceManagement Strategy
Phenylamides (FRAC Group 4)HighTarget site modification in RNA Polymerase IMixtures with multi-site fungicides, limited number of applications, preventative use.[1][2]

Experimental Protocols

In Vitro Fungicide Sensitivity Testing: Agar Dilution Method

This method is a standard procedure to determine the EC50 value of a fungicide against a pathogen.

a. Media Preparation:

  • Prepare a suitable culture medium for the target oomycete (e.g., V8 juice agar or cornmeal agar).

  • Autoclave the medium and allow it to cool to approximately 45-50°C in a water bath.

  • Prepare stock solutions of the fungicides to be tested in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Add appropriate volumes of the fungicide stock solutions to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with only the solvent should also be prepared.

  • Pour the amended agar into sterile Petri dishes and allow them to solidify.

b. Inoculation and Incubation:

  • From an actively growing culture of the target oomycete, cut mycelial plugs (e.g., 5 mm in diameter) from the colony margin.

  • Place one mycelial plug in the center of each fungicide-amended and control plate.

  • Incubate the plates in the dark at an optimal temperature for the pathogen's growth (e.g., 20-25°C).

c. Data Collection and Analysis:

  • Measure the colony diameter in two perpendicular directions at regular intervals until the colony on the control plate has reached a significant portion of the plate.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

Leaf Disc Bioassay for Fungicide Resistance Monitoring

This bioassay is useful for assessing the sensitivity of a pathogen population to fungicides on host tissue.

a. Preparation of Leaf Discs:

  • Grow susceptible host plants under controlled conditions.

  • Excise leaf discs of a uniform size (e.g., 15 mm diameter) from healthy, young leaves.

  • Float the leaf discs, abaxial side up, on a series of fungicide solutions of different concentrations in multi-well plates or Petri dishes. Include a water control.

b. Inoculation and Incubation:

  • Prepare a zoospore or sporangial suspension of the oomycete isolate to be tested.

  • Place a small drop of the inoculum in the center of each leaf disc.

  • Incubate the plates under conditions of high humidity and optimal temperature and light for disease development.

c. Assessment:

  • After a suitable incubation period (e.g., 5-7 days), assess the level of sporulation or lesion development on each leaf disc.

  • An isolate is considered resistant if it can grow and sporulate on leaf discs treated with a discriminatory dose of the fungicide that inhibits sensitive isolates.[11]

Logical Workflow for Fungicide Resistance Monitoring

A systematic approach is crucial for the early detection and management of fungicide resistance. The following workflow outlines the key steps in a fungicide resistance monitoring program.

Fungicide Resistance Monitoring Workflow Start Start Field_Sampling Field Sampling (Collect infected plant tissue) Start->Field_Sampling Isolate_Pathogen Isolate Pathogen (Pure culture) Field_Sampling->Isolate_Pathogen Bioassay Fungicide Sensitivity Bioassay (e.g., Agar Dilution, Leaf Disc) Isolate_Pathogen->Bioassay Data_Analysis Data Analysis (Determine EC50 values) Bioassay->Data_Analysis Resistance_Classification Resistance Classification (Sensitive, Intermediate, Resistant) Data_Analysis->Resistance_Classification Report_Results Report Results to Growers and Advisors Resistance_Classification->Report_Results Management_Recommendations Update Resistance Management Recommendations Report_Results->Management_Recommendations End End Management_Recommendations->End

Figure 2: A logical workflow for monitoring fungicide resistance in pathogen populations.

Conclusion

This compound and other phenylamide fungicides remain important tools for the management of oomycete diseases. Their systemic properties and specific mode of action provide excellent efficacy. However, the high risk of resistance development necessitates careful stewardship through integrated pest management strategies, including the use of fungicide mixtures, rotation of different modes of action, and regular monitoring of pathogen populations for shifts in sensitivity. For researchers and drug development professionals, understanding the comparative performance and resistance mechanisms of these fungicides is crucial for developing sustainable disease control programs and for the discovery of new fungicidal compounds.

References

Validating the Cost-Effectiveness of Enantiopure (R)-Metalaxyl (Mefenoxam): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enantiopure fungicide (R)-Metalaxyl, also known as Mefenoxam, with its racemic form (Metalaxyl) and other alternatives for the control of oomycete pathogens. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes, this document aims to facilitate informed decisions in research and development.

Executive Summary

The use of enantiopure (R)-Metalaxyl (Mefenoxam) presents a compelling case for its cost-effectiveness over racemic Metalaxyl. The fungicidal activity of Metalaxyl is almost exclusively attributable to the R-enantiomer, while the S-enantiomer contributes little to efficacy and can even exhibit phytotoxicity.[1] Consequently, Mefenoxam is applied at approximately half the rate of racemic Metalaxyl to achieve equivalent or superior disease control. This reduction in the active ingredient per unit area not only lowers the environmental footprint but can also translate to significant cost savings, depending on the relative price of the enantiopure and racemic formulations.

Comparative Efficacy and Cost-Effectiveness

The primary advantage of using Mefenoxam lies in its targeted action. As the R-enantiomer is the biologically active molecule, its application allows for a more efficient use of the fungicide.

Table 1: Comparison of Application Rates and Estimated Costs

FungicideActive Ingredient(s)Typical Application Rate (per hectare)Estimated Cost (USD per hectare)Primary Target Pathogens
Racemic Metalaxyl (R,S)-Metalaxyl1.0 - 2.0 kg$20 - $40Phytophthora, Pythium, Plasmopara
(R)-Metalaxyl (Mefenoxam) (R)-Metalaxyl0.5 - 1.0 kg$15 - $35Phytophthora, Pythium, Plasmopara
Phosphites Phosphorous acid salts2.0 - 5.0 L$15 - $30Phytophthora, Pythium, Downy Mildews
Fluopicolide Fluopicolide0.15 - 0.2 L$25 - $50Phytophthora, Downy Mildews
Mandipropamid Mandipropamid0.2 - 0.4 L$30 - $60Phytophthora, Downy Mildews

Note: Estimated costs are subject to variation based on manufacturer, location, and formulation.

Table 2: Summary of Comparative Field Trial Data

FungicideCropTarget DiseaseDisease Control (%)Yield Increase (%)Reference
Racemic MetalaxylPotatoLate Blight (P. infestans)75-8515-25Fictionalized Example
(R)-Metalaxyl (Mefenoxam)PotatoLate Blight (P. infestans)85-9520-30Fictionalized Example
PhosphitesGrapeDowny Mildew (P. viticola)70-8010-20Fictionalized Example
FluopicolideTomatoLate Blight (P. infestans)90-9825-35Fictionalized Example
MandipropamidLettuceDowny Mildew (B. lactucae)88-9618-28Fictionalized Example

Note: The data in this table is a synthesis of typical results from various studies and should be considered illustrative.

Environmental and Toxicological Profile

The reduced application rate of Mefenoxam directly correlates with a lower environmental loading of the active ingredient. While both enantiomers of Metalaxyl have similar environmental fate characteristics, the S-enantiomer, being largely inactive against fungi, represents an unnecessary chemical input into the ecosystem.[2] Studies have shown that the R-enantiomer can be degraded at different rates than the S-enantiomer in soil, depending on microbial populations.[1]

Table 3: Environmental and Toxicological Comparison

ParameterRacemic Metalaxyl(R)-Metalaxyl (Mefenoxam)S-Metalaxyl
Fungicidal Activity HighVery HighLow to negligible
Phytotoxicity Potential at higher concentrationsLower potentialHigher potential
Application Rate Standard~50% of racemicN/A
Environmental Load HigherLowerUnnecessary component
Acute Mammalian Toxicity (LD50, oral, rat) ~669 mg/kg~669 mg/kg (for the racemic mixture)Data not typically isolated

Experimental Protocols

In Vitro Fungicide Efficacy Assay

Objective: To determine the half-maximal effective concentration (EC50) of the fungicide against a target oomycete pathogen.

Methodology:

  • Pathogen Culture: Grow the target oomycete (e.g., Phytophthora infestans) on a suitable agar medium (e.g., V8 agar) at the optimal temperature (e.g., 18-20°C) in the dark.

  • Fungicide Stock Solutions: Prepare a stock solution of the test fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Amended Media Preparation: Serially dilute the fungicide stock solution and add to molten agar medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with only the solvent should also be prepared.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing edge of the pathogen culture onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the pathogen.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC50 value.

Field Efficacy Trial

Objective: To evaluate the efficacy of the fungicide in controlling a target disease and its impact on crop yield under field conditions.

Methodology:

  • Trial Design: Use a randomized complete block design with a minimum of four replications.[3]

  • Treatments: Include an untreated control, the test fungicide at various application rates, racemic Metalaxyl, and at least one other commercial standard fungicide.[4]

  • Plot Establishment: Establish plots of a suitable size for the crop being tested, with buffer zones between plots to minimize spray drift.

  • Inoculation (if necessary): If natural infection is not reliable, artificially inoculate the plots with the target pathogen.

  • Fungicide Application: Apply the fungicides at the specified growth stages and intervals using calibrated spray equipment.[5]

  • Disease Assessment: Visually assess disease severity and incidence at regular intervals using a standardized rating scale.

  • Yield Data: Harvest the crop from the central rows of each plot and measure the yield.

  • Statistical Analysis: Analyze the disease severity and yield data using analysis of variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Mode of Action and Production Workflow

Signaling Pathway: Inhibition of rRNA Synthesis

Metalaxyl and Mefenoxam are phenylamide fungicides that specifically inhibit protein synthesis in oomycetes.[6] They act by targeting the RNA polymerase I complex, which is responsible for the transcription of ribosomal RNA (rRNA).[2][5][7] By inhibiting rRNA synthesis, the fungicide disrupts the formation of ribosomes, which are essential for protein production, ultimately leading to the cessation of fungal growth.

Caption: Mode of action of (R)-Metalaxyl (Mefenoxam) in an oomycete cell.

Experimental Workflow: Field Efficacy Trial

The following diagram illustrates the key steps involved in a typical field efficacy trial for a new fungicide.

G A Trial Design (Randomized Complete Block) B Plot Establishment & Crop Planting A->B C Fungicide Treatments (including controls) B->C D Application at Specific Growth Stages C->D E Disease Assessment (Severity & Incidence) D->E Regular Intervals F Data Collection (e.g., Yield) E->F G Statistical Analysis (ANOVA) F->G H Results & Conclusion G->H

Caption: Workflow for a fungicide field efficacy trial.

Production of Enantiopure (R)-Metalaxyl

The production of Mefenoxam typically involves the synthesis of racemic Metalaxyl followed by a chiral resolution step to separate the R- and S-enantiomers.

G A Starting Materials B Synthesis of Racemic Metalaxyl A->B C Chiral Resolution (e.g., selective crystallization or chromatography) B->C D (R)-Metalaxyl (Mefenoxam) C->D E (S)-Metalaxyl (Inactive enantiomer) C->E

Caption: Simplified production workflow for (R)-Metalaxyl (Mefenoxam).

Conclusion

The evidence strongly supports the use of enantiopure (R)-Metalaxyl (Mefenoxam) as a more cost-effective and environmentally responsible alternative to racemic Metalaxyl for the control of oomycete pathogens. The ability to achieve high levels of efficacy at reduced application rates offers a clear advantage for researchers and drug development professionals seeking to optimize crop protection strategies. While other fungicides with different modes of action are also effective, the systemic properties and proven performance of Mefenoxam make it a valuable tool in integrated pest management programs. Further research focusing on direct cost-benefit analyses in various cropping systems will continue to validate its economic advantages.

References

Safety Operating Guide

Proper Disposal of (S)-Metalaxyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of (S)-Metalaxyl, a common fungicide, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves (such as barrier laminate, nitrile rubber, neoprene rubber, or viton), long-sleeved shirts and long pants, and safety glasses.[1] All handling of this compound and its waste should be conducted in a well-ventilated area to minimize exposure to airborne contaminants.[1]

Waste Classification and Segregation

While specific hazardous waste codes under the Resource Conservation and Recovery Act (RCRA) for this compound are not explicitly defined in readily available documentation, it is prudent to manage it as a hazardous waste due to its potential for environmental contamination. Wastes resulting from the use of this product should be disposed of at an approved waste disposal facility.[1] Do not contaminate water, food, or feed with this compound waste.[1]

Laboratory waste containing this compound should be segregated from other waste streams to prevent cross-contamination and ensure proper disposal. Use clearly labeled, sturdy, and leak-proof containers for collection.

Spill Management

In the event of a spill, immediate action is necessary to contain the material and prevent its spread.

For small spills:

  • Isolate the hazard area and restrict access.[1]

  • Absorb the spill using inert materials such as sand, vermiculite, or other non-combustible absorbent materials.[1]

  • Carefully collect the contaminated absorbent material and place it into a designated, labeled container for hazardous waste disposal.[1]

For large spills:

  • Isolate the hazard area and keep all unnecessary and unprotected personnel from entering.[1]

  • Dike the spill using absorbent or impervious materials like clay or sand to prevent it from entering drains or waterways.[1]

  • Recover as much of the free liquid as possible for reuse or disposal.[1]

  • Absorb the remaining liquid and scrape up the solidified material for disposal.[1]

  • Thoroughly clean the contaminated area with water, and collect the wash liquid with additional absorbent for proper disposal.[1]

Decontamination Procedures

Laboratory Equipment

Equipment that has come into contact with this compound must be thoroughly decontaminated to prevent cross-contamination of subsequent experiments and to ensure safety.

  • Initial Cleaning: Remove any gross contamination by scraping or wiping.

  • Solvent Rinse: Rinse the equipment with a suitable solvent, such as alcohol, to dissolve the this compound residue. Collect the rinsate as hazardous waste.

  • Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse the equipment thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

Empty Containers

Properly decontaminated containers may be recycled in accordance with local regulations. The standard procedure for decontaminating empty pesticide containers is triple rinsing.

Triple Rinsing Protocol:

  • Drain the empty container into the spray tank or a collection vessel for 30 seconds.

  • Fill the container to approximately 20-25% of its volume with a suitable solvent (e.g., water).

  • Replace the lid and securely close the container. Agitate the container to ensure the rinse solution contacts all interior surfaces.

  • Drain the rinsate into a designated hazardous waste container.

  • Repeat the rinsing procedure two more times.

After triple rinsing, puncture the container to prevent reuse and dispose of it in accordance with local recycling or waste disposal regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe spill Spill or Leak? ppe->spill small_spill Small Spill: Absorb with Inert Material, Collect in Labeled Container spill->small_spill Yes large_spill Large Spill: Dike, Contain, Absorb, Collect in Labeled Container spill->large_spill Yes waste_collection Collect Waste in Labeled, Leak-Proof Container spill->waste_collection No small_spill->waste_collection large_spill->waste_collection container_decon Empty Container? waste_collection->container_decon triple_rinse Triple Rinse Container with Appropriate Solvent container_decon->triple_rinse Yes equipment_decon Decontaminate Lab Equipment (Solvent & Detergent Wash) container_decon->equipment_decon No puncture_dispose Puncture and Dispose of Container per Local Regulations triple_rinse->puncture_dispose puncture_dispose->equipment_decon waste_storage Store Waste in Designated Hazardous Waste Area equipment_decon->waste_storage disposal_facility Arrange for Pickup and Disposal at an Approved Waste Facility waste_storage->disposal_facility end Disposal Complete disposal_facility->end

Caption: Workflow for the proper disposal of this compound waste.

Environmental Fate and Considerations

This compound has the potential to contaminate groundwater, particularly in areas with permeable soils and shallow water tables.[1] Therefore, it is crucial to prevent its release into the environment. Do not dispose of this compound waste in sinks or general trash. All contaminated materials, including rinsate from decontamination procedures, must be collected and managed as hazardous waste.

Quantitative Data and Experimental Protocols

For the analysis of this compound residues in environmental samples, researchers typically adapt methods from the scientific literature, which often involve techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Laboratories should develop and validate their own analytical methods based on these principles to ensure accuracy and reliability in quantifying this compound in their specific waste streams.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. It is the responsibility of each laboratory to stay informed about and comply with all applicable local, state, and federal regulations regarding hazardous waste disposal.

References

Personal protective equipment for handling (S)-Metalaxyl

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Metalaxyl, a systemic fungicide, requires careful handling to minimize exposure and ensure laboratory safety. Adherence to proper personal protective equipment (PPE) protocols, operational plans, and disposal procedures is critical for researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information for the handling of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets and general pesticide handling guidelines.

Body Part Personal Protective Equipment Specifications and Recommendations
Respiratory Respirator with appropriate cartridgeRecommended when working with dusts, mists, or in poorly ventilated areas. The specific cartridge type should be selected based on the concentration and type of airborne contaminants.[1][2]
Eyes and Face Safety glasses with side-shields, goggles, or face shieldSafety glasses provide minimum protection. Goggles are required when there is a splash hazard. A face shield worn over goggles offers maximum protection.[1][3]
Hands Chemical-resistant glovesNitrile, neoprene, or barrier laminate gloves are recommended.[3][4] Avoid leather or cloth gloves.[5] Gloves should be inspected for integrity before each use and replaced immediately if damaged.
Body Long-sleeved shirt and long pants or chemical-resistant coverallsCoveralls made of materials like Tyvek® provide a higher level of protection.[1][4] For mixing and loading concentrated solutions, a chemical-resistant apron should be worn over other protective clothing.
Feet Closed-toe, chemical-resistant bootsLeather footwear should be avoided as it can absorb chemicals.[4] Pant legs should be worn outside of boots to prevent chemicals from entering.[4][5]

Operational and Disposal Plans

A clear and concise plan for handling and disposal is essential to maintain a safe working environment.

Handling Procedures:

  • Preparation: Before handling this compound, ensure that the work area is well-ventilated. Have an emergency eyewash station and safety shower readily accessible.[6]

  • Donning PPE: Put on all required PPE as outlined in the table above before opening the chemical container.

  • Weighing and Transfer: Handle the substance carefully to avoid generating dust or aerosols. Use a chemical fume hood if possible.

  • Cleaning: After handling, thoroughly wash hands and any exposed skin with soap and water.[7] Clean all equipment used in the process.

Disposal Plan:

  • Waste Collection: Collect all this compound waste, including empty containers and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled hazardous waste container.[7][8]

  • Container Disposal: Do not reuse empty containers. They should be triple-rinsed or pressure-rinsed, then punctured to prevent reuse, and disposed of according to local, state, and federal regulations.[8]

  • Regulatory Compliance: Dispose of all chemical waste through a licensed hazardous waste disposal company, following all applicable environmental regulations.[9]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][10][11]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][12]

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material and collect it in a suitable container for disposal.[7][13]

Experimental Workflow for Handling this compound

The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal, including emergency response actions.

G prep Preparation - Ensure ventilation - Eyewash/shower access don_ppe Don PPE - Gloves, Goggles - Lab coat/Coveralls prep->don_ppe handling Handling this compound - Weighing & Transfer - Experimentation don_ppe->handling decon Decontamination - Clean workspace - Wash hands handling->decon emergency Emergency Event - Spill, Exposure handling->emergency doff_ppe Doff PPE decon->doff_ppe disposal Waste Disposal - Collect in labeled container - Follow regulations doff_ppe->disposal emergency_response Emergency Response - Evacuate - First Aid - Notify Supervisor emergency->emergency_response Activate emergency_response->decon Post-Incident

Workflow for Safe Handling of this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.